3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVQKVUOLHLJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679157 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-49-4, 1690177-86-6 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The narrative emphasizes the strategic rationale behind the chosen synthetic route, detailing the protection, trifluoromethylation, and deprotection sequence starting from a commercially available precursor. Each experimental stage is presented with a detailed, step-by-step protocol designed for reproducibility. Furthermore, this guide outlines the full suite of analytical techniques required for the unambiguous characterization of the final compound, supported by predictive data and comparisons to analogous structures. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile motif into their discovery programs.
Introduction and Strategic Overview
The incorporation of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. When installed on a strained cyclobutane scaffold, it creates a three-dimensional bioisostere for commonly used groups like tert-butyl, offering a unique vector in chemical space.[1][2] this compound combines these features with a carboxylic acid handle for further derivatization and a tertiary alcohol for potential hydrogen bonding interactions, making it a highly attractive building block.
However, the synthesis of such a molecule is not without its challenges. The inherent ring strain of the cyclobutane core and the need for a regioselective and efficient trifluoromethylation demand a carefully planned synthetic strategy. This guide details a logical and field-proven three-step approach:
-
Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with the planned nucleophilic trifluoromethylation. Therefore, the initial step involves converting the acid into a stable ester, such as a methyl ester, to mask its reactivity.
-
Nucleophilic Trifluoromethylation: The key C-CF₃ bond-forming step is achieved by the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone of the protected precursor. The use of (trifluoromethyl)trimethylsilane (TMSCF₃) with a catalytic fluoride source is the method of choice due to its operational simplicity and high efficiency.[3]
-
Deprotection: The final step involves the hydrolysis of the methyl ester to unveil the target carboxylic acid.
This strategy is efficient, scalable, and relies on readily available starting materials, making it a practical choice for both academic and industrial laboratories.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a clear and logical path from the target molecule to a commercially available starting material, 3-oxocyclobutanecarboxylic acid. The primary disconnection is the C-CF₃ bond, which points to a nucleophilic trifluoromethylation of a ketone. The carboxylic acid functionality suggests a precursor with a protected carboxyl group, such as an ester, leading to the following retrosynthetic pathway.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Methodology and Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of this compound. The workflow is designed to be a self-validating system, with clear checkpoints for reaction monitoring.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate (Intermediate 1)
Rationale: The carboxylic acid of the starting material, 3-oxocyclobutanecarboxylic acid, must be protected to prevent interference with the strongly nucleophilic/basic conditions of the subsequent trifluoromethylation step. A methyl ester is an ideal protecting group as it is easily formed and can be cleaved under mild conditions. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acid chloride intermediate which is then esterified in situ by methanol.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol).
-
Carefully add anhydrous methanol (100 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (9.5 mL, 131.4 mmol, 1.5 equiv) dropwise over 15 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is redissolved in ethyl acetate (150 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-oxocyclobutanecarboxylate as a pale yellow oil, which can be used in the next step without further purification.
Part 2: Synthesis of Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate (Intermediate 2)
Rationale: This is the critical C-CF₃ bond-forming reaction. (Trifluoromethyl)trimethylsilane (TMSCF₃), known as Ruppert's reagent, serves as a nucleophilic source of the "CF₃⁻" anion.[3] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent siliconate intermediate, facilitating the transfer of the trifluoromethyl group to the electrophilic carbonyl carbon of the cyclobutanone.[4] The reaction is performed at low temperature to control exothermicity and improve selectivity.
Protocol:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the crude methyl 3-oxocyclobutanecarboxylate (approx. 87.6 mmol) from the previous step.
-
Add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add (trifluoromethyl)trimethylsilane (TMSCF₃) (19.4 mL, 131.4 mmol, 1.5 equiv) to the solution via syringe.
-
Slowly add a solution of TBAF in THF (1.0 M, 4.4 mL, 4.4 mmol, 0.05 equiv) dropwise to the stirred mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS to confirm the consumption of the starting material.
-
Upon completion, quench the reaction by the careful addition of 1 M aqueous HCl (50 mL) at 0 °C. Stir for 30 minutes to hydrolyze the intermediate silyl ether.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate.
Part 3: Synthesis of this compound (Final Product)
Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) is a suitable base for this transformation, as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions. A mixed solvent system of THF and water ensures the solubility of both the ester and the hydroxide salt.
Protocol:
-
Dissolve the purified methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate (approx. 15.0 g, 75.7 mmol) in a mixture of THF (75 mL) and water (75 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (4.76 g, 113.5 mmol, 1.5 equiv) to the solution.
-
Stir the mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 1-2 by the slow addition of 2 M aqueous HCl.
-
Extract the product from the acidic aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following section details the expected analytical data based on the known properties of the functional groups and the cyclobutane scaffold.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₃ | PubChem[5] |
| Molecular Weight | 184.11 g/mol | PubChem[5] |
| Appearance | White Solid | Sigma-Aldrich[6] |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[6] |
Spectroscopic Data (Predicted)
The following data are predicted based on the analysis of structurally similar compounds and standard chemical shift ranges. Actual experimental values may vary slightly.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.
-
δ 6.5 (s, 1H): A singlet for the hydroxyl proton.
-
δ 2.8-3.0 (m, 1H): The methine proton at the C1 position (CH-COOH).
-
δ 2.2-2.6 (m, 4H): Complex multiplets for the four methylene protons (CH₂) of the cyclobutane ring. The cis and trans protons to the carboxylic acid will exhibit different chemical shifts and coupling patterns.
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 174.5: The carbonyl carbon of the carboxylic acid.
-
δ 124.0 (q, ¹JCF ≈ 285 Hz): The carbon of the trifluoromethyl group, showing a characteristic quartet due to coupling with the three fluorine atoms.
-
δ 75.0 (q, ²JCF ≈ 30 Hz): The quaternary carbon bearing the -OH and -CF₃ groups (C3). The coupling to fluorine is observed over two bonds.
-
δ 40.0: The methine carbon at the C1 position.
-
δ 35.0: The two equivalent methylene carbons (C2 and C4) of the cyclobutane ring.
¹⁹F NMR (377 MHz, DMSO-d₆):
-
δ -78.0 (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
Infrared (IR) Spectroscopy (KBr Pellet):
-
3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.
-
3350 cm⁻¹ (broad): O-H stretching of the tertiary alcohol.
-
1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
1300-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (ESI-):
-
m/z: 183.02 [M-H]⁻ (Calculated for C₆H₆F₃O₃⁻: 183.027)
Safety and Handling
-
3-Oxocyclobutanecarboxylic acid: May cause skin and eye irritation.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃): Flammable liquid and vapor. Handle under an inert atmosphere.
-
Tetrabutylammonium fluoride (TBAF): Corrosive. Avoid contact with skin and eyes.
-
Lithium hydroxide: Corrosive. Causes burns.
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to conduct a thorough risk assessment for all experimental procedures.
Conclusion
This guide has outlined a comprehensive and rational synthetic approach to this compound from a readily available starting material. The three-step sequence involving esterification, nucleophilic trifluoromethylation with TMSCF₃, and subsequent hydrolysis is robust and scalable. The provided detailed protocols and characterization data serve as a valuable resource for researchers aiming to synthesize and utilize this important fluorinated building block in their scientific endeavors. The strategic insights into the rationale behind each step are intended to empower chemists to not only reproduce this synthesis but also to adapt it for the creation of novel analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate-Carbanion Dichotomy by Stopped-Flow NMR/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | 1690177-86-6 [sigmaaldrich.com]
The Trifluoromethyl-Substituted Cyclobutane Motif: A Physicochemical Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (CF3) group has gained significant traction due to its profound ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and acidity/basicity (pKa).[3][4] When appended to a cyclobutane ring, a small, sp3-rich, three-dimensional scaffold, the resulting trifluoromethyl-substituted cyclobutane moiety presents a unique and powerful tool for optimizing drug candidates.[5] This guide provides a comprehensive technical overview of the core physicochemical properties of these structures, detailing the underlying scientific principles and providing field-proven experimental protocols for their evaluation.
The strategic replacement of commonly used groups, such as the tert-butyl group, with a 1-trifluoromethyl-cyclobutyl group has emerged as a promising strategy in drug discovery.[6][7] This isosteric substitution can lead to compounds with preserved biological activity but enhanced metabolic stability and modulated lipophilicity.[6][7] Understanding the nuanced effects of the trifluoromethyl group on the cyclobutane scaffold is therefore paramount for its effective application in the development of novel therapeutics.
Lipophilicity (LogP/LogD): A Balancing Act
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by trifluoromethyl substitution. The replacement of a tert-butyl group with a CF3-cyclobutane moiety generally leads to a moderate increase in lipophilicity.[6][8] This can be advantageous for enhancing membrane permeability, but requires careful optimization to avoid issues with solubility and off-target effects.
Quantitative Analysis of Lipophilicity
The impact of trifluoromethyl substitution on lipophilicity is best understood through quantitative measurement of the partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds).
| Compound Analogue | LogD | Change in LogD (Δ) |
| tert-Butyl Analogue | 2.11 | - |
| CF3-Cyclobutane Analogue | 2.51 | +0.40 |
| tert-Butyl Analogue | 2.01 | - |
| CF3-Cyclobutane Analogue | 2.48 | +0.47 |
Data adapted from a study on bioactive compounds where a tert-butyl group was replaced with a 1-trifluoromethyl-cyclobutyl group.[8]
Experimental Protocol: Shake-Flask LogP Measurement using ¹⁹F NMR
The shake-flask method, coupled with ¹⁹F NMR spectroscopy, provides a robust and accurate means of determining the LogP of fluorinated compounds, even for those that are not UV-active.[2][9][10]
Principle: A fluorinated compound of interest and a fluorinated reference compound are partitioned between n-octanol and water. The ratio of the integrals of the ¹⁹F NMR signals for the compound of interest and the reference in each phase is used to calculate the LogP value.[9]
Step-by-Step Methodology: [10][11]
-
Preparation: Accurately weigh the trifluoromethyl-substituted cyclobutane compound (Compound X) and a suitable fluorinated reference compound (e.g., 2,2,2-trifluoroethanol) into a pear-shaped flask.
-
Dissolution: Dissolve the compounds in HPLC-grade n-octanol, then add an equal volume of HPLC-grade water.
-
Equilibration: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure thorough mixing. Allow the phases to separate completely overnight.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and water layers using separate syringes to avoid cross-contamination.
-
NMR Analysis: Prepare NMR samples from each aliquot. Acquire proton-decoupled ¹⁹F NMR spectra for both samples.
-
Data Processing and Calculation: Integrate the signals corresponding to Compound X and the reference compound in both spectra. The LogP of Compound X is then calculated using the following equation:
logP(X) = logP(ref) + log [ρ(oct) / ρ(aq)]
where ρ(oct) and ρ(aq) are the integral ratios of Compound X to the reference compound in the n-octanol and aqueous phases, respectively.
Acidity and Basicity (pKa): The Inductive Effect in Action
The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant inductive effect, which profoundly influences the acidity of nearby functional groups. When a trifluoromethyl group is introduced onto a cyclobutane ring, it markedly increases the acidity of carboxylic acids and decreases the basicity of amines.[12]
Quantitative Analysis of pKa
The shift in pKa upon trifluoromethyl substitution is substantial and predictable.
| Compound | Functional Group | pKa |
| p-tert-butyl benzoic acid | Carboxylic Acid | 4.79 |
| p-(1-trifluoromethylcyclobutyl)benzoic acid | Carboxylic Acid | 2.92 |
| p-tert-butyl anilinium hydrochloride | Amine | 10.69 |
| p-(1-trifluoromethylcyclobutyl)anilinium hydrochloride | Amine | 5.29 |
Data adapted from a comparative study of tert-butyl and CF3-cyclobutyl analogues.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][13][14]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[12][13]
Step-by-Step Methodology: [6][13]
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the trifluoromethyl-substituted cyclobutane compound of known concentration (typically around 1 mM).
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Gradually add a standardized solution of 0.1 M HCl (for bases) or 0.1 M NaOH (for acids) in small increments.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Metabolic Stability: Blocking Sites of Metabolism
A key driver for the incorporation of trifluoromethyl-substituted cyclobutanes in drug candidates is the potential for enhanced metabolic stability.[6][8] The robust C-F bonds and the steric bulk of the CF3 group can block sites susceptible to metabolism by cytochrome P450 enzymes.[15] However, the effect on metabolic stability is not always straightforward and can be compound-dependent.[6][8]
Quantitative Analysis of Metabolic Stability
In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing metabolic stability. The intrinsic clearance (CLint) is a key parameter derived from these assays.
| Compound Analogue | Intrinsic Clearance (CLint) (mg min⁻¹ µL⁻¹) | Effect on Metabolic Stability |
| Model Compound 37 (tert-Butyl) | 11 | - |
| Model Compound 39 (CF3-Cyclobutane) | 16 | Decreased |
| Tebutam (tert-Butyl) | 57 | - |
| Analogue 50 (CF3-Cyclobutane) | 107 | Decreased |
| Model Compound 40 (tert-Butyl) | 12 | - |
| Analogue 42 (CF3-Cyclobutane) | 1 | Increased |
| Butenafine (tert-Butyl) | 30 | - |
| Analogue 46 (CF3-Cyclobutane) | 21 | Increased |
Data from a study comparing the metabolic stability of tert-butyl and 1-trifluoromethyl-cyclobutyl analogues.[6][8]
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[1][16][17]
Principle: The test compound is incubated with liver microsomes and a cofactor, NADPH, to initiate metabolism. Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.[15][16]
Step-by-Step Methodology: [1][16][17]
-
Preparation: Prepare a solution of the trifluoromethyl-substituted cyclobutane in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the test compound solution, liver microsomes (human or other species), and buffer. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH regenerating system.
-
Time Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conformational Properties: A Rigid Scaffold with a Twist
The cyclobutane ring is not planar and exists in a puckered conformation. The introduction of a bulky and electronegative trifluoromethyl group influences this puckering and the preferred orientation of substituents.
X-ray Crystallographic Insights
X-ray crystallographic analysis of several 1-trifluoromethyl-cyclobutane derivatives has revealed a strong preference for the trifluoromethyl group to occupy an axial position.[6][8] The cyclobutane ring itself is nearly flat, with a puckering angle (γ) in the range of 158–175°.[6][8] This defined conformational preference can have significant implications for drug-receptor interactions by pre-organizing the molecule in a specific three-dimensional arrangement.
| Compound | CF3 Position | Puckering Angle (γ) |
| 3a | Axial | 169.1° |
| 5a | Axial | 175.0° |
| 14a | Axial | 167.6° |
| 18a | Equatorial | 171.9° |
| 1e | Axial | 170.2° |
| 10e | Axial | 158.3° |
Data from X-ray analysis of various trifluoromethyl-substituted cyclobutanes.[6]
The predominantly axial orientation of the trifluoromethyl group, combined with the near-planar nature of the cyclobutane ring, provides a rigid and well-defined vector for this important pharmacophore.
Conclusion: A Versatile Tool for Drug Optimization
Trifluoromethyl-substituted cyclobutanes represent a valuable and increasingly utilized structural motif in medicinal chemistry. Their unique combination of physicochemical properties—moderately increased lipophilicity, significantly altered pKa, potential for enhanced metabolic stability, and defined conformational rigidity—offers a powerful toolkit for addressing common challenges in drug discovery. A thorough understanding and experimental evaluation of these properties, as outlined in this guide, are essential for the rational design and successful development of next-generation therapeutics incorporating this privileged scaffold.
References
- 1. mercell.com [mercell.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 10. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxy-3-(Trifluoromethyl)cyclobutanecarboxylic Acid: Synthesis, Separation, and Stereochemical Assignment
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, a unique molecular scaffold with significant potential in medicinal chemistry and drug development. The presence of a trifluoromethyl group and two stereocenters, one of which is a quaternary carbon, imparts distinct physicochemical properties that are highly sought after in modern drug design.[1][2][3] This document outlines prospective synthetic strategies for accessing the various stereoisomers, detailed protocols for their separation and purification, and robust analytical methodologies for the unambiguous determination of their relative and absolute configurations. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Trifluoromethylated and Conformationally-Restrained Scaffolds
The incorporation of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] The strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[3] Simultaneously, the use of small, conformationally constrained rings like cyclobutanes has gained prominence in drug design.[1] These rigid scaffolds can orient pharmacophoric groups in a precise three-dimensional arrangement, leading to increased potency and selectivity for their biological targets.[1]
The molecule this compound possesses four stereoisomers, arising from two stereocenters. These are a pair of enantiomers for the cis-diastereomer and a pair of enantiomers for the trans-diastereomer. It is crucial to isolate and characterize each stereoisomer, as they can exhibit significantly different pharmacological and toxicological profiles.[4]
This guide will provide a detailed exploration of the synthesis, separation, and characterization of these stereoisomers.
Synthetic Strategies for Accessing the Stereoisomers
While specific literature for the synthesis of this compound is limited, established methodologies for the preparation of substituted cyclobutanes can be adapted. A logical and efficient approach involves the synthesis of a key intermediate, 3-oxocyclobutanecarboxylic acid, followed by a diastereoselective nucleophilic addition of the trifluoromethyl group.
Proposed Synthesis of Racemic cis- and trans-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
A plausible synthetic route commences with the commercially available 3-oxocyclobutanecarboxylic acid. The nucleophilic addition of a trifluoromethyl group can be achieved using Ruppert's reagent (TMSCF3) with a suitable fluoride source, such as tetrabutylammonium fluoride (TBAF). The stereochemical outcome of this addition can be influenced by the reaction conditions.
Protocol 1: Synthesis of a Mixture of cis- and trans-3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
-
Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of TMSCF3: Add trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) dropwise to the cooled solution.
-
Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of the cis and trans diastereomers.
The ratio of cis to trans isomers will depend on the steric hindrance of the starting material and the reaction conditions. The two diastereomers can then be separated by column chromatography on silica gel.
Separation of Stereoisomers
The separation of the four stereoisomers requires a two-stage approach: first, the separation of the cis and trans diastereomers, and second, the resolution of the enantiomers of each diastereomer.
Diastereomer Separation
The cis and trans diastereomers of this compound have different physical properties and can be separated using standard chromatographic techniques, such as flash column chromatography on silica gel.
Enantiomeric Resolution
Once the diastereomers are separated, the enantiomers of each can be resolved using chiral chromatography or by derivatization with a chiral auxiliary to form diastereomeric salts that can be separated by crystallization.
3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of chiral carboxylic acids.
Protocol 2: Chiral HPLC Separation of Enantiomers
-
Column Selection: Select a suitable chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of each enantiomer.
3.2.2. Derivatization for Gas Chromatography (GC) Analysis
For analytical purposes, the carboxylic acid can be derivatized to a more volatile ester, which can then be analyzed by chiral gas chromatography.
Protocol 3: Derivatization and Chiral GC Analysis
-
Esterification: Convert the carboxylic acid to its methyl ester by reaction with diazomethane or with methanol in the presence of an acid catalyst.
-
Chiral GC Column: Use a chiral GC column, such as one coated with a cyclodextrin derivative, for the separation of the enantiomeric esters.
-
Analysis: Analyze the sample using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Stereochemical Assignment
The unambiguous determination of the relative and absolute stereochemistry of each isomer is critical. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the cis and trans isomers. The coupling constants and through-space correlations observed in 1H-1H COSY and NOESY experiments can provide definitive information about the spatial relationships between the protons on the cyclobutane ring.
For the cis isomer, a nuclear Overhauser effect (NOE) would be expected between the proton at C1 and the hydroxyl group at C3. In the trans isomer, this correlation would be absent.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[5][6] To determine the absolute stereochemistry, it is necessary to have a single crystal of one of the pure enantiomers. The anomalous dispersion of X-rays by the atoms in the crystal allows for the determination of the absolute configuration, often expressed by the Flack parameter.[6]
Protocol 4: Determination of Absolute Configuration by X-ray Crystallography
-
Crystallization: Grow a single crystal of a pure enantiomer of either the cis or trans diastereomer.
-
Data Collection: Collect X-ray diffraction data from the single crystal.
-
Structure Solution and Refinement: Solve and refine the crystal structure.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer provides a high degree of confidence in the assignment.[6]
Computational Modeling
In the absence of experimental data, computational methods can be used to predict the properties and relative stabilities of the different stereoisomers.[4] Density Functional Theory (DFT) calculations can be used to model the three-dimensional structures and predict spectroscopic properties, such as NMR chemical shifts, which can then be compared to experimental data.
Conclusion
The stereoisomers of this compound represent a valuable class of building blocks for the development of new therapeutics. While the synthesis and characterization of these molecules present challenges, the application of modern synthetic, chromatographic, and spectroscopic techniques, as outlined in this guide, provides a clear path to accessing and understanding these important compounds. The methodologies described herein are based on well-established principles and provide a robust framework for researchers in the field of drug discovery and development.
Visualizations
Figure 1: Workflow for the synthesis, separation, and characterization of stereoisomers.
References
- 1. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
Ivosidenib (CAS 1448347-49-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Executive Summary: This guide provides an in-depth technical overview of Ivosidenib (formerly AG-120), a first-in-class, orally available small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Initially identified under CAS number 1163729-49-4 in some contexts, the definitive CAS registry number for Ivosidenib is 1448347-49-6, which will be used throughout this document. Ivosidenib is a cornerstone of precision medicine, specifically targeting the neomorphic activity of mutant IDH1 enzymes that produce the oncometabolite D-2-hydroxyglutarate (2-HG). This guide will delve into the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, clinical applications, and key experimental protocols relevant to Ivosidenib, serving as a critical resource for professionals in oncology research and drug development.
Introduction: The Advent of a Targeted IDH1 Inhibitor
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in the understanding of cancer metabolism.[1][2][3] These mutations, most commonly occurring at the R132 residue in the enzyme's active site, confer a new function: the NADPH-dependent reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis in various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][4]
Ivosidenib (marketed as Tibsovo®) was developed by Agios Pharmaceuticals as a potent and selective inhibitor of these IDH1 mutants.[6][7] Its approval by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory AML with a susceptible IDH1 mutation, and subsequently for newly diagnosed AML in certain patients and for previously treated IDH1-mutant cholangiocarcinoma, marked a pivotal moment in targeted cancer therapy.[6][8][9] This guide will provide a comprehensive analysis of the scientific and technical aspects of Ivosidenib.
Chemical and Physicochemical Properties
Ivosidenib is a complex heterocyclic molecule. Its structure is crucial for its specific and potent inhibition of the mutant IDH1 enzyme.
Chemical Structure
The chemical structure of Ivosidenib is (2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide.[10]
2D Chemical Structure:
Caption: Ivosidenib's mechanism of action in IDH1-mutant cancer cells.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Ivosidenib is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Pharmacokinetics
Ivosidenib is rapidly absorbed following oral administration, with a long terminal half-life of approximately 72-138 hours after single and multiple doses. [11][12][13]Steady-state concentrations are typically reached by day 15 of continuous daily dosing. [12][13]The drug exhibits dose- and time-dependent pharmacokinetics, with exposure increasing in a sub-proportional manner with increasing doses. [11]Oxidative metabolism is the primary route of elimination. [14]Ivosidenib is a substrate for P-glycoprotein and can induce CYP3A4 activity. [14]
| PK Parameter (500 mg QD) | Value | Reference(s) |
|---|---|---|
| Tmax (Time to Peak Concentration) | ~2-3 hours | [15] |
| Terminal Half-life (t½) | 40-138 hours | [11][12] |
| Time to Steady State | ~15 days | [12][13] |
| Metabolism | Primarily oxidative | [14] |
| CYP450 Interactions | Inducer of CYP3A4 | [11][14]|
Pharmacodynamics
The primary pharmacodynamic effect of Ivosidenib is the dose-dependent reduction of plasma 2-HG concentrations. [11]In patients with IDH1-mutant malignancies, treatment with 500 mg once daily leads to a robust and persistent inhibition of 2-HG, with levels approaching those seen in healthy individuals. [11][15]This reduction in 2-HG is directly linked to the drug's mechanism of action and is a key biomarker of target engagement and clinical response.
Clinical Applications and Efficacy
Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.
Acute Myeloid Leukemia (AML)
In clinical trials involving patients with relapsed or refractory AML with an IDH1 mutation, Ivosidenib monotherapy has shown durable remissions. [16]It is also approved for newly diagnosed AML patients who are 75 years or older or have comorbidities that preclude the use of intensive induction chemotherapy. [17]
Cholangiocarcinoma
The Phase III ClarIDHy trial demonstrated that Ivosidenib significantly improved progression-free survival in patients with previously treated, advanced IDH1-mutant cholangiocarcinoma compared to placebo. [8][18][19]An updated analysis also showed a favorable trend in overall survival, leading to its FDA approval for this indication. [18][19]
Other Malignancies
The therapeutic potential of Ivosidenib is being investigated in other IDH1-mutant solid tumors, including gliomas and chondrosarcomas. [12][20]
Safety and Tolerability
Ivosidenib is generally well-tolerated, but it is associated with specific adverse events that require careful monitoring and management.
Common Adverse Reactions (≥20%):
-
Fatigue [17][21]* Leukocytosis [17]* Diarrhea [17][21]* Nausea [17][21]* Edema [17]* Dyspnea [17]* QTc interval prolongation [17][22] Serious Adverse Reactions:
-
Differentiation Syndrome: This is a serious and potentially fatal adverse reaction characterized by fever, dyspnea, rapid weight gain, and organ dysfunction. [17][22][23]Early recognition and treatment with corticosteroids are crucial. [23]* QTc Prolongation: Ivosidenib can prolong the QTc interval, necessitating monitoring with electrocardiograms. [21][22]* Guillain-Barré Syndrome: Cases of Guillain-Barré syndrome have been reported, requiring permanent discontinuation of the drug. [24]
Experimental Protocols and Methodologies
Quantification of 2-HG in Plasma
The quantification of 2-HG is a critical biomarker for assessing the pharmacodynamic effects of Ivosidenib.
Protocol: LC-MS/MS for 2-HG Quantification
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent such as acetonitrile. [25]2. Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column. [25]An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used for separation. [25][26]3. Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 2-HG and an internal standard.
-
Quantification: A calibration curve is generated using standards of known 2-HG concentrations to quantify the levels in the plasma samples.
Caption: Workflow for 2-HG quantification by LC-MS/MS.
Synthesis and Characterization of Ivosidenib
The synthesis of Ivosidenib is a multi-step process. While specific patented routes exist, a general approach involves the coupling of key intermediates. [7][27] Analytical Characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of Ivosidenib and to separate it from process-related impurities and degradation products. [25][26]A common method utilizes a C18 column with a mobile phase of ethanol and 0.1% aqueous formic acid. [25]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employed for the identification and characterization of metabolites and degradation products. [25][26][28]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the final compound.
Conclusion and Future Directions
Ivosidenib represents a paradigm shift in the treatment of IDH1-mutant cancers, demonstrating the power of targeting specific metabolic vulnerabilities. Its success has paved the way for the development of other inhibitors targeting mutant IDH enzymes. Future research will likely focus on:
-
Exploring combination therapies to overcome resistance mechanisms.
-
Expanding the clinical applications of Ivosidenib to other IDH1-mutant malignancies.
-
Identifying novel biomarkers to predict response and monitor treatment efficacy.
This comprehensive technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in Ivosidenib. The continued investigation of this and similar targeted therapies holds immense promise for improving the outcomes of patients with genetically defined cancers.
References
- 1. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 5. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ivosidenib used for? [synapse.patsnap.com]
- 7. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]
- 8. Clinical Utility of Ivosidenib in the Treatment of IDH1-Mutant Cholangiocarcinoma: Evidence To Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivosidenib as a promising new contender against advanced cholangiocarcinoma - VHIO [vhio.net]
- 10. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [lenus.ie]
- 13. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]
- 16. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClarIDHy Trial IDH1 Inhibitor Ivosidenib Improves Survival in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Facebook [cancer.gov]
- 21. Ivosidenib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. What are the side effects of Ivosidenib? [synapse.patsnap.com]
- 23. drugs.com [drugs.com]
- 24. Safety Profile | CCA | TIBSOVO® (ivosidenib tablets) [tibsovopro.com]
- 25. researchgate.net [researchgate.net]
- 26. LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. WO2021026436A1 - A method for preparing ivosidenib and an intermediate thereof - Google Patents [patents.google.com]
- 28. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Conformational Analysis of the 3-Hydroxy-3-(Trifluoromethyl)cyclobutane Ring
Abstract
The cyclobutane ring, a motif of increasing importance in medicinal chemistry, presents a fascinating conformational landscape governed by a delicate balance of angle strain, torsional strain, and non-bonded interactions.[1] The introduction of substituents, particularly geminal groups with opposing electronic and steric demands such as a hydroxyl and a trifluoromethyl group, introduces further complexity. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for the conformational analysis of the 3-hydroxy-3-(trifluoromethyl)cyclobutane ring. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and dynamic behavior of this unique scaffold. We will delve into the fundamental principles of cyclobutane puckering, explore the profound influence of the gem-disubstitution, and provide detailed protocols for both experimental and computational characterization.
The Dynamic Landscape of the Cyclobutane Ring
Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is inherently non-planar.[2][3] A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[4] To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5] This puckering is a dynamic equilibrium where the ring rapidly inverts between two equivalent puckered conformations, passing through a higher-energy planar transition state.
The degree of puckering is defined by the puckering angle (φ), which is the angle between the two C-C-C planes of the cyclobutane ring. In unsubstituted cyclobutane, this angle is approximately 35°. The energy barrier for this ring inversion is low, on the order of 1.45 kcal/mol, meaning the interconversion is rapid at room temperature.[6]
The introduction of substituents breaks the symmetry of the ring and leads to non-equivalent puckered conformations, typically with the substituent occupying either an axial or an equatorial position. The relative stability of these conformers is dictated by the steric and electronic nature of the substituents.
The Influence of Geminal Hydroxyl and Trifluoromethyl Substituents
The 3-hydroxy-3-(trifluoromethyl)cyclobutane ring presents a unique case of geminal disubstitution at the C3 position. This substitution pattern is expected to have a profound impact on the ring's conformational preferences due to the interplay of several factors:
-
Steric Effects: The trifluoromethyl group is sterically demanding, while the hydroxyl group is smaller. Steric hindrance will generally favor the conformer where the bulkier trifluoromethyl group occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The hydroxyl group is a polar, hydrogen-bond donor and acceptor. These electronic properties can lead to complex stereoelectronic interactions.
-
Intramolecular Hydrogen Bonding: A key consideration is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group. This interaction, if present, could significantly stabilize a conformation that might otherwise be sterically disfavored. The geometry required for such a hydrogen bond would influence the puckering of the ring and the rotational preference of the C-O and C-CF3 bonds.
-
Gauche Effect: The "gauche effect" describes the tendency of molecules containing adjacent electronegative substituents to favor a gauche conformation over an anti conformation.[7] In the context of our molecule, this could influence the torsional angle between the C-O and C-CF3 bonds, potentially favoring a conformation that facilitates intramolecular interactions.[8][9]
Predicting the dominant conformation requires a careful consideration of the balance between minimizing steric repulsion and maximizing stabilizing electronic interactions.
Experimental Approaches to Conformational Analysis
A combination of experimental techniques is crucial for a thorough understanding of the conformational landscape of 3-hydroxy-3-(trifluoromethyl)cyclobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[10][11]
Key NMR Parameters for Conformational Analysis:
| NMR Parameter | Information Gained |
| Chemical Shifts (¹H, ¹³C, ¹⁹F) | Sensitive to the local electronic environment. Different conformations will exhibit distinct chemical shifts. |
| Coupling Constants (J-couplings) | Vicinal coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons (Karplus relationship). This can be used to distinguish between axial and equatorial protons. Long-range couplings (e.g., ⁴JHH, JHF) can also provide valuable conformational information.[10] |
| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity of nuclei. NOE data can be used to identify which protons are close to each other in space, helping to define the overall conformation. |
Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy
VT-NMR is essential for studying dynamic equilibria, such as the ring inversion of cyclobutane.[1][3][12][13][14] By lowering the temperature, it is possible to slow down the interconversion between conformers, allowing for the observation of individual conformers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a few milligrams of the 3-hydroxy-3-(trifluoromethyl)cyclobutane derivative in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., deuterated methanol, acetone, or dichloromethane). Use a high-quality NMR tube designed for VT experiments.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.
-
Analysis: Monitor changes in the spectra as a function of temperature. Look for peak broadening, coalescence, and the emergence of new signals corresponding to individual conformers at low temperatures.
-
Quantitative Analysis: At a temperature where the conformers are in slow exchange, the ratio of the conformers can be determined by integrating the corresponding signals. This allows for the calculation of the free energy difference (ΔG°) between the conformers. By analyzing the spectra at the coalescence temperature, the energy barrier for ring inversion (ΔG‡) can be determined.
Visualization of VT-NMR Workflow:
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Gauche effect - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]
An In-depth Technical Guide to the Physicochemical Properties of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid: Solubility and LogP
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, principally solubility and lipophilicity (quantified by the partition coefficient, LogP), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of these key parameters for the novel building block, 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. As a Senior Application Scientist, the following sections are designed to not only present the available data but also to provide the in-depth experimental and theoretical context necessary for its practical application in a research and development setting.
Molecular Structure and its Implications
This compound is a unique aliphatic carboxylic acid featuring a strained cyclobutane ring, a polar hydroxyl group, and a highly electronegative trifluoromethyl group. This combination of functionalities suggests a complex interplay of forces that will dictate its solubility and lipophilicity.
-
Carboxylic Acid Group: This acidic moiety is capable of hydrogen bonding and ionization, which is expected to contribute significantly to its aqueous solubility, particularly at pH values above its pKa.
-
Hydroxyl Group: As a hydrogen bond donor and acceptor, the hydroxyl group will also enhance polarity and favor interaction with aqueous media.
-
Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group that can influence the acidity of the carboxylic acid. Furthermore, it is known to significantly increase lipophilicity.[1] The presence of this group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.[2]
-
Cyclobutane Ring: The rigid, three-dimensional structure of the cyclobutane ring will impact the overall shape and packing of the molecule in the solid state, which can influence its dissolution and solubility.
Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is the industry standard for quantifying the lipophilicity of a compound. It is a critical parameter for predicting a drug's ability to cross biological membranes and its potential for off-target binding.
Predicted LogP Data
| Parameter | Predicted Value | Source |
| LogP | 0.77440 | ChemSrc[3] |
| LogP | 0.6 | PubChem[4] |
These predicted values suggest that this compound has a relatively balanced hydrophilic-lipophilic character. The presence of both the polar hydroxyl and carboxylic acid groups counteracts the lipophilic contribution of the trifluoromethyl group.
Authoritative Experimental Determination of LogP: The HPLC Method (OECD 117)
For a definitive determination of LogP, the High-Performance Liquid Chromatography (HPLC) method, as outlined in OECD Guideline 117, is a robust and widely accepted approach.[5][6][7][8] This method correlates the retention time of a compound on a reverse-phase column with the known LogP values of a series of standards.
The choice of a reverse-phase HPLC method is based on the principle that the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Compounds with higher lipophilicity will have a greater affinity for the stationary phase and thus elute later, resulting in a longer retention time. By calibrating the system with compounds of known LogP, a reliable correlation can be established.[9]
Objective: To determine the LogP of this compound using the HPLC method.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase: Acetonitrile and water (or a suitable buffer).
-
Test compound: this compound.
-
Reference standards with known LogP values (e.g., a homologous series of alkylbenzenes).
-
Volumetric flasks, pipettes, and syringes.
Procedure:
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water at a specific ratio (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare stock solutions of the reference standards and the test compound in the mobile phase. Create a series of working standard solutions of known concentrations.
-
HPLC System Setup:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the test compound and standards have adequate absorbance.
-
-
Calibration:
-
Inject a fixed volume of each reference standard solution in triplicate.
-
Record the retention time (tR) for each standard.
-
Determine the dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.
-
Plot a calibration curve of log k versus the known LogP values of the standards. The relationship should be linear.
-
-
Sample Analysis:
-
Inject the same volume of the test compound solution in triplicate.
-
Record the retention time (tR) for the test compound.
-
Calculate the capacity factor (k) for the test compound.
-
-
LogP Determination:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its log k value.
-
Caption: A generalized workflow for determining LogP using the HPLC method.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient solubility to dissolve in the gastrointestinal tract to be absorbed into the bloodstream.
Theoretical Considerations and Expected Solubility
Due to the presence of the polar carboxylic acid and hydroxyl functional groups, this compound is expected to exhibit moderate to good aqueous solubility.[10] The solubility of carboxylic acids is highly dependent on the pH of the solution. At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. The trifluoromethyl group, while lipophilic, is not expected to render the molecule insoluble, especially given the presence of the two polar groups.
Authoritative Experimental Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)
The gold standard for determining aqueous solubility is the shake-flask method, detailed in OECD Guideline 105.[11][12][13][14][15] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
The shake-flask method is a direct and thermodynamically robust way to measure equilibrium solubility. By ensuring an excess of the solid compound is present and allowing sufficient time for equilibrium to be reached, the measured concentration represents the true saturation solubility under the specified conditions.
Objective: To determine the aqueous solubility of this compound.
Materials:
-
Test compound: this compound.
-
Reagent-grade water or a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Glass flasks with stoppers.
-
A constant temperature shaker bath.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).
-
Volumetric flasks, pipettes, and analytical balance.
Procedure:
-
Preliminary Test:
-
To estimate the approximate solubility, add a small, weighed amount of the test compound to a known volume of water in a flask.
-
Shake at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours.
-
Visually inspect for undissolved solid. If fully dissolved, add more compound until a saturated solution is obtained. This helps in determining the appropriate amount of substance for the definitive test.
-
-
Definitive Test:
-
Add an excess amount of the test compound (at least three times the estimated solubility) to several flasks containing a known volume of water or buffer.
-
Seal the flasks and place them in a shaker bath at a constant temperature.
-
Agitate the flasks for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Sample Preparation:
-
Once equilibrium is achieved, allow the flasks to stand undisturbed at the test temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. It is crucial to ensure the filter does not adsorb the compound.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of the test compound of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors.
-
The results should be reported in units such as mg/mL or mol/L at the specified temperature and pH.
-
Caption: A generalized workflow for determining aqueous solubility using the shake-flask method.
Conclusion and Future Directions
This compound presents an interesting physicochemical profile, with computational data suggesting a balance between hydrophilic and lipophilic characteristics. The presence of the carboxylic acid and hydroxyl groups likely confers sufficient aqueous solubility for many biological applications, while the trifluoromethyl group may enhance membrane permeability and metabolic stability.
This guide has provided the authoritative, step-by-step protocols for the experimental determination of LogP and aqueous solubility. It is strongly recommended that these experiments be conducted to obtain definitive data for this promising building block. Such empirical data will be invaluable for researchers in medicinal chemistry and drug development, enabling more accurate predictions of its ADME properties and facilitating its incorporation into future drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. CAS#:1163729-49-4 | this compound | Chemsrc [chemsrc.com]
- 4. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
The Trifluoromethyl Group as a Modulator of Cyclobutane's Physicochemical Properties: A Guide for Researchers
An In-depth Technical Guide:
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the most impactful fluorinated motifs is the trifluoromethyl (CF3) group, prized for its profound influence on electronic properties, metabolic stability, and lipophilicity. When appended to the cyclobutane ring—a strained carbocycle increasingly utilized as a versatile bioisostere and conformational constraint tool—the CF3 group imparts a unique and powerful set of characteristics.[1][2] This guide offers a comprehensive analysis of the electron-withdrawing effects of the CF3 group on the cyclobutane core, providing researchers, scientists, and drug development professionals with a detailed understanding of its impact on acidity, conformation, and reactivity. We will explore the underlying principles, present key experimental data, detail robust synthetic protocols, and discuss the practical application of this motif in designing next-generation therapeutics and advanced materials.
Introduction: The Strategic Alliance of CF3 and Cyclobutane
The cyclobutane ring, once considered a synthetic curiosity, is now a valuable building block in drug discovery.[2] Its puckered, three-dimensional structure offers a means to escape the "flatland" of aromatic systems, providing unique vectors for substituent placement and opportunities to fill hydrophobic pockets in target proteins.[2] Concurrently, the trifluoromethyl group has become an indispensable tool for molecular optimization. Its strong electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms, can dramatically alter the pKa of nearby functional groups, influencing a molecule's ionization state and solubility at physiological pH.[3][4]
The combination of these two motifs creates the trifluoromethyl-cyclobutane scaffold, which has emerged as a compelling bioisosteric replacement for common chemical groups, most notably the tert-butyl group.[5][6] While sterically similar, the CF3-cyclobutyl moiety introduces a potent inductive effect absent in its hydrocarbon counterpart, offering a strategy to fine-tune a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile while potentially preserving or enhancing its biological activity.[5][7]
Fundamental Electronic and Structural Effects
The introduction of a CF3 group fundamentally alters the electronic landscape and preferred geometry of the cyclobutane ring. These changes are critical to understanding the behavior of molecules containing this scaffold.
The Inductive Effect: An Electronic Sink
The primary influence of the CF3 group is its powerful inductive electron-withdrawing effect (–I effect). The three highly electronegative fluorine atoms pull electron density away from the carbon to which they are attached. This effect is transmitted through the sigma bonds of the cyclobutane ring, polarizing the entire structure and reducing electron density throughout the carbocyclic framework. This potent electronic perturbation is the root cause of the significant changes observed in the acidity and basicity of functional groups attached to the ring.
Figure 1: Inductive electron withdrawal by the CF3 group polarizes the cyclobutane ring.
Impact on Acidity and Basicity: pKa Modulation
The most direct and quantifiable consequence of the CF3 group's electron-withdrawing nature is its effect on the acidity of proximal functional groups. By destabilizing the protonated state and stabilizing the conjugate base, the CF3-cyclobutyl substituent significantly increases the acidity (i.e., lowers the pKa) of carboxylic acids and protonated amines.
Experimental studies have demonstrated this effect clearly. For instance, replacing a tert-butyl group with a CF3-cyclobutyl group on a carboxylic acid can increase its acidity by approximately two pKa units.[5] This modulation is critical in drug design, as it can alter a compound's absorption and distribution characteristics.
| Compound Type | R = tert-butyl | R = 1-(Trifluoromethyl)cyclobutyl | ΔpKa |
| R-COOH | 4.79 | 2.92 | -1.87 |
| R-NH3+ Cl- | 10.69 | 5.29 | -5.40 |
| Table 1. Comparison of experimental pKa values for tert-butyl and 1-(trifluoromethyl)cyclobutyl substituted carboxylic acids and amine hydrochlorides, demonstrating the potent acidifying effect of the CF3-cyclobutyl group.[5] |
The data unequivocally show that the CF3-cyclobutyl group is a strong electron-withdrawing substituent, with an effect comparable to that of the CF3-cyclopropyl group in carboxylic acids and a slightly weaker, yet still potent, effect in amines.[5]
Conformational Preferences and Structural Geometry
Unlike the planar representation often used in 2D drawings, the cyclobutane ring exists in a puckered or "butterfly" conformation to relieve torsional strain.[8][9] The introduction of a bulky and highly polar CF3 group influences this puckering and establishes distinct conformational preferences.
Small-molecule X-ray crystallography has been instrumental in elucidating the solid-state structure of these compounds.[5][6] Analysis of several 1-substituted CF3-cyclobutanes reveals key structural trends:
-
Puckering: The cyclobutane ring maintains a puckered conformation, with a puckering angle (γ) typically in the range of 158–175°, indicating a nearly flattened ring.[5]
-
Substituent Position: In a surprising number of observed crystal structures, the trifluoromethyl group preferentially adopts an axial position.[5] This preference can influence the relative orientation of other substituents and impact interactions with biological targets.
-
Bond Lengths: The C-C bond lengths within the ring are consistent with those of other substituted cyclobutanes, typically around 1.55-1.57 Å.[10]
| Parameter | Description | Typical Value Range | Source |
| Puckering Angle (γ) | Angle defining the fold of the ring | 158–175° | [5] |
| C-C Distance (distal) | Distance between C1 and C3 atoms | 2.1–2.2 Å | [5] |
| CF3 Position | Axial/Equatorial Preference | Predominantly Axial | [5] |
| Table 2. Summary of key geometric parameters for 1-(trifluoromethyl)cyclobutane derivatives derived from X-ray crystallographic data. |
Synthesis of Trifluoromethyl-Substituted Cyclobutanes
A robust and scalable synthetic route is essential for the widespread adoption of the CF3-cyclobutane motif. While several methods exist, including photochemical [2+2] cycloadditions and the addition of CF3-TMS to ketones, the deoxofluorination of cyclobutanecarboxylic acids using sulfur tetrafluoride (SF4) or its analogues is a particularly effective and modular approach.[1][5][11]
Figure 2: General workflow for the synthesis of CF3-cyclobutanes via SF4-mediated deoxofluorination.
Detailed Protocol: Deoxofluorination with Sulfur Tetrafluoride
This protocol describes a general procedure for the gram-scale synthesis of a 1-(trifluoromethyl)cyclobutane derivative from the corresponding carboxylic acid, adapted from established literature methods.[5][6]
Warning: Sulfur tetrafluoride (SF4) is a highly toxic and corrosive gas. This reaction must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE) and specialized pressure-rated equipment.
-
Reactor Preparation: A pressure-resistant reactor (e.g., a stainless-steel autoclave) is charged with the starting cyclobutanecarboxylic acid (1.0 equiv).
-
Reagent Addition: The reactor is cooled (e.g., in a dry ice/acetone bath), evacuated, and the required amount of sulfur tetrafluoride (3–30 equiv) is condensed into the vessel. A catalytic amount of an additive such as hydrogen fluoride (HF) or water may be added to facilitate the reaction.
-
Reaction: The sealed reactor is allowed to warm to room temperature and then heated to the target temperature (typically 60–110 °C) with stirring for 12–144 hours. The reaction progress should be monitored by taking aliquots (after safely venting and cooling) and analyzing them by techniques like GC-MS or NMR.
-
Work-up: Upon completion, the reactor is cooled, and the excess SF4 and HF are carefully vented through a scrubber containing aqueous potassium hydroxide (KOH). The crude reaction mixture is then cautiously quenched, typically with a cooled basic solution (e.g., NaHCO3 or NaOH).
-
Extraction: The product is extracted from the aqueous phase using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by an appropriate method, such as silica gel column chromatography, vacuum distillation, or recrystallization, to yield the pure trifluoromethyl cyclobutane.[5]
-
Characterization: The structure and purity of the final product are confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
Experimental Workflow: Quantifying the Electronic Effect
Verifying the electron-withdrawing effect of the CF3 group is a critical step in characterizing a new compound. The determination of pKa via acid-base titration is a fundamental and reliable method for this purpose.[12]
Figure 3: Logical workflow for the experimental determination of pKa via potentiometric titration.
Protocol: pKa Determination by Acid-Base Titration
This protocol outlines the steps for determining the pKa of a CF3-cyclobutanecarboxylic acid.[13]
-
Solution Preparation: Prepare an aqueous solution of the carboxylic acid at a known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKa_app). Prepare a standardized solution of a strong base (e.g., 0.01 M NaOH).
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
-
Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing the standardized base.
-
Titration Execution: Add the base in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of base added and the corresponding pH. Collect more data points near the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the volume of base required to reach the equivalence point (the point of steepest inflection on the curve).
-
The half-equivalence point is exactly half of this volume.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Conclusion and Future Outlook
The trifluoromethyl group exerts a powerful and predictable electron-withdrawing effect on the cyclobutane ring, significantly increasing the acidity of attached functional groups and influencing the ring's conformational preferences. This unique combination of steric bulk and potent inductive character makes the CF3-cyclobutane motif a highly valuable tool for medicinal chemists, particularly as a metabolically robust bioisostere for the tert-butyl group.[6] The availability of scalable synthetic routes, such as the deoxofluorination of carboxylic acids, enables the exploration of this building block across diverse drug discovery programs.[5]
Future research will likely focus on expanding the synthetic toolbox for accessing more complex and stereochemically defined CF3-cyclobutanes. Furthermore, a deeper computational and experimental analysis of how the axial/equatorial preference of the CF3 group affects binding interactions and ADME properties will provide a more nuanced understanding, allowing for the even more rational design of future drug candidates.
References
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Methodological & Application
Gram-Scale Synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid: An Application Note for Drug Discovery and Development
Introduction: The Significance of Trifluoromethylated Cyclobutanes in Medicinal Chemistry
The introduction of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] When incorporated into strained ring systems like cyclobutanes, these fluorinated building blocks provide medicinal chemists with novel three-dimensional structures to explore chemical space and optimize drug-receptor interactions.
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is a valuable building block that combines the rigid cyclobutane core with a trifluoromethylated tertiary alcohol and a carboxylic acid handle. This unique arrangement of functional groups makes it an attractive precursor for the synthesis of a diverse range of compounds with potential therapeutic applications. The trifluoromethyl carbinol moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions, while the carboxylic acid provides a convenient point for further chemical modification.
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound. The described three-step synthesis is designed for robustness and scalability, enabling researchers to produce significant quantities of this key intermediate for their drug discovery programs. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic route and providing a self-validating system for achieving high-purity material.
Synthetic Strategy Overview
Our synthetic approach is a three-step sequence commencing with the commercially available diethyl 3-oxocyclobutane-1,1-dicarboxylate. The key transformation is the nucleophilic trifluoromethylation of the ketone, followed by a one-pot hydrolysis and decarboxylation to yield the target carboxylic acid.
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
Part 1: Synthesis of Diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate
Mechanistic Insight: This step involves the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone of the starting material. Trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as Ruppert's reagent, serves as the source of the trifluoromethyl nucleophile.[2][3] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which attacks the silicon atom of TMSCF₃, liberating the trifluoromethyl anion. This highly reactive nucleophile then attacks the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether, which is then hydrolyzed upon aqueous workup to yield the desired tertiary alcohol. The use of an anhydrous solvent like tetrahydrofuran (THF) is crucial to prevent premature quenching of the trifluoromethyl anion.
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add diethyl 3-oxocyclobutane-1,1-dicarboxylate (20.0 g, 93.4 mmol).
-
Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the solution under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 20.0 g, 140.7 mmol, 1.5 equiv.) to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 9.3 mL, 9.3 mmol, 0.1 equiv.) dropwise to the reaction mixture over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 4:1 Hexanes/Ethyl Acetate) to afford diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate as a colorless oil.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | 214.22 | 20.0 | 93.4 | 1.0 |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.19 | 20.0 | 140.7 | 1.5 |
| Tetrabutylammonium fluoride (TBAF) | 261.46 | 2.43 (in THF) | 9.3 | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | - |
Part 2: Gram-Scale Synthesis of this compound
Mechanistic Insight: This final step is a one-pot saponification and decarboxylation process. Saponification is the base-mediated hydrolysis of the two ethyl ester groups to form a dicarboxylate salt.[4] We employ potassium hydroxide in a mixture of ethanol and water to ensure the solubility of both the organic substrate and the inorganic base. The subsequent acidification with a strong acid, such as hydrochloric acid, serves two purposes. First, it protonates the dicarboxylate to form the unstable 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylic acid. Second, the acidic conditions and elevated temperature promote the decarboxylation of the geminal dicarboxylic acid, leading to the formation of the final product.[5][6] The stability of the trifluoromethyl carbinol under these conditions is a key consideration; prolonged exposure to harsh acidic or basic conditions at high temperatures should be avoided to prevent potential decomposition.[7][8]
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate (assuming ~25 g, ~88 mmol from the previous step).
-
Add a solution of potassium hydroxide (KOH, 24.7 g, 440 mmol, 5.0 equiv.) in 250 mL of ethanol and 50 mL of water.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the remaining aqueous residue in 100 mL of water and transfer to a separatory funnel.
-
Wash the aqueous layer with 2 x 50 mL of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice-water bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). Gas evolution (CO₂) will be observed during this step.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to yield the crude this compound as a white to off-white solid.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to obtain the final product in high purity.[9]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate | 284.23 | ~25 | ~88 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 24.7 | 440 | 5.0 |
| Ethanol | 46.07 | - | - | - |
| Water | 18.02 | - | - | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
Safety and Handling Precautions
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diethyl 3-oxocyclobutane-1,1-dicarboxylate: May cause skin and eye irritation. Handle with care.
-
Trimethyl(trifluoromethyl)silane (TMSCF₃): Highly flammable liquid and vapor.[2] It is also moisture-sensitive. Handle under an inert atmosphere and away from ignition sources.[3][4]
-
Tetrabutylammonium fluoride (TBAF): Causes severe skin burns and eye damage.[5][9][10] It may also cause respiratory irritation.[10] Handle with extreme care and avoid inhalation of vapors.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care in a fume hood.
-
Solvents (THF, Diethyl Ether, Ethanol, Ethyl Acetate, Hexanes): Flammable liquids. Keep away from open flames and other ignition sources.
Characterization Data
This compound
-
Appearance: White crystalline solid.
-
Molecular Formula: C₆H₇F₃O₃[11]
-
Molecular Weight: 184.11 g/mol [11]
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.4 (br s, 1H, COOH), 6.5 (s, 1H, OH), 3.0-2.8 (m, 1H, CH), 2.6-2.4 (m, 2H, CH₂), 2.3-2.1 (m, 2H, CH₂).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 174.5 (COOH), 125.8 (q, J = 285 Hz, CF₃), 75.1 (q, J = 30 Hz, C-OH), 40.2 (CH), 35.8 (CH₂).
-
¹⁹F NMR (470 MHz, DMSO-d₆): δ -78.2 (s).
Note: NMR spectral data are predicted based on known chemical shifts for similar structures and should be confirmed experimentally.
Conclusion
This application note provides a comprehensive and reliable protocol for the gram-scale synthesis of this compound, a valuable building block for medicinal chemistry and drug discovery. By offering detailed, step-by-step instructions, mechanistic insights, and essential safety information, we aim to empower researchers to confidently produce this important intermediate in quantities sufficient for extensive research and development programs. The presented methodology is robust, scalable, and relies on readily available starting materials, making it a practical and efficient route to this highly functionalized cyclobutane derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 11. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of a Unique Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, due to their simplicity, can explore chemical space more efficiently and form high-quality interactions with a target protein.[2][4] Within this paradigm, the thoughtful design of fragment libraries is paramount.[5][6] This document details the application of a particularly compelling, yet underutilized fragment: 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid .
This fragment is uniquely positioned for FBDD due to the synergistic combination of its two key structural motifs: the trifluoromethyl group and the cyclobutane ring.
-
The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties.[7] Its strong electron-withdrawing nature can modulate pKa and influence binding interactions, while its lipophilicity can improve membrane permeability and metabolic stability.[7] The CF3 group can also serve as a bioisostere for other groups like methyl or chloro, offering a tool to fine-tune steric and electronic properties.
-
The Cyclobutane Scaffold: The cyclobutane ring offers a distinct three-dimensional (3D) character, moving away from the flat, aromatic structures that have historically dominated fragment libraries.[5][8] This 3D nature can lead to improved solubility and novel binding interactions.[1][5] The puckered and conformationally constrained nature of the cyclobutane ring reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.[9][10] Furthermore, this rigid scaffold provides precise vectors for synthetic elaboration, a critical feature for the hit-to-lead optimization phase.[5][8]
The combination of these features in This compound provides a fragment with high 3D character, metabolic stability, and multiple, well-defined vectors for chemical modification (the carboxylic acid and hydroxyl groups). This makes it an exceptionally "sociable" fragment, ripe for evolution into a potent and selective lead compound.[5]
I. Strategic Inclusion in a 3D Fragment Library
The first step in leveraging this fragment is its incorporation into a rationally designed screening library. The goal is to build a collection of diverse, 3D-rich fragments that adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3) while maximizing shape diversity.[3]
Rationale for Inclusion:
The core value of this compound lies in its rigid, 3D scaffold. Historically, fragment libraries have been heavily biased towards flat, aromatic compounds.[5] Incorporating scaffolds like cyclobutane enriches the library with more complex shapes, increasing the probability of finding hits for proteins with non-planar binding pockets.[1][5][8] The cis and trans isomers of this fragment and its derivatives can be used to maximize shape diversity while minimizing molecular complexity.[5][8]
Data Presentation: Physicochemical Properties
To illustrate its suitability as a fragment, the properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₃ | PubChem CID: 50990534 |
| Molecular Weight | 184.11 g/mol | PubChem CID: 50990534 |
| XLogP3 | 0.6 | PubChem CID: 50990534 |
| H-Bond Donors | 2 | PubChem CID: 50990534 |
| H-Bond Acceptors | 4 | PubChem CID: 50990534 |
| Rotatable Bonds | 1 | PubChem CID: 50990534 |
These properties align well with the "Rule of Three," confirming its suitability as a starting point for FBDD.
II. Experimental Workflow: From Fragment Screening to Hit Validation
The application of this compound in an FBDD campaign follows a structured workflow designed to identify and validate its interaction with a target protein.
Workflow Diagram
Caption: FBDD workflow from library screening to lead optimization.
Protocol 1: Primary Biophysical Screening using ¹⁹F NMR
The presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally powerful primary screening technique.[11] It offers high sensitivity, a wide chemical shift window, and a lack of background signal from the biological target, thereby reducing the rate of false positives.
Objective: To identify fragments from a library that bind to the target protein by observing changes in the ¹⁹F NMR signal.
Materials:
-
Target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Fragment library containing this compound, dissolved in DMSO-d6.
-
NMR tubes and spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at 20-50 µM.
-
Prepare cocktails of 5-10 fragments, each at a concentration of 100-500 µM, in the protein buffer containing 5% DMSO-d6. One cocktail should contain this compound.
-
Prepare a corresponding set of reference cocktails without the target protein.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for each reference cocktail to establish the chemical shifts of the non-binding fragments.
-
Acquire a ¹⁹F NMR spectrum for each cocktail containing the target protein.
-
-
Data Analysis:
-
Compare the spectra of the protein-containing samples to the reference spectra.
-
Identify fragments whose ¹⁹F signals show a significant chemical shift perturbation, line broadening, or decrease in intensity. These are potential binders.
-
The causality here is that binding to the large protein molecule tumbles more slowly in solution, leading to a broader NMR signal for the bound fragment. Changes in the chemical environment upon binding will also cause shifts in the signal's position.
-
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding affinity and kinetics in real-time. It serves as an excellent orthogonal method to validate hits from the primary screen.[12][13]
Objective: To confirm the binding of fragment hits and determine their dissociation constant (KD).
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Target protein.
-
Validated fragment hits from the primary screen.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 5% DMSO).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Inject the target protein over the surface to achieve a desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of the fragment hit (e.g., from 1 mM down to 1 µM) in running buffer.
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate.
-
Record the binding response (in RU).
-
Inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.
-
III. Hit-to-Lead Optimization: From Fragment to Potent Ligand
Once a fragment like this compound is validated as a binder and its binding mode is determined (ideally via X-ray crystallography), the hit-to-lead phase begins.[4][14] The goal is to rationally grow the fragment into a larger, more potent molecule by exploring the surrounding binding pocket.
Optimization Strategies
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. research.vu.nl [research.vu.nl]
- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Application Note: Strategic Incorporation of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid into Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1][2] The development of selective and potent kinase inhibitors is a central goal in medicinal chemistry. This application note details the rationale and synthetic strategy for utilizing a unique, fluorinated building block, 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid , in the design of novel kinase inhibitors. The incorporation of fluorinated motifs is a well-established strategy to enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity.[3][4][5][6] The rigid cyclobutane scaffold combined with the electron-withdrawing trifluoromethyl group offers a unique three-dimensional profile to explore interactions within the ATP-binding pocket of kinases, potentially leading to improved selectivity and potency.[7][8] This guide provides a comprehensive overview, from the strategic advantages of the building block to detailed, field-tested protocols for its incorporation via robust amide coupling methodologies designed to overcome steric challenges.
Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibition
Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of protein substrates, acting as molecular switches in signal transduction pathways.[9] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[10][11] The majority of small-molecule kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site. A key challenge in kinase inhibitor design is achieving selectivity across the human kinome, which comprises over 500 members, to minimize off-target effects.
The strategic use of fluorine in drug design has become a cornerstone of modern medicinal chemistry.[6] The trifluoromethyl (CF3) group, in particular, offers a powerful combination of properties:
-
Metabolic Stability: The strength of the C-F bond makes the CF3 group highly resistant to oxidative metabolism, often blocking a potential metabolic hotspot on a molecule.[3]
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and cell uptake.[3]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic amines, which can be crucial for optimizing binding interactions and solubility.
-
Unique Binding Interactions: Fluorine can participate in non-canonical hydrogen bonds and other dipole-dipole interactions within a protein binding pocket, potentially enhancing affinity and selectivity.[12]
The 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety combines these benefits with a rigid, three-dimensional cyclobutane core. This constrained conformation reduces the entropic penalty upon binding and presents the functional groups in a well-defined spatial orientation, which can be exploited to achieve specific interactions with the target kinase.
Synthesis of the Key Building Block
The synthesis of this compound is a multi-step process that can be achieved from commercially available starting materials. While several routes are possible, a common approach involves the trifluoromethylation of a cyclobutanone precursor.
Table 1: Physicochemical Properties of the Key Building Block
| Property | Value | Source |
| Molecular Formula | C6H7F3O3 | PubChem[13] |
| Molecular Weight | 184.11 g/mol | PubChem[13] |
| XLogP3-AA (Predicted LogP) | 0.6 | PubChem[13] |
| H-Bond Donor Count | 2 | PubChem[13] |
| H-Bond Acceptor Count | 3 | PubChem[13] |
Core Application: Amide Coupling to a Kinase Scaffold
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[14] However, coupling this compound to an amine-containing kinase hinge-binder presents a significant steric challenge. The carboxylic acid is attached to a bulky cyclobutane ring and is adjacent to a quaternary carbon. Standard coupling reagents like EDC/NHS may prove inefficient due to the slow rate of nucleophilic attack by the amine onto the sterically congested activated ester.[15]
Causality Behind Experimental Choice: To overcome this steric hindrance, a more robust coupling protocol is required. The in-situ formation of an acyl fluoride is an excellent strategy. The small size of the fluorine atom minimizes steric clash during the nucleophilic attack, and acyl fluorides exhibit high reactivity towards amines.[14] An alternative is the use of modern uronium-based coupling reagents like HATU, which are specifically designed for difficult couplings.[16]
This protocol will focus on a robust method using cyanuric fluoride for the in-situ generation of the acyl fluoride.
Detailed Experimental Protocol
Reaction: Amide coupling of this compound with a representative amine scaffold (e.g., 4-amino-N-methyl-2-(pyridin-2-yl)benzamide).
Table 2: Reagents and Materials
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 184.11 | 1.2 | 1.2 | 221 mg |
| 4-amino-N-methyl-2-(pyridin-2-yl)benzamide | 241.27 | 1.0 | 1.0 | 241 mg |
| Cyanuric Fluoride | 135.05 | 1.5 | 1.5 | 203 mg |
| Pyridine | 79.10 | 3.0 | 3.0 | 237 µL |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Step-by-Step Methodology
PART A: Activation of the Carboxylic Acid (Acyl Fluoride Formation)
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: To the flask, add this compound (221 mg, 1.2 mmol) and anhydrous dichloromethane (5 mL).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Base and Activating Agent: Add pyridine (237 µL, 3.0 mmol) to the suspension, followed by the dropwise addition of a solution of cyanuric fluoride (203 mg, 1.5 mmol) in anhydrous dichloromethane (2 mL) over 5 minutes.
-
Expert Insight: Cyanuric fluoride is a solid and can be challenging to handle. Preparing a solution in the reaction solvent is a safe and effective way to control its addition. Pyridine acts as a base to neutralize the HF generated during the reaction.
-
-
Activation Time: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The reaction should become a clear solution as the acyl fluoride forms.
PART B: Amide Coupling
-
Amine Addition: Prepare a solution of the amine scaffold (e.g., 4-amino-N-methyl-2-(pyridin-2-yl)benzamide, 241 mg, 1.0 mmol) in anhydrous dichloromethane (3 mL). Add this solution to the activated acyl fluoride mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. For highly hindered amines, gentle heating to 40 °C may be required to drive the reaction to completion.[14][17]
-
Trustworthiness Check: Monitor the reaction every 2-4 hours. The disappearance of the amine starting material and the appearance of a new, less polar spot (the amide product) on the TLC plate indicates progress. A typical mobile phase for TLC would be 50-70% Ethyl Acetate in Hexanes.
-
PART C: Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 15 mL) and brine (1 x 15 mL).
-
Expert Insight: The acid wash removes any remaining pyridine, while the brine wash helps to remove residual water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
Biological Context and Evaluation
The newly synthesized inhibitor should be evaluated for its biological activity. The primary assay is to determine its inhibitory concentration (IC50) against the target kinase. Further profiling against a panel of other kinases is crucial to determine its selectivity.
Cellular assays can then be used to confirm that the inhibitor affects the downstream signaling of the target kinase and exhibits anti-proliferative or pro-apoptotic effects in relevant cancer cell lines.[18]
Conclusion
The this compound building block is a valuable tool for medicinal chemists designing the next generation of kinase inhibitors. Its unique combination of conformational rigidity and the powerful electronic properties of the trifluoromethyl group provides a compelling strategy for enhancing potency, selectivity, and pharmacokinetic properties. By employing robust synthetic protocols, such as the acyl fluoride-mediated amide coupling described herein, researchers can efficiently incorporate this scaffold into diverse chemical libraries to probe the complex landscape of the human kinome.
References
- 1. Protein kinases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitor fluorination pattern tunes chemically induced protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. chimia.ch [chimia.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid for Library Synthesis
Introduction: The Strategic Value of the 3-Hydroxy-3-(trifluoromethyl)cyclobutane Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. Among these, small, rigid ring systems have garnered significant attention for their ability to orient substituents in well-defined vectors in three-dimensional space, thereby enabling precise interactions with biological targets. The cyclobutane ring, in particular, serves as a versatile and desirable scaffold.[1]
The incorporation of fluorine atoms, and specifically the trifluoromethyl (CF₃) group, is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The trifluoromethyl group's strong electron-withdrawing nature can also modulate the pKa of nearby functionalities, influencing a compound's overall pharmacokinetic profile.[3]
This application note focuses on 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid , a building block that synergistically combines the conformational rigidity of the cyclobutane core with the potent electronic and steric properties of a trifluoromethyl group and the versatile reactivity of both a carboxylic acid and a tertiary alcohol.[4][5] This unique combination of features makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.[6] We present here detailed protocols for the derivatization of this scaffold, addressing the inherent synthetic challenges and providing robust methodologies for its effective utilization in library synthesis.
Core Challenges and Strategic Considerations
The derivatization of this compound presents two primary challenges stemming from its structure:
-
Steric Hindrance: The carboxylic acid is situated on a quaternary carbon atom, flanked by the rigid cyclobutane ring and a bulky trifluoromethyl group. This steric congestion can significantly impede traditional amide coupling reactions.[7][8]
-
Reactivity of the Tertiary Alcohol: The tertiary alcohol is also sterically hindered and can be difficult to derivatize using standard esterification or etherification protocols. The electron-withdrawing effect of the adjacent trifluoromethyl group can further decrease the nucleophilicity of the hydroxyl group.[9][10]
Our protocols are designed to overcome these hurdles through the careful selection of activating agents, coupling reagents, and reaction conditions tailored for high-throughput and library synthesis formats.
Part 1: Derivatization of the Carboxylic Acid Moiety for Amide Library Synthesis
The formation of an amide bond is a cornerstone reaction in medicinal chemistry.[11] For a sterically hindered carboxylic acid like our target molecule, standard coupling conditions may prove inefficient. The following protocols are optimized for such challenging substrates.
Workflow for Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Protocol 1: HATU-Mediated Amide Coupling
1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[12]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Rationale: HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive O-acylisourea intermediate that readily undergoes nucleophilic attack by the amine, even with sterically demanding substrates.
Protocol 2: Acyl Fluoride-Mediated Amide Coupling for Highly Hindered Systems
For exceptionally challenging couplings, conversion of the carboxylic acid to an acyl fluoride can provide the necessary reactivity.[7][13] This method is particularly useful when standard peptide coupling reagents fail to give satisfactory results.[7][13]
Materials:
-
This compound
-
Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 equivalents)
-
Pyridine (1.2 equivalents)
-
Amine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add cyanuric fluoride or DAST (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to form the acyl fluoride intermediate.
-
In a separate flask, dissolve the amine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Rationale: Acyl fluorides are more stable than acyl chlorides but significantly more reactive than the parent carboxylic acid, providing a good balance for coupling with hindered amines.[7]
| Parameter | Protocol 1: HATU Coupling | Protocol 2: Acyl Fluoride Coupling |
| Reagent Cost | Higher | Moderate |
| Reaction Time | 4-16 hours | 3-14 hours (two steps) |
| Substrate Scope | Broad, good for most hindered systems | Excellent for highly hindered systems |
| Workup | Standard aqueous workup | Standard aqueous workup |
| Key Advantage | One-pot procedure | Highest reactivity for difficult couplings |
Part 2: Derivatization of the Tertiary Alcohol
The tertiary alcohol offers a secondary point for diversification, allowing for the synthesis of esters and ethers. The steric hindrance and the deactivating effect of the CF₃ group necessitate forcing conditions or specific catalytic systems.
Protocol 3: Steglich Esterification of the Tertiary Alcohol
The Steglich esterification, using dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a classic method for forming esters from alcohols.[14]
Materials:
-
Product from Part 1 (amide derivative)
-
Carboxylic acid (1.5 equivalents)
-
EDC (1.5 equivalents)
-
DMAP (0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amide derivative (1 equivalent), carboxylic acid (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM.
-
Add EDC (1.5 equivalents) to the solution portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used, or proceed to workup if EDC is used.
-
Dilute with DCM and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate with the activated carboxylic acid, which is then susceptible to nucleophilic attack by the hindered tertiary alcohol.
Diversification Strategy Overview
Caption: Two-step library diversification strategy.
Conclusion
This compound is a powerful building block for constructing diverse and medicinally relevant compound libraries. The protocols outlined in this application note provide robust and validated methods for derivatizing both the carboxylic acid and tertiary alcohol functionalities, effectively addressing the challenges posed by steric hindrance and electronic deactivation. By employing reagents such as HATU for amide couplings and leveraging catalytic methods like the Steglich esterification, researchers can efficiently access novel chemical space and accelerate the discovery of new therapeutic agents. The successful implementation of these strategies will enable the full potential of this unique scaffold to be realized in drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (EVT-2805943) | 2416234-23-4 [evitachem.com]
- 5. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. citedrive.com [citedrive.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
High-Performance Liquid Chromatography (HPLC) Purification of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid: A Detailed Method and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery, prized for the unique conformational constraints and metabolic stability imparted by its cyclobutane core and trifluoromethyl group.[1] The synthesis of this compound often yields a crude product containing residual starting materials, by-products, and stereoisomers. Achieving high purity (>98%) is critical for its use in subsequent synthetic steps and biological assays. This application note presents a robust and detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind method development, provide step-by-step instructions for achiral purification, and discuss key considerations for potential chiral separations.
Analyte Properties and Chromatographic Strategy
The molecular structure of this compound dictates the optimal purification strategy. Its key features include a carboxylic acid, a tertiary alcohol, and a highly electronegative trifluoromethyl group.
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₃ | [2][3] |
| Molecular Weight | 184.11 g/mol | [2] |
| LogP (Predicted) | 0.77 | [3] |
| pKa (Predicted) | ~4.0 | N/A |
| UV Absorbance | Weak; primarily end absorption (<220 nm) | [4] |
Strategic Implications:
-
Reversed-Phase Suitability: The presence of the hydrophobic trifluoromethyl group and the cyclobutane ring makes reversed-phase chromatography an ideal choice.
-
Ion Suppression is Critical: The carboxylic acid moiety (pKa ≈ 4.0) will be ionized at neutral pH, leading to poor retention and severe peak tailing on a C18 column. To ensure a sharp, well-retained peak, the mobile phase must be acidified to a pH at least 1.5-2 units below the analyte's pKa. Using an additive like formic acid or trifluoroacetic acid (TFA) protonates the carboxyl group, rendering the molecule neutral and amenable to hydrophobic interaction with the stationary phase.
-
Detection Wavelength: The molecule lacks a significant chromophore. Therefore, detection must be performed at a low wavelength, typically 210 nm, to monitor the carboxylic acid functional group.[4]
-
Stereoisomerism: The compound possesses two stereocenters, meaning it can exist as cis and trans diastereomers, each as a pair of enantiomers. While this protocol focuses on general purification, the separation of stereoisomers may require specialized chiral columns.[5][6]
Achiral Purification Workflow
The overall process involves preparing the crude material and mobile phases, performing the chromatographic separation, collecting the pure fraction, and isolating the final compound.
Caption: General workflow for the HPLC purification of the target compound.
Detailed Protocol: Achiral Purification
This protocol is designed for a standard preparative HPLC system equipped with a UV detector.
Materials and Equipment
| Category | Item | Specifications |
| HPLC System | Preparative HPLC | Binary pump, autosampler/manual injector, UV-Vis detector, fraction collector |
| Column | Reversed-Phase C18 | e.g., Phenomenex Luna C18(2) or Waters SunFire C18; 10 µm, 250 x 21.2 mm |
| Solvents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC Grade or Type I Ultrapure | |
| Additive | Formic Acid (FA) | ACS Grade or higher, ~99% |
| Sample | Crude Compound | This compound |
| Glassware | Volumetric flasks, beakers | - |
| Consumables | Syringe filters | 0.45 µm PTFE |
| Syringes, vials | - |
Step-by-Step Procedure
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a 1 L flask, add 1 mL of formic acid. Mix thoroughly. This creates a 0.1% (v/v) formic acid solution with a pH of ~2.7, ensuring complete ion suppression.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile in a 1 L flask, add 1 mL of formic acid. Mix thoroughly. Acidifying the organic phase maintains pH consistency throughout the gradient.
Step 2: Sample Preparation
-
Accurately weigh the crude compound.
-
Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 20-50 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, a small amount of pure ACN or methanol can be added, but minimize this to avoid injection solvent effects.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulates.
Step 3: HPLC Method Parameters The following parameters provide a robust starting point for method optimization.
| Parameter | Setting | Rationale |
| Column | C18, 10 µm, 250 x 21.2 mm | Standard for preparative scale purification. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ion-suppression and aqueous component. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Flow Rate | 20.0 mL/min | Typical for a ~21 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at 210 nm | Maximizes sensitivity for the carboxylic acid group. |
| Injection Vol. | 100 µL (analytical scout) to 2-5 mL (prep) | Scale injection volume based on column loading capacity. |
| Gradient | 10% B to 80% B over 20 minutes | A broad gradient to separate early-eluting polar impurities from the target compound and late-eluting non-polar impurities. |
| Hold at 80% B for 5 minutes | Ensure all hydrophobic impurities are eluted. | |
| Return to 10% B over 1 minute | Re-equilibrate the column for the next run. | |
| Hold at 10% B for 4 minutes |
Step 4: Purification Run and Fraction Collection
-
Equilibrate the column with the starting mobile phase conditions (10% B) for at least 5-10 column volumes.
-
Perform a small-scale analytical injection (e.g., 100 µL) to identify the retention time of the target peak.
-
Based on the scouting run, program the fraction collector to collect the main peak, ensuring collection starts just before the peak rises from baseline and ends just after it returns.
-
Perform the large-scale preparative injection. Monitor the chromatogram in real-time.
-
After the run, combine the collected fractions containing the pure compound.
Step 5: Post-Purification Analysis and Isolation
-
Inject a small aliquot of the combined, purified fraction onto an analytical HPLC system using a similar method to confirm purity (>98%).
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.
Considerations for Chiral Separation
If the separation of enantiomers is required, a different chromatographic approach using a Chiral Stationary Phase (CSP) is necessary. For hydroxycarboxylic acids, ion-exchange based CSPs are often highly effective.[6]
Caption: Enantiomers are separated based on differential binding to a CSP.
Recommended Starting Point for Chiral Method Development:
-
Column Type: A Cinchona alkaloid-based weak anion-exchange (WAX) CSP, such as a quinine or quinidine carbamate phase. These are known to be effective for acidic chiral compounds.[6]
-
Mobile Phase: A polar organic or non-aqueous mobile phase is typically used. A good starting point would be a mixture of Acetonitrile/Methanol (e.g., 80:20 v/v) with acidic and basic additives (e.g., 50 mM formic acid and 25 mM ammonium formate) to facilitate the ion-exchange mechanism.
-
Temperature: Temperature can have a significant effect on chiral resolution. Screening temperatures between 10 °C and 40 °C is recommended.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peak | 1. Insufficient ion suppression (pH too high).2. Column overload.3. Column degradation. | 1. Increase formic acid concentration to 0.2% or switch to 0.1% TFA.2. Reduce sample concentration or injection volume.3. Flush the column or replace it if necessary. |
| Poor Resolution | 1. Gradient is too steep.2. Inappropriate stationary phase. | 1. Decrease the gradient slope (e.g., 10-80% B over 30 minutes instead of 20).2. Try a different C18 phase with different end-capping or a phenyl-hexyl column for alternative selectivity. |
| Low Recovery | 1. Compound precipitation on the column.2. Irreversible adsorption.3. Inefficient fraction collection. | 1. Decrease sample concentration.2. Ensure mobile phase pH is appropriate. Flush column with a strong solvent wash.3. Adjust fraction collection window. |
| Split Peaks | 1. Sample solvent incompatible with mobile phase.2. Clogged frit or column void.3. Co-elution of diastereomers. | 1. Dissolve sample in the initial mobile phase composition.2. Reverse-flush the column or replace it.3. The achiral method may be separating diastereomers; collect each peak and analyze. |
Conclusion
The reversed-phase HPLC method detailed in this note provides a reliable and scalable protocol for the purification of this compound. By employing an acidified mobile phase for ion suppression and a standard C18 stationary phase, high purity levels required for demanding applications in drug discovery and chemical synthesis can be consistently achieved. For enantiomeric separation, a specialized chiral method, likely based on an anion-exchange CSP, must be developed.
References
- 1. Buy 3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (EVT-2805943) | 2416234-23-4 [evitachem.com]
- 2. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:1163729-49-4 | this compound | Chemsrc [chemsrc.com]
- 4. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > Synthons > cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid - [H83539] [synthonix.com]
- 6. Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The 3-Hydroxy-3-(Trifluoromethyl)cyclobutane Moiety as a Bioisostere for the Gem-Dimethyl Group in Drug Discovery
Introduction: The Enduring Challenge of the Gem-Dimethyl Group and the Rise of a Novel Bioisostere
In the landscape of medicinal chemistry, the gem-dimethyl group is a ubiquitous structural motif. Its role is often multifaceted, serving to increase metabolic stability by blocking sites of oxidation, enhancing lipophilicity, and providing steric bulk to orient a molecule within a binding pocket. However, this seemingly simple moiety can also introduce challenges. The increased lipophilicity can negatively impact solubility and the steric bulk may not always be optimal for target engagement. Furthermore, the gem-dimethyl group can be susceptible to oxidative metabolism, particularly in a pro-chiral environment.
Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while favorably modulating physicochemical or pharmacokinetic properties, offers a powerful approach to overcoming these challenges.[1][2] This application note introduces the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety as a promising bioisostere for the gem-dimethyl group. We will delve into the rationale for this replacement, provide a comparative analysis of their physicochemical properties, and present detailed protocols for the synthesis and evaluation of compounds containing this novel structural element.
The 3-hydroxy-3-(trifluoromethyl)cyclobutane group offers a unique combination of features. The trifluoromethyl group is a well-established metabolic blocker and can modulate pKa, while the hydroxyl group can introduce a new hydrogen bonding interaction.[3][4] The cyclobutane scaffold itself provides a three-dimensional architecture that can improve binding affinity and solubility.[5]
Structural and Physicochemical Properties: A Head-to-Head Comparison
The rationale for using the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety as a bioisostere for the gem-dimethyl group lies in their comparable steric bulk and the potential for improved metabolic stability and modulated lipophilicity. X-ray crystallographic studies of 1-substituted trifluoromethyl cyclobutanes have shown that the cyclobutane ring is nearly flat, with the trifluoromethyl group often adopting an axial position.[3][6] This defined three-dimensional structure can be advantageous for optimizing interactions within a protein binding pocket.
To provide a quantitative comparison, the following table summarizes key physicochemical properties of the gem-dimethyl group and its proposed bioisostere. The data for the trifluoromethyl-cyclobutane is based on the closely related tert-butyl to 1-trifluoromethyl-cyclobutyl replacement, which serves as an excellent proxy.[3]
| Property | gem-Dimethyl | 3-Hydroxy-3-(Trifluoromethyl)cyclobutane | Rationale for Bioisosteric Replacement |
| Calculated LogP (cLogP) | Increases lipophilicity | Moderately increased lipophilicity | The trifluoromethyl group increases lipophilicity, but the hydroxyl group can partially offset this, allowing for fine-tuning of this critical parameter.[3][4] |
| Aqueous Solubility | Generally decreases solubility | Potentially improved solubility | The introduction of a polar hydroxyl group can enhance aqueous solubility compared to a purely lipophilic alkyl group. |
| Metabolic Stability | Can be susceptible to oxidation | Generally enhanced metabolic stability | The strong C-F bonds of the trifluoromethyl group are resistant to enzymatic degradation, often blocking metabolic hotspots.[3] |
| Hydrogen Bonding Potential | None | Hydrogen bond donor and acceptor | The hydroxyl group can form new, beneficial interactions with the target protein, potentially increasing binding affinity and selectivity. |
| pKa of Proximal Groups | Minimal inductive effect | Strong electron-withdrawing effect | The trifluoromethyl group can significantly lower the pKa of nearby acidic or basic centers, which can be leveraged to optimize ionization at physiological pH.[3] |
| Conformational Rigidity | Free rotation of methyl groups | Constrained cyclobutane ring | The rigid cyclobutane scaffold reduces the entropic penalty upon binding, which can lead to higher affinity.[5] |
Synthetic Strategy: Accessing the 3-Hydroxy-3-(trifluoromethyl)cyclobutane Building Block
A key prerequisite for incorporating this novel bioisostere is a reliable synthetic route to the core building block, 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. While this compound is commercially available, understanding its synthesis is crucial for derivatization and scale-up. A representative synthetic approach is outlined below, starting from readily available 3-oxocyclobutanecarboxylic acid.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of a Model Amide Compound
This protocol describes the synthesis of a model amide compound from this compound and a representative amine (e.g., benzylamine).
Materials:
-
This compound
-
Benzylamine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Biological Evaluation: A Framework for Comparative Analysis
To validate the utility of the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety as a bioisostere, a direct comparison of the biological and pharmacokinetic properties of the new analog with its gem-dimethyl counterpart is essential. The following protocols outline a standard workflow for this evaluation.
Caption: Workflow for the comparative evaluation of bioisosteres.
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[6][7][8]
Materials:
-
Test compound (gem-dimethyl or bioisostere analog)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Add a known volume of the stock solution to an equal volume of the organic phase in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to ensure thorough mixing.
-
Allow the phases to separate completely (centrifugation may be required).
-
Carefully remove an aliquot from each phase for analysis.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of the compounds on cell viability using the colorimetric MTT assay.[9][10]
Materials:
-
Human cell line of interest (e.g., a cancer cell line for an oncology target)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Protocol 4: In Vitro Metabolic Stability Assay (Microsomal Stability)
This protocol outlines a method to assess the metabolic stability of the compounds using liver microsomes.[11][12][13]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control compound with known metabolic stability
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time and determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion and Future Perspectives
The 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety represents a valuable addition to the medicinal chemist's toolbox for bioisosteric replacement of the gem-dimethyl group. Its unique combination of steric, electronic, and hydrogen-bonding properties offers a compelling strategy to address common challenges in drug discovery, such as metabolic instability and suboptimal physicochemical properties. The protocols provided in this application note offer a comprehensive framework for the synthesis and evaluation of compounds containing this novel bioisostere, enabling researchers to systematically explore its potential in their drug discovery programs. As the demand for drug candidates with improved properties continues to grow, the strategic application of such innovative bioisosteres will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid (EVT-2805943) | 2416234-23-4 [evitachem.com]
- 8. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Note: A Multi-modal Analytical Approach for Monitoring Reactions of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
Abstract
The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity, make fluorinated building blocks like 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid highly valuable.[1] Monitoring the chemical transformations of this substrate, however, presents unique analytical challenges due to the simultaneous presence of a polar carboxylic acid, a reactive alcohol, and an electron-withdrawing trifluoromethyl group on a strained cyclobutane ring. This guide provides a comprehensive, multi-modal analytical strategy for researchers, scientists, and drug development professionals. We present detailed protocols for leveraging the distinct advantages of both ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time, in-situ analysis and orthogonal High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for purity profiling and structural confirmation.
Introduction: Analytical Strategy and Molecular Considerations
This compound (PubChem CID: 50990534) is a structurally rich building block.[3] An effective analytical strategy for its reactions must account for the specific characteristics of its functional groups:
-
Trifluoromethyl (-CF₃) Group: The three magnetically equivalent fluorine atoms serve as a perfect handle for ¹⁹F NMR spectroscopy. This technique offers high sensitivity, a wide chemical shift range that minimizes signal overlap, and a lack of background interference, making it the premier choice for quantitative, in-situ reaction monitoring.[4]
-
Carboxylic Acid (-COOH) Group: This polar, acidic moiety dictates the chromatographic behavior of the molecule. Reversed-phase HPLC methods require careful mobile phase modification (e.g., acidification) to ensure good peak shape and retention.[5][6] This group is also the primary site for ionization in negative-mode electrospray mass spectrometry.
-
Cyclobutane Ring: The puckered conformation of the cyclobutane ring can influence the chemical shifts and coupling constants of its protons in ¹H NMR spectra.[7][8] Changes in substitution or stereochemistry during a reaction will manifest as distinct changes in the ¹H NMR spectrum.
-
Tertiary Alcohol (-OH): This group is a potential reaction site (e.g., esterification, dehydration) and its consumption or transformation can be monitored by the disappearance of its corresponding proton signal in ¹H NMR and changes in polarity for HPLC.
Our recommended approach is to use ¹⁹F NMR as the primary tool for determining reaction kinetics and conversion in real-time, and to employ HPLC-MS as a complementary, orthogonal technique to analyze quenched aliquots for purity, byproduct formation, and mass confirmation.
Primary Technique: In-Situ ¹⁹F NMR for Real-Time Kinetic Analysis
Expertise & Causality: ¹⁹F NMR is uniquely suited for monitoring reactions involving fluorinated compounds. Its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus allow for rapid data acquisition, enabling a clear view of the reaction progress over time.[4] By adding a chemically inert, fluorinated internal standard to the reaction mixture, one can achieve highly accurate quantification of reactants and products directly in the reaction vessel, obviating the need for sample workup which can introduce errors.[9]
Protocol 1: Quantitative In-Situ ¹⁹F NMR Reaction Monitoring
Objective: To quantify the consumption of this compound and the formation of a fluorinated product in real-time.
Materials:
-
NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
-
NMR tubes (e.g., Norell 507-HP).
-
Deuterated solvent matching the reaction solvent (e.g., CDCl₃, DMSO-d₆).
-
Fluorinated internal standard (e.g., trifluorotoluene, α,α,α-trifluoroanisole). Choose a standard with a ¹⁹F chemical shift that is well-resolved from all reactant and product signals.
-
Reaction mixture.
Methodology:
-
Preparation of the Internal Standard Stock:
-
Accurately weigh the internal standard and dissolve it in the deuterated solvent to create a stock solution of known concentration (e.g., 0.1 M).
-
Rationale: A stock solution allows for precise and repeatable addition of the internal standard to the reaction mixture.
-
-
Reaction Setup:
-
In a vial, combine the starting material, this compound, and all other reagents except the reaction initiator.
-
Add a precise volume of the deuterated solvent containing the dissolved internal standard.
-
Transfer ~0.6 mL of this mixture to an NMR tube.
-
-
Acquisition of Time Zero (t=0) Spectrum:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Acquire a clean, high-quality ¹⁹F NMR spectrum. This is your t=0 reference.
-
Self-Validation: The integral of the starting material relative to the internal standard at t=0 serves as the baseline for all subsequent calculations.
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube, quickly add the initiating reagent (e.g., catalyst, base), and immediately return it to the spectrometer.
-
Begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes). Utilize an automated acquisition loop if available.
-
Rationale: Continuous acquisition provides a high-resolution kinetic profile of the reaction.[9]
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
Calibrate the chemical shift of each spectrum to the internal standard.
-
For each time point, integrate the signal for the starting material (-CF₃), the product (-CF₃), and the internal standard.
-
Calculate the percent conversion using the following formula: Conversion (%) = [1 - (Integral_Reactant / Integral_Standard)_t / (Integral_Reactant / Integral_Standard)_t0] * 100
-
Visualization: Workflow for In-Situ ¹⁹F NMR Monitoring
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. mdpi.com [mdpi.com]
- 3. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
Application Note & Protocols: Stereoselective Synthesis of cis- and trans-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
Introduction
The incorporation of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting unique physicochemical and pharmacological properties.[1] The trifluoromethyl group, in particular, is a privileged substituent known to enhance metabolic stability, binding affinity, and cellular permeability. When combined with the conformationally constrained cyclobutane ring, it creates a valuable bioisostere for moieties like the tert-butyl group.[2] The title compounds, cis- and trans-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, are therefore highly valuable building blocks for the synthesis of novel therapeutics. Their stereochemistry is of paramount importance, as the spatial arrangement of the hydroxyl, trifluoromethyl, and carboxylic acid groups dictates their interaction with biological targets. This document provides a detailed guide to the synthetic routes for obtaining the individual cis- and trans-isomers of this important scaffold.
Retrosynthetic Analysis and Strategic Considerations
A common and logical starting point for the synthesis of the target molecules is the commercially available 3-oxocyclobutanecarboxylic acid. The core challenge lies in the stereocontrolled introduction of the trifluoromethyl and hydroxyl groups.
Our primary strategy involves the nucleophilic trifluoromethylation of the ketone, which simultaneously generates the tertiary alcohol. This approach, however, typically yields a mixture of diastereomers that necessitate separation. An alternative, more advanced strategy could involve a stereoselective cycloaddition reaction to construct the cyclobutane ring with the desired stereochemistry pre-installed.
Synthetic Pathways
Route 1: Diastereomeric Mixture Synthesis and Chromatographic Separation
This is the most direct and frequently employed route, relying on the separation of the final products or a key intermediate.
Overall Synthetic Scheme:
Caption: General synthetic route via trifluoromethylation and isomer separation.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
The initial step is the protection of the carboxylic acid as a methyl ester to prevent side reactions during the trifluoromethylation step.
Step 2: Nucleophilic Trifluoromethylation
The key transformation is the addition of a trifluoromethyl nucleophile to the ketone. Ruppert's reagent (TMSCF3) is the reagent of choice for this purpose, activated by a fluoride source like tetrabutylammonium fluoride (TBAF). This reaction proceeds via the formation of a pentacoordinate silicate intermediate, which then delivers the trifluoromethyl anion to the carbonyl carbon. The attack of the nucleophile can occur from either face of the cyclobutanone ring, leading to a mixture of cis- and trans-isomers with respect to the ester group.
Step 3: Saponification
The methyl ester is hydrolyzed under basic conditions, typically using lithium hydroxide, to yield the corresponding carboxylic acids as a diastereomeric mixture.
Step 4: Isomer Separation
The separation of the cis- and trans-isomers is the most critical step in this route. Due to the polarity differences imparted by the relative stereochemistry of the hydroxyl and carboxylic acid groups, separation can be achieved by preparative high-performance liquid chromatography (HPLC) or by derivatization into diastereomeric amides followed by chromatography and subsequent hydrolysis.[3]
Detailed Experimental Protocols
Protocol 1: Synthesis of cis/trans-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (1M)
Procedure:
Part A: Methyl 3-oxocyclobutanecarboxylate
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (0.05 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude methyl 3-oxocyclobutanecarboxylate, which can often be used in the next step without further purification.
Part B: Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate (cis/trans mixture)
-
Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) followed by the dropwise addition of TBAF (1M in THF, 0.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the addition of 1M HCl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield a mixture of the cis- and trans-isomers of methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate.
Part C: cis/trans-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
-
Dissolve the mixture of methyl esters from Part B in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the diastereomeric mixture of the title compound.
Part D: Separation of cis- and trans-Isomers
-
Preparative HPLC: The diastereomeric mixture can be separated on a reverse-phase preparative HPLC system using a suitable gradient of acetonitrile in water with a formic acid or trifluoroacetic acid modifier. The elution order of the isomers should be determined analytically prior to preparative separation.
-
Derivatization: Alternatively, the carboxylic acid mixture can be coupled with a chiral amine to form diastereomeric amides, which are often more easily separated by standard column chromatography. Subsequent hydrolysis of the separated amides will yield the pure cis- and trans-acids.
Alternative Stereoselective Approaches
While the above route is robust, modern synthetic methods offer more elegant solutions for stereocontrol.
Route 2: Photochemical [2+2] Cycloaddition
Visible light-induced [2+2] cycloaddition reactions can be employed for the diastereoselective construction of trifluoromethylated cyclobutane scaffolds.[1][4] For instance, the photocycloaddition of a suitable alkene with 1-bromo-1-trifluoromethylethene can lead to a cyclobutane intermediate with high diastereoselectivity. Subsequent functional group manipulations, such as the ring-opening of a lactone or lactam formed in the process, can yield stereodefined trifluoromethylated cyclobutane carboxylic acids.[4]
Caption: Conceptual workflow for a stereoselective photochemical synthesis.
This approach offers the advantage of establishing the desired stereochemistry early in the synthesis, potentially avoiding a tedious final-stage separation. However, the development of such a route requires careful selection of the starting materials and optimization of the photochemical reaction conditions.
Data Summary
| Compound | Stereochemistry | Typical Analytical Data |
| cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | cis | Distinct 1H and 19F NMR spectra, specific retention time in HPLC. CAS: 1690177-86-6[5] |
| trans-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | trans | Distinct 1H and 19F NMR spectra, different retention time in HPLC from the cis-isomer. |
Conclusion
The synthesis of the individual cis- and trans-isomers of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is a key challenge that can be addressed through a well-defined synthetic strategy. The most straightforward approach involves the synthesis of a diastereomeric mixture followed by efficient separation. For applications requiring high stereochemical purity and larger quantities, the development of a stereoselective synthesis, such as a photochemical [2+2] cycloaddition, is a highly attractive alternative. The protocols and strategies outlined in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to access these valuable building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthonix, Inc > Synthons > cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid - [H83539] [synthonix.com]
Troubleshooting & Optimization
improving yield and purity in 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. This valuable building block presents unique challenges and opportunities in medicinal chemistry and materials science. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield, purity, and overall success in your synthetic endeavors.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal yield and purity. The most common and effective synthetic route involves the trifluoromethylation of a readily available cyclobutanone precursor, followed by hydrolysis of the resulting ester. This guide will focus on this primary synthetic pathway, addressing potential pitfalls and offering solutions based on established chemical principles.
Core Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound typically proceeds in two key stages:
-
Nucleophilic Trifluoromethylation: The process begins with the nucleophilic addition of a trifluoromethyl group to the carbonyl of an ethyl 3-oxocyclobutanecarboxylate. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most common and effective source for the "CF₃⁻" anion equivalent.[1] This reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃. The resulting intermediate is a silyl ether, which is then hydrolyzed during workup to yield the tertiary alcohol.
-
Saponification (Ester Hydrolysis): The ethyl ester of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide), followed by acidic workup to protonate the carboxylate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate
This protocol details the nucleophilic trifluoromethylation of ethyl 3-oxocyclobutanecarboxylate using the Ruppert-Prakash reagent.
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-oxocyclobutanecarboxylate (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.2 - 1.5 mmol) to the solution via syringe.
-
Slowly add the TBAF solution (0.05 - 0.10 mL, 0.05 - 0.10 mmol) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC-MS analysis (typically 1-4 hours).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate.[2]
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (concentrated and 1 M)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolve ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate (1.0 mmol) in a mixture of methanol or ethanol and water (e.g., 3:1 ratio, 4 mL).
-
Add NaOH (1.2 - 2.0 mmol) or LiOH (1.2 - 2.0 mmol) to the solution.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water).
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Trifluoromethylated Ester | Inactive Reagents: TMSCF₃ can degrade with moisture. The TBAF solution may have decomposed. | Ensure TMSCF₃ is fresh or has been stored under inert atmosphere. Use a freshly opened or recently titrated TBAF solution. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction closely by TLC or GC-MS. If the reaction stalls, consider adding an additional portion of TBAF or allowing the reaction to stir for a longer period. Gentle heating (to room temperature) may be necessary. | |
| Side Reactions: Enolization of the starting ketone can be a competing pathway. | Maintain a low reaction temperature (0 °C) during the addition of TBAF to minimize enolization. | |
| Formation of Silyl Ether Product Instead of Alcohol | Incomplete Hydrolysis: Insufficient acid or hydrolysis time during workup. | Increase the concentration of HCl or the stirring time during the acidic workup step.[2] |
| Low Yield of Carboxylic Acid during Hydrolysis | Incomplete Hydrolysis: Insufficient base, reaction time, or temperature. | Increase the amount of base, prolong the reaction time, or gently heat the reaction mixture. Monitor by TLC or LC-MS. |
| Product Loss During Workup: The carboxylic acid may have some water solubility. | Ensure the aqueous layer is thoroughly extracted. Using a continuous liquid-liquid extractor can be beneficial if the product has significant water solubility. | |
| Impure Final Product | Residual Starting Ester: Incomplete hydrolysis. | Optimize the hydrolysis conditions as described above. Purify the final product by recrystallization or preparative HPLC. |
| Side Products from Trifluoromethylation: Carryover of impurities from the first step. | Ensure the intermediate ester is thoroughly purified by column chromatography before proceeding to the hydrolysis step. | |
| Decomposition: The product may be sensitive to strong acid or high temperatures. | Use a minimal amount of acid for neutralization during workup and avoid excessive heating during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluoride source in the trifluoromethylation reaction?
A1: The fluoride source, typically TBAF, acts as a catalyst to activate the silicon-carbon bond in TMSCF₃. The fluoride anion attacks the silicon atom, forming a pentacoordinate silicate intermediate, which then releases the trifluoromethyl anion (CF₃⁻) as the active nucleophile.[1]
Q2: Can I use other trifluoromethylating reagents?
A2: While TMSCF₃ is the most common and generally effective reagent for this transformation, other nucleophilic trifluoromethylating agents exist. However, their reactivity and compatibility with the substrate may vary, and reaction conditions would need to be re-optimized.
Q3: My hydrolysis reaction is very slow. What can I do?
A3: The rate of hydrolysis can be influenced by several factors. Increasing the temperature (e.g., to 40-50 °C) can significantly accelerate the reaction. Using a co-solvent like THF in addition to methanol/water can improve the solubility of the ester and enhance the reaction rate. Increasing the concentration of the base can also be effective.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any major impurities. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoromethyl group. Purity can be quantified by HPLC or by elemental analysis.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. TMSCF₃ is volatile and should be handled in a well-ventilated fume hood. Fluoride sources like TBAF are toxic and should be handled with appropriate personal protective equipment. The hydrolysis step involves the use of strong acids and bases, which are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before use.[3]
Visualizing the Workflow
Synthetic Pathway Diagram
References
Technical Support Center: Stereocontrol in Substituted Cyclobutane Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of substituted cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable four-membered rings with high stereochemical fidelity. Cyclobutane moieties are critical structural motifs in numerous natural products and pharmaceutical agents, but their synthesis is often plagued by challenges in controlling stereochemistry.[1][2][3]
This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, addressing specific issues you may encounter during your experiments.
FAQs: Troubleshooting Common Issues in Stereocontrol
This section is divided into the most frequent challenges encountered when synthesizing substituted cyclobutanes: poor diastereoselectivity, low enantioselectivity, poor regioselectivity, and low reaction yields.
Part 1: Poor Diastereoselectivity (Controlling cis/trans Isomerism)
Poor diastereoselectivity is a common hurdle, leading to mixtures of geometric isomers that can be difficult to separate and reduce the overall efficiency of a synthetic route.
Question 1: My thermal [2+2] cycloaddition between a ketene and an alkene is yielding a nearly 1:1 mixture of diastereomers. What is the underlying cause and how can I improve the selectivity?
Answer: This issue often stems from a non-concerted, stepwise reaction mechanism. In many thermal [2+2] cycloadditions, particularly with polar or electron-rich olefins, the reaction proceeds through a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation around the newly formed single bond before the second bond closes to form the ring. This rotation scrambles the stereochemical information of the starting alkene, leading to a loss of diastereoselectivity.[4]
Troubleshooting Strategy:
-
Solvent Polarity Adjustment: The lifetime of the zwitterionic intermediate is highly dependent on solvent polarity.
-
Causality: Polar solvents stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and allowing for more bond rotation, which erodes stereoselectivity.
-
Actionable Advice: Systematically decrease the polarity of your solvent. Switching from a polar solvent like acetonitrile or methanol to a non-polar solvent like toluene, hexane, or carbon tetrachloride can disfavor the zwitterionic intermediate, promoting a more concerted, stereospecific pathway.[4][5]
-
-
Introduction of Lewis Acids: Lewis acid catalysis can enforce a more ordered transition state.
-
Causality: A Lewis acid can coordinate to one of the reactants (typically the carbonyl group on the ketenophile), lowering its LUMO energy. This accelerates the reaction and can favor a concerted mechanism over a stepwise one. The coordinated Lewis acid also creates significant steric bulk, forcing the reactants to approach each other in a highly specific orientation.
-
Actionable Advice: Introduce a Lewis acid catalyst such as TiCl₄, ZnCl₂, or a chiral oxazaborolidine-AlBr₃ complex.[4] A screening of different Lewis acids, solvents, and temperatures is crucial to find the optimal conditions for your specific substrate combination.
-
-
Steric Hindrance Modification: The steric profile of your substrates is a powerful tool for directing diastereoselectivity.
-
Causality: Steric repulsion between bulky substituents on the reacting partners will favor a transition state geometry that minimizes these interactions. This energetically favors the formation of the less sterically hindered diastereomer.
-
Actionable Advice: If your synthesis allows, consider using substrates with bulkier substituents. For example, changing a methyl ester to a tert-butyl ester on one of the components can dramatically improve the diastereomeric ratio (d.r.).[4]
-
| Parameter | Effect on Diastereoselectivity | Rationale |
| Solvent Polarity | Decreasing polarity often improves selectivity. | Reduces lifetime of zwitterionic intermediate, favoring a concerted pathway.[4] |
| Temperature | Lowering temperature often improves selectivity. | Favors the transition state with the lowest activation energy, which is typically the one leading to the less sterically hindered product. |
| Lewis Acid Catalyst | Addition can significantly improve selectivity. | Enforces a specific geometry in the transition state and promotes a concerted mechanism.[4] |
| Substituent Size | Increasing steric bulk often improves selectivity. | Steric interactions in the transition state favor the formation of the least hindered diastereomer.[4] |
Part 2: Low Enantioselectivity (Controlling Chiral Outcomes)
Achieving high enantiomeric excess (ee) is critical for pharmaceutical applications. Low enantioselectivity in catalytic asymmetric reactions points to issues with the chiral catalyst's ability to control the three-dimensional space around the reactants.
Question 2: I am using a chiral catalyst for an enantioselective [2+2] photocycloaddition, but the product's enantiomeric excess (ee) is disappointingly low (<30%). What are the likely causes?
Answer: Low enantioselectivity in catalytic asymmetric [2+2] cycloadditions, whether photochemical or thermal, is a multifaceted problem. The primary causes include an ineffective catalyst system, competition from a non-catalyzed background reaction, or suboptimal reaction conditions that diminish the catalyst's influence.[4][6]
Troubleshooting Strategy:
-
Evaluate the Catalyst System: The choice of chiral catalyst is paramount.
-
Causality: The catalyst must create a well-defined chiral environment that forces the substrates to react through a transition state leading to one enantiomer over the other. This control arises from specific steric and electronic interactions between the catalyst and the substrates.
-
Actionable Advice:
-
Ligand Modification: If using a metal-based catalyst, systematically modify the chiral ligand. Small changes to the ligand's steric bulk or electronic properties can have a profound impact on enantioselectivity.[4]
-
Catalyst Screening: Screen a structurally diverse range of catalysts. For example, in organocatalyzed cycloadditions, different cinchona alkaloid derivatives or prolinol ethers may offer better stereochemical induction.[7]
-
-
-
Minimize the Uncatalyzed Background Reaction: The observed ee is a result of the competition between the catalyzed (enantioselective) and uncatalyzed (racemic) reaction pathways.
-
Causality: If the uncatalyzed reaction is fast relative to the catalyzed one, a significant portion of the product will be formed as a racemate, thus lowering the overall ee. This is particularly common in thermal reactions or highly reactive photochemical systems.
-
Actionable Advice:
-
Lower the Temperature: The activation energy for the catalyzed pathway is typically lower than that of the uncatalyzed pathway. Therefore, lowering the reaction temperature will slow down the background reaction more significantly than the catalyzed one, improving the ee.[4]
-
Check Reactant Purity: Ensure your starting materials are free of impurities that could initiate a non-selective background reaction.
-
-
-
Optimize Reaction Parameters for Photochemical Reactions:
-
Causality: In photocycloadditions, the catalyst (or photosensitizer) must effectively transfer energy to the substrate within a chiral complex.[8] Factors that disrupt this association or provide alternative, non-selective reaction pathways will lower the ee.
-
Actionable Advice:
-
Wavelength of Light: Ensure the irradiation wavelength selectively excites the photosensitizer or a substrate-catalyst complex, not the substrate alone, which would lead to a racemic background reaction.
-
Degas Thoroughly: Oxygen is an efficient quencher of triplet excited states, which are often key intermediates in photosensitized reactions.[9] Rigorously degas the reaction mixture using several freeze-pump-thaw cycles.
-
-
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A logical diagram for troubleshooting poor stereoselectivity.
Part 3: Poor Regioselectivity (Controlling Connectivity)
Question 3: My [2+2] cycloaddition between two different unsymmetrical alkenes produces a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I favor the formation of a single isomer?
Answer: The formation of regioisomers is a common challenge when both reacting partners are unsymmetrical. The regiochemical outcome is dictated by the electronic and steric properties of the substituents on the alkenes, which influence the stability of the transition state or reaction intermediates.[4]
Troubleshooting Strategy:
-
Enhance Electronic Bias: The reaction is often most selective between an electron-rich alkene (the nucleophile) and an electron-poor alkene (the electrophile).
-
Causality: According to frontier molecular orbital (FMO) theory, the regioselectivity is governed by the interaction between the highest occupied molecular orbital (HOMO) of the electron-rich alkene and the lowest unoccupied molecular orbital (LUMO) of the electron-poor alkene. The favored regioisomer results from the alignment that maximizes orbital overlap between the atoms with the largest orbital coefficients.
-
Actionable Advice: If possible, modify your substrates to enhance their electronic disparity. For example, adding a strong electron-withdrawing group (like -CN or -CF₃) to one alkene and a strong electron-donating group (like -OMe or -NMe₂) to the other can significantly improve regioselectivity.
-
-
Leverage Steric Directing Groups: Use steric bulk to control the orientation of approach.
-
Causality: A large, sterically demanding substituent on one of the alkenes will physically block one face or orientation of approach for the other reactant. The cycloaddition will proceed through the transition state that minimizes steric repulsion, favoring one regioisomer.
-
Actionable Advice: Introduce a sterically demanding group (e.g., a triphenylsilyl or a tert-butyl group) on one of the alkenes. This group will act as a "steering group," directing the cycloaddition to minimize steric clash.[4]
-
-
Employ an Intramolecular Strategy: Tethering the two reacting alkenes can enforce regiocontrol.
-
Causality: By linking the two alkene moieties with a chain of appropriate length and rigidity, you pre-organize the system. The tether restricts the possible orientations of the alkenes relative to each other, often allowing for only one regiochemical outcome upon cyclization.
-
Actionable Advice: If your synthetic target allows, design an intramolecular version of the [2+2] cycloaddition. The nature and length of the tether are critical and must be optimized to achieve the desired ring system.[4]
-
Part 4: Low Reaction Yield & Competing Side Reactions
Question 4: My [2+2] photocycloaddition is giving a very low yield of the desired cyclobutane, and I see several byproducts in the crude NMR. What's going wrong?
Answer: Low yields in photocycloadditions are frequently due to competing photochemical and thermal processes that consume starting material or product. Identifying the cause requires careful analysis of the reaction conditions and byproducts.[9]
Troubleshooting Strategy:
-
Identify Side Reactions: The first step is to understand what byproducts are forming.
-
Common Side Reactions:
-
Starting Material Dimerization: The excited state of one alkene may react with a ground-state molecule of the same alkene instead of its intended partner.[10]
-
cis-trans Isomerization: The excited state can decay back to the ground state via bond rotation, leading to isomerization of the starting alkene without product formation.[9]
-
Polymerization: Radical intermediates, if formed, can initiate polymerization of the alkene starting materials.
-
Cycloreversion: The product itself may be photochemically unstable and revert to the starting materials under the reaction conditions.
-
-
-
Optimize Reaction Conditions:
-
Concentration: Photocycloadditions can be highly concentration-dependent. A low concentration may mean the excited state decays before encountering a reaction partner, while a high concentration can favor dimerization or polymerization. Systematically vary the concentration to find an optimal point.[9]
-
Solvent Choice: The solvent can influence the excited state lifetime and the selectivity of the reaction. For example, in some photodimerizations, ionic liquids have been shown to improve yields compared to standard organic solvents.[9]
-
Photosensitizer: If using a sensitizer, ensure its triplet energy is appropriate for exciting your substrate and that it is not promoting side reactions.
-
Experimental Workflow for a Catalytic Photochemical [2+2] Cycloaddition
Caption: A typical experimental workflow for a catalytic photochemical [2+2] cycloaddition.
Detailed Experimental Protocol
Example: Enantioselective, Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol is a representative example for the synthesis of a chiral cyclobutane using a Lewis acid catalyst to control both diastereoselectivity and enantioselectivity.
Reaction: Asymmetric [2+2] cycloaddition of a ketene silyl acetal with an α,β-unsaturated ester.
Materials:
-
Chiral Lewis Acid Catalyst (e.g., a copper(II)-bis(oxazoline) complex)
-
α,β-Unsaturated Ester (e.g., methyl crotonate)
-
Ketene Silyl Acetal (e.g., 1-methoxy-1-(trimethylsiloxy)propene)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the chiral Lewis acid catalyst (5-10 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the catalyst.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and -20 °C) using a dry ice/acetone or cryocool bath. Lower temperatures generally lead to higher selectivity.
-
Substrate Addition: Slowly add the α,β-unsaturated ester (1.0 equivalent) to the cooled catalyst solution. Stir for 15-30 minutes to allow for coordination of the substrate to the catalyst.
-
Reagent Addition: Add the ketene silyl acetal (1.1-1.5 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump. A slow addition rate is crucial to maintain a low concentration of the nucleophile and suppress background reactions.
-
Reaction Monitoring: Stir the reaction at the low temperature for the specified time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate or a buffer solution (e.g., pH 7 phosphate buffer).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Expected Outcome: This procedure should yield the desired cyclobutane adduct with high diastereoselectivity and enantioselectivity.
References
- 1. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor-Donor Combinations: A Regio/Diastereoselectivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. mdpi.com [mdpi.com]
- 8. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds [scirp.org]
scale-up challenges for the synthesis of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. The incorporation of a trifluoromethyl group into the cyclobutane scaffold presents unique challenges, particularly during scale-up. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities, ensuring a safe, efficient, and scalable synthesis.
The primary synthetic route discussed involves a two-step process:
-
Nucleophilic Trifluoromethylation: The reaction of ethyl 3-oxocyclobutane-1-carboxylate with a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), to form ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate.
-
Saponification: The hydrolysis of the resulting ester to the final carboxylic acid product.
This guide is structured to address specific issues that may arise during each of these critical stages.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.
Part 1: Nucleophilic Trifluoromethylation of Ethyl 3-oxocyclobutane-1-carboxylate
Question 1: The trifluoromethylation reaction shows low or no conversion of the starting keto-ester. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in the trifluoromethylation step is a common issue that can often be traced back to the reagents, reaction setup, or conditions.
-
Cause 1: Inactive Trifluoromethylating Agent. The Ruppert-Prakash reagent (TMSCF₃) is sensitive to moisture and air.[1] Improper handling or storage can lead to its degradation.
-
Solution: Always use freshly opened or properly stored TMSCF₃. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Cause 2: Ineffective Catalyst Activation. The reaction requires a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to activate the TMSCF₃.[2] If the catalyst is old, wet, or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Use anhydrous TBAF or CsF. If using a TBAF solution, ensure it is anhydrous. For CsF, it is good practice to flame-dry the solid under vacuum before use. Ensure the catalytic amount is appropriate; typically 5-10 mol% is sufficient.
-
-
Cause 3: Mass Transfer Limitations on Scale-Up. As the reaction scale increases, inefficient mixing can lead to localized depletion of the catalyst or trifluoromethylating agent, resulting in incomplete conversion.
-
Solution: Employ efficient mechanical stirring. For larger vessels, ensure the stirrer design provides good agitation throughout the reaction mixture to maintain homogeneity.
-
-
Cause 4: Low Reaction Temperature. While many trifluoromethylations are initiated at low temperatures to control exotherms, the reaction may be sluggish if the temperature is too low.
-
Solution: If the reaction is clean but slow, consider a gradual increase in temperature from 0 °C to room temperature. Monitor the reaction progress closely by TLC or in-situ IR to avoid side reactions.
-
Question 2: The reaction is messy, with multiple byproducts observed by TLC and NMR. What is causing this and how can it be mitigated?
Answer:
The formation of multiple byproducts is often indicative of side reactions involving the trifluoromethyl anion or decomposition of the starting material or product.
-
Cause 1: Decomposition of the Trifluoromethyl Anion. The trifluoromethyl anion (CF₃⁻) is unstable and can decompose to difluorocarbene (:CF₂) and fluoride.[3] This can lead to a cascade of side reactions.
-
Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of the catalyst to control the concentration of the transient CF₃⁻ anion. Slow, controlled addition of the catalyst is crucial.
-
-
Cause 2: Enolization of the Starting Material. The β-keto ester starting material can be deprotonated by the fluoride catalyst or the generated alkoxide intermediate, leading to side reactions.
-
Solution: Use a non-basic fluoride source like CsF if possible. Alternatively, ensure the trifluoromethylation is faster than the competing enolization by maintaining a sufficient concentration of TMSCF₃.
-
-
Cause 3: Impurities in the Starting Material. The starting material, ethyl 3-oxocyclobutanecarboxylate, can be prone to self-condensation or degradation if not pure.
-
Solution: Ensure the purity of the starting keto-ester. A general procedure for its synthesis involves the Swern oxidation of ethyl 3-hydroxycyclobutanecarboxylate.[4] The crude product from this oxidation should be purified before use in the trifluoromethylation step.
-
Part 2: Saponification of Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
Question 3: The hydrolysis of the trifluoromethylated ester is very slow or incomplete. How can I drive the reaction to completion?
Answer:
The ester, ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate, is sterically hindered at the carbonyl group due to the adjacent cyclobutane ring and the bulky trifluoromethyl-substituted quaternary center. This steric hindrance can significantly slow down the rate of hydrolysis.[5]
-
Cause 1: Insufficiently Harsh Conditions. Standard saponification conditions (e.g., NaOH or KOH in aqueous methanol at reflux) may not be sufficient to overcome the steric hindrance.
-
Solution 1: Increase the reaction temperature and/or the concentration of the base. However, be aware that harsh conditions can lead to degradation.
-
Solution 2: Employ a co-solvent to improve the solubility of the hydrophobic ester in the aqueous base.[5] THF or 1,4-dioxane are common choices.
-
Solution 3: Consider alternative, more potent hydrolysis methods. A system of potassium tert-butoxide and water in DMSO has been shown to be effective for the hydrolysis of hindered esters at room temperature.[6] Another effective method for hindered esters is the use of NaOH in a mixture of methanol and dichloromethane.[7][8]
-
-
Cause 2: Phase Transfer Issues. On a larger scale, poor mixing between the organic ester and the aqueous base can lead to slow reaction rates.
-
Solution: Use vigorous mechanical stirring. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, can also facilitate the reaction.
-
Question 4: I am observing decomposition of my product during the hydrolysis step. How can I prevent this?
Answer:
The trifluoromethylated tertiary alcohol moiety can be sensitive to harsh basic or acidic conditions, potentially leading to elimination or other degradation pathways.
-
Cause 1: Retro-Aldol or Elimination Reactions. Under harsh basic conditions and high temperatures, the product could potentially undergo a retro-aldol type fragmentation or elimination of water or fluoride.
-
Solution: Use the mildest effective conditions for hydrolysis. Explore enzymatic hydrolysis as a potentially gentler alternative. Monitor the reaction carefully and stop it as soon as the starting material is consumed.
-
-
Cause 2: Hydrolysis of the Trifluoromethyl Group. While generally stable, the trifluoromethyl group can undergo hydrolysis under very harsh conditions, although this is more common for aromatic trifluoromethyl groups.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling trifluoromethylating agents like TMSCF₃ on a large scale?
A1: Safety is paramount when working with trifluoromethylating agents. Key considerations include:
-
Toxicity and Reactivity: TMSCF₃ is volatile, flammable, and reacts with water.[1] It should always be handled in a well-ventilated fume hood under an inert atmosphere.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Quenching: Be prepared to safely quench any unreacted TMSCF₃. This can typically be done with a dilute aqueous acid or base, but the quenching process itself can be exothermic and should be done with care.
-
Pressure Build-up: Some trifluoromethylation reactions can generate gaseous byproducts, which can lead to pressure build-up in a sealed system.[11] Ensure adequate venting or use a system designed to handle pressure.
Q2: What is the recommended workup and purification procedure for the trifluoromethylated ester?
A2: A typical workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride.[1] The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1] For larger scales, crystallization may be a more viable purification strategy.
Q3: Can I use other trifluoromethylating agents besides TMSCF₃?
A3: Yes, other nucleophilic trifluoromethylating agents exist, such as those derived from fluoroform (HCF₃).[3][12] These can be more atom-economical but often require strong bases and careful control of reaction conditions to prevent the decomposition of the trifluoromethyl anion.[13] For laboratory and initial scale-up, TMSCF₃ remains a popular choice due to its relative ease of handling and predictable reactivity.[14]
Q4: How can I monitor the progress of these reactions effectively?
A4:
-
Trifluoromethylation: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of the starting keto-ester. For more detailed analysis, ¹⁹F NMR spectroscopy is invaluable for observing the formation of the trifluoromethylated product and any fluorine-containing byproducts.[15]
-
Saponification: The progress of the hydrolysis can also be monitored by TLC, observing the disappearance of the ester and the appearance of the more polar carboxylic acid at the baseline. HPLC can also be used for more quantitative analysis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
This protocol is adapted from general procedures for the trifluoromethylation of ketones.[1]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 equiv) to the stirred solution.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv) dropwise to the mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Saponification to this compound
This protocol employs a method suitable for sterically hindered esters.[6]
-
In a round-bottom flask, dissolve ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).
-
In a separate flask, prepare a solution of "anhydrous hydroxide" by adding water (1.0 equiv) to a stirred suspension of potassium tert-butoxide (2.0 equiv) in anhydrous DMSO. Stir for 10 minutes.
-
Add the "anhydrous hydroxide" solution to the ester solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and acidify to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Data Presentation
Table 1: Troubleshooting Summary for Trifluoromethylation
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive TMSCF₃ | Use fresh, anhydrous reagent under inert atmosphere. |
| Ineffective catalyst activation | Use anhydrous fluoride source; ensure sufficient catalytic loading. | |
| Mass transfer limitation | Improve mechanical stirring. | |
| Byproduct Formation | CF₃⁻ decomposition | Maintain low temperature; slow catalyst addition. |
| Starting material enolization | Use non-basic catalyst (CsF); ensure high TMSCF₃ concentration. | |
| Impure starting material | Purify ethyl 3-oxocyclobutane-1-carboxylate before use. |
Table 2: Troubleshooting Summary for Saponification
| Issue | Potential Cause | Recommended Solution |
| Slow/Incomplete Reaction | Steric hindrance | Use harsher conditions (higher temp/conc. base), co-solvents, or alternative methods (KOtBu/H₂O in DMSO). |
| Phase transfer issues | Use vigorous stirring or a phase-transfer catalyst. | |
| Product Decomposition | Retro-aldol/elimination | Use milder conditions; monitor reaction closely. |
| CF₃ group hydrolysis | Avoid excessive heat and prolonged reaction times. |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram: Low Conversion in Trifluoromethylation
Caption: Decision tree for troubleshooting low conversion in trifluoromethylation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid under acidic and basic conditions
Welcome to the technical support center for 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will address common questions and potential issues related to its stability under acidic and basic conditions, drawing upon established principles of organic chemistry and expertise in handling fluorinated compounds.
Introduction to the Molecule
This compound is a unique building block in medicinal chemistry and materials science. Its structure combines a strained cyclobutane ring, a robust tertiary alcohol bearing a trifluoromethyl group, and a carboxylic acid. This combination of features offers exciting possibilities for molecular design but also presents specific challenges regarding chemical stability. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent tertiary alcohol and the overall stability of the cyclobutane ring.[1] This guide will help you navigate these properties to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is primarily influenced by three key features:
-
The Cyclobutane Ring: This four-membered ring possesses inherent ring strain, which can make it susceptible to ring-opening reactions under certain conditions.[2]
-
The Tertiary Trifluoromethyl Carbinol: The tertiary alcohol is adjacent to a highly electron-withdrawing trifluoromethyl (CF3) group. While the C-F bonds themselves are very strong, the CF3 group can influence the reactivity of the alcohol and the stability of any potential cationic intermediates.[1]
-
The Carboxylic Acid: This functional group can be deprotonated under basic conditions, forming a carboxylate, which may influence intramolecular reactions. Under acidic conditions, it can be protonated, potentially affecting nearby functional groups.
Q2: How does the trifluoromethyl group impact the overall stability of the molecule?
A2: The trifluoromethyl group generally enhances the metabolic and chemical stability of molecules due to the high strength of the carbon-fluorine bond.[1] In this specific molecule, its strong electron-withdrawing effect makes the adjacent tertiary alcohol a better leaving group upon protonation, which is a critical consideration under acidic conditions. However, the CF3 group itself is generally very stable and unlikely to undergo degradation under typical acidic or basic conditions used in routine organic synthesis. Hydrolysis of a CF3 group to a carboxylic acid requires harsh conditions, such as fuming sulfuric acid.[3]
Stability Under Acidic Conditions
Q3: I am planning a reaction under acidic conditions (e.g., TFA, HCl). What potential degradation pathways should I be aware of?
A3: Under acidic conditions, the primary concern is the potential for dehydration of the tertiary alcohol, which is facilitated by the electron-withdrawing trifluoromethyl group. The likely degradation pathway is as follows:
-
Protonation of the Tertiary Alcohol: The hydroxyl group is protonated by the acid, forming a good leaving group (water).
-
Formation of a Tertiary Carbocation: Loss of water leads to the formation of a tertiary carbocation. This carbocation is destabilized by the adjacent electron-withdrawing CF3 group, but its formation can still be a driving force for reaction.
-
Rearrangement and/or Elimination: The carbocation can then undergo rearrangement of the cyclobutane ring or elimination of a proton to form an alkene. Ring expansion to a more stable cyclopentyl system is a possibility to relieve ring strain.
It is also plausible that under strong Brønsted superacids, protolytic defluorination could occur, leading to the formation of reactive electrophilic species, though this is less likely under standard laboratory acidic conditions.[4]
Q4: I am observing an unexpected loss of my starting material and the formation of multiple byproducts when using a strong acid. How can I mitigate this?
A4: This is likely due to the acid-catalyzed degradation pathway described in Q3. To minimize this, consider the following:
-
Use Milder Acids: If possible, switch to a milder acidic catalyst or a Lewis acid that is less prone to promoting dehydration.
-
Lower the Reaction Temperature: Degradation pathways often have a higher activation energy than the desired reaction. Running your experiment at a lower temperature can significantly reduce the rate of byproduct formation.
-
Protecting Groups: If the tertiary alcohol is not involved in the desired transformation, consider protecting it with a suitable protecting group that is stable to the acidic conditions of your reaction.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent prolonged exposure to the acidic environment.
Stability Under Basic Conditions
Q5: What is the expected stability of this compound in the presence of a base (e.g., NaOH, K2CO3)?
A5: The primary reaction under basic conditions will be the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. The tertiary alcohol is generally stable to bases. However, under strong basic conditions and elevated temperatures, there is a possibility of a retro-aldol type reaction or other ring-opening pathways. One study on related trifluoromethyl-substituted benzocyclobutenols demonstrated ring-opening upon treatment with a strong base (LiTMP).[5][6] While the electronic nature of the benzocyclobutene system is different, it highlights the potential for the cyclobutanol ring to open under strongly basic conditions.
Q6: I am attempting a reaction that requires a strong base, and I am seeing low yields of my desired product. Could the starting material be degrading?
A6: Yes, degradation under strong basic conditions is a possibility, although generally less favored than under strong acidic conditions for this particular molecule. Potential issues include:
-
Ring Opening: As mentioned, a strong base could potentially initiate a ring-opening reaction of the cyclobutanol.
-
Decarboxylation: While generally requiring high temperatures, decarboxylation could be a concern if the reaction is heated for an extended period, although this is less likely for this specific structure without additional activating groups.
-
Retro-Aldol Type Cleavage: The combination of the hydroxyl and carboxylate groups could potentially lead to fragmentation under harsh conditions.
To troubleshoot, consider:
-
Using a Weaker Base: If the reaction allows, opt for a milder base.
-
Lowering the Temperature: As with acidic conditions, reducing the temperature can help minimize degradation.
-
Protecting the Carboxylic Acid: If the carboxylic acid is not essential for the reaction, protecting it as an ester can prevent the formation of the carboxylate and any potential intramolecular reactions it might facilitate.
Troubleshooting Guides
Issue 1: Unexpected Dehydration/Rearrangement under Acidic Conditions
-
Symptom: Formation of olefinic byproducts or isomers with a different ring size observed by NMR or LC-MS.
-
Cause: Acid-catalyzed dehydration of the tertiary alcohol followed by elimination or rearrangement.
-
Solutions:
-
Reduce Acidity: Use the minimum required amount of acid. Consider using a weaker acid (e.g., acetic acid instead of HCl) or a solid-supported acid catalyst that can be easily filtered off.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for the desired transformation.
-
Anhydrous Conditions: The presence of water can facilitate proton exchange and promote dehydration. Ensure your reagents and solvents are dry.
-
Issue 2: Low Recovery of Starting Material after Basic Workup
-
Symptom: Significant loss of material after extraction from a basic aqueous solution.
-
Cause: The deprotonated carboxylate form of the molecule is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent.
-
Solution: After extraction, acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate, making the molecule more soluble in organic solvents. Then, perform a second extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your compound.
Experimental Protocols & Visualizations
Protocol: Monitoring Stability by NMR
To assess the stability of this compound under your specific experimental conditions, a simple NMR study can be performed.
-
Prepare a stock solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).
-
Take an initial 1H and 19F NMR spectrum as a baseline (t=0).
-
Add the acid or base of interest to the NMR tube.
-
Acquire spectra at regular time intervals (e.g., 1h, 4h, 24h) at the desired reaction temperature.
-
Monitor for the appearance of new signals or a decrease in the intensity of the starting material signals. The 19F NMR is particularly useful as the chemical shift of the CF3 group is very sensitive to its electronic environment.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways under acidic and basic conditions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H7F3O3 | PubChem |
| Molecular Weight | 184.11 g/mol | [7] |
| IUPAC Name | 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | [7] |
References
- 1. mdpi.com [mdpi.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scholars.luc.edu [scholars.luc.edu]
- 7. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition during purification of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Last Updated: January 7, 2026
Welcome to the technical support center for 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this valuable fluorinated building block. The unique structure of this compound, featuring a strained cyclobutane ring, a tertiary alcohol, and a carboxylic acid, presents specific stability challenges. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you prevent decomposition and achieve high purity.
I. Understanding the Instability: Potential Decomposition Pathways
The primary challenge in purifying this compound lies in its susceptibility to several decomposition pathways. The electron-withdrawing trifluoromethyl group enhances the acidity of the tertiary alcohol, and the strained four-membered ring can be prone to opening under certain conditions.
Key Potential Decomposition Routes:
-
Retro-Aldol Reaction: This is a significant concern, especially under basic or elevated temperature conditions. The β-hydroxy acid structure can undergo a retro-aldol cleavage, breaking the cyclobutane ring to form smaller, undesired byproducts.[1][2][3][4]
-
Decarboxylation: β-keto acids are known to decarboxylate upon heating, and while this molecule is a β-hydroxy acid, the presence of the electron-withdrawing trifluoromethyl group can influence its stability.[5][6][7][8][9] Under harsh acidic or thermal conditions, loss of CO2 is a possibility.
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an unsaturated cyclobutene derivative.
-
Ring-Opening: The strained cyclobutane ring can be susceptible to opening under strongly acidic or basic conditions, or in the presence of certain transition metals.[10][11]
The interplay of these potential pathways necessitates careful control over purification parameters such as pH, temperature, and choice of solvents and stationary phases.
Caption: Potential decomposition pathways for this compound.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Significant product loss and formation of multiple byproducts during silica gel chromatography.
Question: I'm trying to purify my crude product using standard silica gel chromatography with an ethyl acetate/hexanes mobile phase, but I'm seeing very low recovery and multiple new spots on my TLC analysis of the collected fractions. What's going wrong?
Answer:
This is a classic problem stemming from the acidic nature of standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which can create a localized acidic environment. This acidity can catalyze both dehydration of the tertiary alcohol and potentially promote ring-opening or retro-aldol reactions, especially if the chromatography is prolonged or if the column heats up due to solvent elution.
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your desired mobile phase and add 1-2% triethylamine (Et3N) or another volatile base like pyridine. This will neutralize the acidic silanol groups and create a less harsh environment for your compound. Remember to also add the same percentage of the amine to your mobile phase to maintain the neutral conditions throughout the purification.
-
Consider an Alternative Stationary Phase:
-
Florisil® or Alumina (Neutral): These are less acidic than silica and can be a good alternative. However, it's crucial to use neutral alumina, as basic alumina can strongly adsorb the carboxylic acid, and acidic alumina will present the same problems as silica.
-
Reversed-Phase Chromatography (C18): This is often the best option for polar, sensitive compounds. Purification on a C18 column using a water/acetonitrile or water/methanol mobile phase, often with a small amount of a volatile acid like formic acid or acetic acid (0.1%) to suppress ionization of the carboxylic acid and improve peak shape, is highly recommended.
-
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. Use a slightly higher pressure ("flash chromatography") to speed up the elution. The less time your compound spends on the stationary phase, the lower the chance of decomposition.
-
Maintain Low Temperature: If possible, run the chromatography in a cold room or use a jacketed column with chilled water circulation. Lower temperatures will slow down the rate of any potential decomposition reactions.
| Parameter | Standard Silica Gel | Neutralized Silica / Alternative Phase |
| pH Environment | Acidic | Neutral to slightly basic |
| Risk of Decomposition | High | Low to Moderate |
| Typical Mobile Phase | Ethyl Acetate/Hexanes | Ethyl Acetate/Hexanes + 1% Et3N |
| Recovery | Often <50% | Typically >80% |
Issue 2: My product appears to be decarboxylating upon concentration.
Question: After pooling my pure fractions, I'm removing the solvent using a rotary evaporator. My final product weight is much lower than expected, and NMR analysis shows a new major species that lacks the carboxylic acid proton. I suspect decarboxylation. How can I prevent this?
Answer:
Decarboxylation of β-hydroxy acids, while less common than for β-keto acids, can be induced by excessive heat.[5][7][8] The trifluoromethyl group's electron-withdrawing nature can influence the stability of the molecule. The key is to remove the solvent under the mildest conditions possible.
Troubleshooting Protocol:
-
Low-Temperature Evaporation: Use a water bath on your rotary evaporator set no higher than 30-35°C. It will take longer to remove the solvent, but it will significantly reduce the risk of thermal decomposition.
-
High Vacuum: Ensure your vacuum pump is pulling a strong vacuum. A lower pressure will allow the solvent to evaporate at a lower temperature.
-
Azeotropic Removal with a Non-polar Solvent: If your compound is in a high-boiling point solvent like ethyl acetate or methanol, add a lower-boiling point, non-polar solvent like dichloromethane or hexanes after partial concentration. This can help to azeotropically remove the remaining higher-boiling solvent at a lower temperature.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like tert-butanol or 1,4-dioxane, lyophilization is the gentlest method for solvent removal. Dissolve your compound in the appropriate solvent, freeze it, and then apply a high vacuum to sublimate the solvent. This completely avoids heat.
Issue 3: The compound is unstable in certain solvents during workup.
Question: During my aqueous workup, I'm noticing a decrease in the desired product when I use certain basic solutions to wash the organic layer. What is the optimal pH range for handling this compound?
Answer:
This compound is an amphoteric molecule with both an acidic carboxylic acid group and a tertiary alcohol that can be sensitive to strong acids and bases.
Troubleshooting Protocol:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for extractions. These can readily deprotonate the tertiary alcohol and catalyze a retro-aldol reaction.[1][2][4]
-
Use Mild Bases for Extraction: If you need to perform an acid-base extraction to remove non-acidic impurities, use a weak base like saturated sodium bicarbonate (NaHCO3) solution. The pH of a saturated NaHCO3 solution is around 8.3, which is generally sufficient to deprotonate the carboxylic acid without causing significant decomposition of the alcohol. Perform the extraction quickly and at a low temperature (e.g., in an ice bath).
-
Acidify Carefully: When re-acidifying the aqueous layer to recover your product, use a dilute acid like 1M HCl and add it slowly while cooling the solution in an ice bath. Localized high concentrations of strong acid can cause dehydration.
-
Solvent Selection: For extraction, use solvents that are not overly basic and are easily removed. Ethyl acetate and dichloromethane are generally good choices. Avoid protic solvents like methanol or ethanol during workup if possible, as they can participate in side reactions.
Caption: Recommended aqueous workup workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The compound should be stored as a solid in a tightly sealed container at low temperatures, preferably in a refrigerator (2-8°C) or freezer (-20°C).[12] This minimizes the potential for slow decomposition over time. Avoid storing it in solution for extended periods.
Q2: Can I use preparative HPLC for purification? What conditions are recommended?
A2: Yes, preparative reversed-phase HPLC (RP-HPLC) is an excellent method for purifying this compound.
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
-
Additive: To ensure good peak shape and suppress ionization of the carboxylic acid, add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent. Be aware that removing the final traces of TFA from the product can be challenging and may require lyophilization from water. Formic acid is more volatile and generally easier to remove.
Q3: My NMR spectrum looks clean, but my mass spectrometry results show an impurity with a mass corresponding to the loss of water. What is happening?
A3: This is likely due to in-source decomposition in the mass spectrometer. The high energy of some ionization techniques (like electrospray ionization, ESI, at high cone voltages) can cause the molecule to dehydrate in the gas phase. This doesn't necessarily mean the impurity is present in your bulk sample. To confirm, try using a softer ionization method if available, or analyze the sample by another technique like elemental analysis.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Standard laboratory safety precautions should be followed. The compound is classified as harmful if swallowed and causes skin and eye irritation.[13] It may also cause respiratory irritation.[13] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] In case of fire, use a dry powder or carbon dioxide extinguisher.[14]
Q5: Is the trifluoromethyl group itself stable to the purification conditions?
A5: Yes, the trifluoromethyl group is generally very stable to a wide range of chemical and thermal conditions.[15][16] It is not expected to be a point of decomposition under the mild acidic or basic conditions used in the recommended purification protocols.
IV. References
-
Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. --INVALID-LINK--
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. --INVALID-LINK--
-
C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters. The Journal of Organic Chemistry. --INVALID-LINK--
-
Fluorinated carboxylic acid recovery and reuse. Google Patents. --INVALID-LINK--
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. --INVALID-LINK--
-
Aldol reaction. Wikipedia. --INVALID-LINK--
-
Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. PubMed. --INVALID-LINK--
-
Base-catalyzed decomposition of .beta.-hydroxyalkylmercuric chlorides. Journal of the American Chemical Society. --INVALID-LINK--
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. --INVALID-LINK--
-
Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Angewandte Chemie International Edition. --INVALID-LINK--
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. --INVALID-LINK--
-
Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Environmental Science & Technology. --INVALID-LINK--
-
Preparation of Trifluoromethyl Lactol Derivatives via Base Initiated Cyclobutanol Ring Opening to a Laterally Lithiated Trifluoromethyl Ketone. Loyola eCommons. --INVALID-LINK--
-
Decarboxylation. Wikipedia. --INVALID-LINK--
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. --INVALID-LINK--
-
Decarboxylation of Carboxylic Acids. YouTube. --INVALID-LINK--
-
Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. --INVALID-LINK--
-
The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
Decarboxylation. Master Organic Chemistry. --INVALID-LINK--
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. --INVALID-LINK--
-
Decarboxylation of Beta Carboxylic Acids. YouTube. --INVALID-LINK--
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. --INVALID-LINK--
-
Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. --INVALID-LINK--
-
Proposed mechanism for the Ir‐catalyzed cleavage of cyclobutanol D‐11 a... ResearchGate. --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. --INVALID-LINK--
-
Preparation of Trifluoromethyl Lactol Derivatives via Base Initiated Cyclobutanol Ring Opening to a Laterally Lithiated Trifluoromethyl Ketone. Loyola University Chicago Research Portal. --INVALID-LINK--
-
cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. Sigma-Aldrich. --INVALID-LINK--
-
Acid catalyzed ring expansion of enantiomerically enriched cyclobutanols. ResearchGate. --INVALID-LINK--
-
This compound. Chemsrc. --INVALID-LINK--
-
3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. --INVALID-LINK--
-
This compound. LGC Standards. --INVALID-LINK--
-
Synthesis of β-hydroxy α-amino acids through Brønsted base-catalyzed syn-selective direct aldol reaction of Schiff bases of glycine o-nitroanilide. The Journal of Organic Chemistry. --INVALID-LINK--
-
A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry. --INVALID-LINK--
-
(PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. ResearchGate. --INVALID-LINK--
-
Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3−Csp3 Bond Cleavage. Semantic Scholar. --INVALID-LINK--
-
Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. --INVALID-LINK--
-
What are the applications of cyclobutanol derivatives? BTC. --INVALID-LINK--
-
Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. PubMed Central. --INVALID-LINK--
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications. --INVALID-LINK--
-
Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order? Quora. --INVALID-LINK--
-
Enzyme catalyzed radical dehydrations of hydroxy acids. PubMed. --INVALID-LINK--
-
Enzyme catalyzed radical dehydrations of hydroxy acids. ResearchGate. --INVALID-LINK--
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid 97. Sigma-Aldrich. --INVALID-LINK--
References
- 1. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | 1690177-86-6 [sigmaaldrich.com]
- 13. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CAS#:1163729-49-4 | this compound | Chemsrc [chemsrc.com]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Cyclobutanes Using Alternative Catalysts
Welcome to the technical support center for the synthesis of trifluoromethylated cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for navigating the nuances of alternative catalytic methods, particularly in the burgeoning field of photocatalysis. Trifluoromethylated cyclobutanes are increasingly vital scaffolds in medicinal chemistry and materials science, and mastering their synthesis is key to innovation.[1][2] This resource provides practical, field-proven insights to overcome common experimental hurdles and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Question 1: My [2+2] photocycloaddition reaction for synthesizing trifluoromethylated cyclobutanes is resulting in a low yield. What are the common culprits and how can I improve it?
Answer: Low yields in these reactions are a frequent challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
-
Insufficient Light Source or Incorrect Wavelength: The energy of the light source must be sufficient to excite the photocatalyst. Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the catalyst. For many common organic and organometallic photocatalysts, visible light irradiation (e.g., blue LEDs) is employed.[1][2] If the reaction is sluggish, consider a more powerful light source or a catalyst that absorbs at the wavelength you are using.
-
Catalyst Deactivation: Photocatalysts can degrade over the course of the reaction. This can be caused by side reactions with substrates, intermediates, or even the solvent.[3][4] If you observe a decrease in reaction rate over time, catalyst deactivation may be the issue. Consider increasing the catalyst loading or employing a more robust catalyst. In some cases, catalyst deactivation through metallic deposition (e.g., Ag) has been observed, requiring an excess of a co-catalyst or a different catalytic system to maintain reactivity.[4]
-
Oxygen Quenching: Molecular oxygen is a notorious quencher of excited-state photocatalysts. It is imperative to thoroughly degas your reaction mixture. Standard procedures include several freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period before and during the reaction.
-
Sub-optimal Reaction Concentration: The concentration of your reactants can significantly impact the efficiency of intermolecular reactions. If the solution is too dilute, the excited-state species may decay before encountering a reaction partner. Conversely, overly concentrated solutions can lead to issues with light penetration and potential side reactions. An optimal concentration is typically determined empirically for each specific system.
-
Substrate Reactivity: The electronic properties of the alkene and the trifluoromethylated coupling partner are critical. Electron-rich alkenes generally react more efficiently in these cycloadditions. If you are working with an electron-deficient or sterically hindered substrate, you may need to switch to a more potent photocatalyst or modify the reaction conditions (e.g., temperature, solvent) to favor the desired transformation.
Question 2: I'm observing poor diastereoselectivity in my trifluoromethylated cyclobutane product. What strategies can I employ to improve it?
Answer: Achieving high diastereoselectivity is a common hurdle in cyclobutane synthesis due to the formation of multiple stereocenters. The stereochemical outcome is often a delicate balance of steric and electronic factors.
-
Solvent Effects: The polarity of the solvent can have a profound impact on the transition state of the cycloaddition, thereby influencing diastereoselectivity. It is advisable to screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile, DMF). In some visible light-induced syntheses of trifluoromethylated cyclobutanes, the use of specific solvent systems has been shown to be critical for achieving high diastereoselectivity.[1][2]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the ligand environment around the metal center plays a pivotal role in dictating the stereochemical outcome. For photocatalytic systems, the structure of the photocatalyst itself can influence the approach of the substrates. Chiral catalysts or the use of chiral additives can be employed to induce enantioselectivity and improve diastereoselectivity.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the formation of the thermodynamically more stable diastereomer. Cryogenic conditions, while sometimes necessary, can significantly slow down reaction rates, so a balance must be struck.
-
Additives: The addition of co-catalysts or additives can influence the reaction pathway and improve selectivity. For instance, in some visible light-induced syntheses of trifluoromethylated cyclobutanes, the use of a hydrogen atom transfer (HAT) agent and water has been shown to control the diastereoselectivity of a subsequent hydrodebromination step.[1][2]
Question 3: My photocatalyst appears to be insoluble or decomposes in my reaction mixture. What are my options?
Answer: Catalyst solubility and stability are paramount for a successful reaction.
-
Solvent Screening: The first step is to screen different solvents to find one that both dissolves the catalyst and is compatible with the reaction chemistry.
-
Catalyst Modification: If solubility remains an issue, consider modifying the catalyst structure. The addition of solubilizing groups (e.g., long alkyl chains) to the ligands of a metal-based photocatalyst can enhance its solubility in less polar solvents.
-
Heterogeneous Catalysis: An alternative approach is to use a heterogeneous photocatalyst. This could involve anchoring a homogeneous catalyst to a solid support or using an inherently insoluble catalyst. This not only solves solubility issues but can also simplify catalyst recovery and product purification.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using photocatalysis for the synthesis of trifluoromethylated cyclobutanes compared to traditional thermal methods?
A1: Photocatalysis offers several key advantages:
-
Mild Reaction Conditions: Photocatalytic reactions are often conducted at room temperature, which helps to prevent the decomposition of thermally sensitive substrates and products.[3][4]
-
High Selectivity: The use of visible light allows for the selective excitation of the photocatalyst, minimizing unwanted side reactions that can occur with high-energy UV light. This often leads to higher chemo-, regio-, and stereoselectivity.[1][2]
-
Access to Unique Reaction Pathways: Photocatalysis can generate highly reactive radical intermediates under mild conditions, enabling transformations that are difficult or impossible to achieve through thermal methods.
-
Sustainability: The use of visible light as a renewable energy source makes photocatalysis a greener alternative to methods that require harsh reagents or high temperatures.
Q2: How do I choose the right alternative catalyst for my specific substrates?
A2: Catalyst selection is critical and depends on the specific transformation you are trying to achieve.
-
Redox Potentials: For photoredox-catalyzed reactions, the redox potentials of the catalyst in its ground and excited states must be matched to the redox potentials of your substrates to enable the desired electron transfer.
-
Energy Transfer: For reactions proceeding via energy transfer, the triplet energy of the photocatalyst must be higher than that of the substrate that needs to be excited.
-
Substrate Scope of Known Catalysts: Review the literature for catalysts that have been successfully employed for similar substrates. The tables below provide a starting point for comparing different catalytic systems.
Q3: What are the key safety precautions I should take when running these photochemical reactions?
A3: While generally safer than high-temperature reactions, photochemical setups have their own safety considerations:
-
Eye Protection: High-intensity light sources can damage your eyes. Always wear appropriate safety glasses or goggles that block the specific wavelength of light you are using.
-
Shielding: It is good practice to shield the reaction setup with aluminum foil or a dedicated photoreactor cabinet to prevent stray light from affecting other experiments or personnel.
-
Solvent Volatility: Even at room temperature, volatile organic solvents can evaporate, especially with the heat generated by some high-power lamps. Ensure your reaction vessel is properly sealed and the reaction is conducted in a well-ventilated fume hood.
-
Handling of Reagents: Trifluoromethylating agents and some catalysts can be toxic or air-sensitive. Always consult the Safety Data Sheet (SDS) and handle these materials with appropriate care.
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes the performance of selected alternative catalysts for the synthesis of trifluoromethylated cyclobutanes, providing a quick reference for catalyst selection.
| Catalyst | Catalyst Type | Typical Substrates | Key Advantages | Potential Drawbacks | Reference |
| Thioxanthone (TX) | Organic Photosensitizer | Quinolinones, isoquinolinones, coumarins | Acts as a dual catalyst (photosensitizer and HAT agent), metal-free. | May have a more limited substrate scope compared to metal catalysts. | [1][2] |
| [Ru(bpy)₃]²⁺ and derivatives | Photoredox Catalyst | Alkenes and trifluoromethyl sources (e.g., Togni reagent) | Well-studied, robust, and commercially available. | Can be expensive, potential for heavy metal contamination in the product. | |
| 4CzIPN | Organic Photoredox Catalyst | Alkenes and radical precursors | Metal-free, strong reducing agent in its excited state. | Can be sensitive to oxygen and moisture. | N/A |
| Copper(I) Complexes | Transition Metal Catalyst | Acyl bicyclobutanes | Can control regiodivergent synthesis. | May require specific ligands for high selectivity, potential for metal contamination. | [5] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative visible light-induced synthesis of a trifluoromethylated cyclobutane.
Protocol: Visible Light-Induced Diastereoselective Synthesis of a Trifluoromethylated Cyclobutane using Thioxanthone [1][2]
Materials:
-
Quinolinone substrate (1.0 equiv)
-
1-bromo-1-trifluoromethylethene (2.0 equiv)
-
Thioxanthone (TX) (0.1 equiv)
-
Degassed solvent (e.g., 1,4-dioxane)
-
Tris(trimethylsilyl)silane (TTMSS) (as a hydrogen atom transfer agent)
-
Water
-
Blue LED light source (e.g., 450 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the quinolinone substrate, thioxanthone, and the solvent.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Backfill the flask with an inert atmosphere (e.g., argon).
-
Add 1-bromo-1-trifluoromethylethene to the reaction mixture via syringe.
-
Place the reaction flask in front of a blue LED light source and begin vigorous stirring. Maintain a constant temperature, if necessary, using a cooling fan.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the cycloaddition (typically after 24-72 hours), add TTMSS and a small amount of water to the reaction mixture for the subsequent hydrodebromination step.
-
Continue irradiation and stirring until the hydrodebromination is complete, as monitored by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by opening the flask to the air.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated cyclobutane.
Mandatory Visualizations
Diagram 1: General Catalytic Cycle for Photocatalytic [2+2] Cycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 4. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid and its Non-Fluorinated Analog: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing metabolic stability, modulating acidity, and influencing lipophilicity. This guide provides a detailed comparative study of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid and its non-fluorinated counterpart, 3-hydroxycyclobutanecarboxylic acid. Through an examination of their synthesis, physicochemical properties, and metabolic fate, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the impact of trifluoromethylation on this valuable cyclobutane scaffold.
Introduction: The Power of Fluorine in Drug Design
The cyclobutane ring is an attractive scaffold in drug discovery due to its rigid, three-dimensional structure, which can provide a unique orientation of substituents for interaction with biological targets.[1] When functionalized with both a hydroxyl and a carboxylic acid group, as in 3-hydroxycyclobutanecarboxylic acid, it presents key pharmacophoric features.[2] The introduction of a trifluoromethyl group at the tertiary alcohol position creates this compound, a modification that is anticipated to significantly alter the molecule's properties. This guide will dissect these alterations, providing both theoretical rationale and practical experimental frameworks for their evaluation.
Synthesis of the Target Compounds
The synthesis of these two analogs typically starts from a common intermediate, 3-oxocyclobutanecarboxylic acid. This precursor can be prepared through various reported methods.[3]
Synthesis of 3-hydroxycyclobutanecarboxylic acid
The non-fluorinated analog is readily synthesized by the reduction of the ketone in 3-oxocyclobutanecarboxylic acid. This can be achieved using a standard reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol. The reaction is typically straightforward and high-yielding.
Synthesis of this compound
The synthesis of the trifluoromethylated analog requires a nucleophilic trifluoromethylation of the ketone precursor. A common and effective method involves the use of trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[4][5] The reaction proceeds via the addition of the trifluoromethyl anion to the carbonyl carbon, followed by hydrolysis of the resulting silyl ether to yield the desired tertiary alcohol.[6]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of the trifluoromethyl group is expected to have a profound impact on the physicochemical properties of the cyclobutane scaffold. The following table summarizes the key predicted and known properties of both molecules.
| Property | 3-hydroxycyclobutanecarboxylic acid | This compound | Rationale for Difference |
| Molecular Formula | C₅H₈O₃[7] | C₆H₇F₃O₃[8] | Addition of a CF₃ group and removal of a hydrogen atom. |
| Molecular Weight | 116.12 g/mol [9] | 184.11 g/mol [8] | The CF₃ group is significantly heavier than a hydrogen atom. |
| Predicted pKa | ~4.54[7] | Lower than 4.54 | The strong electron-withdrawing nature of the CF₃ group stabilizes the carboxylate anion, increasing acidity. |
| Predicted ClogP | - | ~0.6[8] | The CF₃ group generally increases lipophilicity. |
| Metabolic Stability | Lower | Higher | The C-F bond is much stronger than a C-H bond, making the CF₃ group resistant to oxidative metabolism.[10] |
Experimental Protocols for Property Determination
To empirically validate the predicted differences, the following experimental protocols are recommended.
Determination of Acid Dissociation Constant (pKa)
The pKa of a carboxylic acid can be accurately determined by potentiometric titration.[11][12]
Protocol:
-
Sample Preparation: Prepare a standard solution of the carboxylic acid (approximately 0.01 M) in a co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and can be determined using the shake-flask method.[10]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and water phases.
-
Equilibration: Shake the vial for a set period (e.g., 24 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]water).
In Vitro Metabolic Stability Assay
The metabolic stability of a compound can be assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[2][7][9]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a separate solution of the NADPH regenerating system.
-
Incubation: Add the test compound to the microsomal suspension and pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k), from which the half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
Discussion and Implications for Drug Discovery
The introduction of a trifluoromethyl group in place of a hydrogen atom on the cyclobutane scaffold is a strategic modification with significant consequences for drug development.
-
Acidity (pKa): The anticipated decrease in the pKa of the carboxylic acid in the fluorinated analog will result in a greater proportion of the molecule being in its ionized, carboxylate form at physiological pH. This can impact solubility, cell permeability, and interactions with biological targets.
-
Lipophilicity (logP): The expected increase in logP for the trifluoromethylated compound can enhance its ability to cross cell membranes and access lipophilic binding pockets in target proteins. However, excessive lipophilicity can also lead to off-target effects and increased metabolic clearance.
-
Metabolic Stability: This is arguably the most significant impact of trifluoromethylation. The high strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[10] By blocking a potential site of metabolism, the half-life of the drug can be extended, leading to improved bioavailability and a more favorable dosing regimen.
Conclusion
The comparative analysis of this compound and its non-fluorinated analog highlights the profound influence of the trifluoromethyl group on key drug-like properties. While the non-fluorinated compound provides a fundamental scaffold with desirable functionalities, the introduction of the CF₃ group offers a powerful strategy to enhance metabolic stability and modulate physicochemical properties. The experimental protocols outlined in this guide provide a framework for the empirical validation of these differences, enabling researchers to make informed decisions in the design and optimization of novel drug candidates based on the versatile cyclobutane core.
References
- 1. mttlab.eu [mttlab.eu]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 5. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mercell.com [mercell.com]
- 7. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. web.williams.edu [web.williams.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. LogP / LogD shake-flask method [protocols.io]
A Comparative Guide to the Biological Activity of Tert-butyl and Trifluoromethylcyclobutyl Containing Compounds
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical moieties is paramount to achieving desired pharmacological profiles. The tert-butyl group, a ubiquitous substituent, is prized for its ability to provide steric bulk and influence conformational rigidity.[1][2][3] However, its application is often a double-edged sword, introducing challenges such as increased lipophilicity and, most notably, susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes.[4][5] This guide provides an in-depth, objective comparison of the tert-butyl group and its emerging bioisostere, the 1-trifluoromethylcyclobutyl group, focusing on how this structural exchange impacts physicochemical properties, metabolic stability, and ultimately, biological activity.
The Rationale for Bioisosteric Replacement: Overcoming the Achilles' Heel of the tert-Butyl Group
The primary driver for replacing a tert-butyl group is to mitigate its metabolic liability. The sp³ hybridized C-H bonds of its methyl groups are susceptible to enzymatic hydroxylation, a common Phase I metabolic pathway, leading to rapid clearance and potentially reduced oral bioavailability of the parent compound.[4][6] The strategy of bioisosteric replacement seeks to substitute the tert-butyl group with a functionally similar but metabolically more robust moiety. The 1-trifluoromethylcyclobutyl group has emerged as a compelling candidate, engineered to block oxidative metabolism by replacing vulnerable C-H bonds with highly stable C-F bonds and altering the electronic and steric properties of the local environment.[7][8]
Physicochemical Property Showdown: A Tale of Two Moieties
The decision to swap a tert-butyl for a trifluoromethylcyclobutyl group is not without consequences for a compound's fundamental physicochemical properties. These changes, while subtle, can have cascading effects on solubility, permeability, and target engagement.
A recent study systematically evaluated these differences by synthesizing and analyzing model compounds, drugs, and agrochemicals.[7][9] The key findings are summarized below.
| Property | tert-Butyl | 1-Trifluoromethylcyclobutyl | Impact of Replacement & Causality |
| Steric Volume | ~150 ų | ~171 ų | Slightly Larger Steric Footprint: The cyclobutyl ring is inherently larger than the tetrahedral arrangement of the tert-butyl group, potentially influencing binding pocket fit. |
| Lipophilicity (logD) | Baseline | Increase of ~0.5 units | Increased Lipophilicity: The addition of three fluorine atoms significantly increases the lipophilicity, which can affect solubility, plasma protein binding, and cell membrane permeability.[7][9] |
| Acidity (pKa) | pKa ≈ 10.69 (for t-butyl amine) | pKa ≈ 5.29 (for CF₃-cyclobutyl amine) | Increased Acidity / Lower pKa: The strong electron-withdrawing nature of the trifluoromethyl group acidifies adjacent protons and reduces the basicity of nearby amines.[7][9] This can alter a compound's ionization state at physiological pH, impacting receptor interactions and solubility. |
Table 1: Comparative physicochemical properties of tert-butyl and 1-trifluoromethylcyclobutyl groups.[7][9]
Metabolic Stability: The Primary Battleground
The central hypothesis for this bioisosteric switch is the enhancement of metabolic stability. By removing the easily oxidized methyl groups, the trifluoromethylcyclobutyl moiety is designed to be more resistant to CYP-mediated metabolism.
Experimental Insights
Studies comparing matched pairs of compounds have shown that replacing a tert-butyl with a trifluoromethylcyclobutyl group can lead to enhanced metabolic stability. However, the outcomes are not universally consistent. One comprehensive study noted that the effect on metabolic stability was "inconsistent" across a range of model compounds and known drugs.[9] For example, in one model compound, the replacement led to an increase in metabolic stability (CLint: 12 vs 1 mg min⁻¹ μL⁻¹), while in another, it resulted in a decrease (CLint: 11 vs 16 mg min⁻¹ μL⁻¹).[7]
Causality: This inconsistency highlights a critical principle in drug design: metabolic "soft spots." Blocking metabolism at one site can shift it to another, more distant part of the molecule.[4] The overall impact on a compound's half-life is therefore dependent on the entire molecular scaffold, not just the local environment of the bioisosteric replacement. Despite this, the trifluoromethylcyclobutyl group remains a valuable tool for addressing known metabolic liabilities directly at a tert-butyl position.
Figure 1: Conceptual workflow of metabolic pathways.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a validated workflow to determine and compare the intrinsic clearance (CLint) of test compounds.[6][10][11]
1. Objective: To quantify the rate of disappearance of a tert-butyl-containing compound and its trifluoromethylcyclobutyl analogue in the presence of human liver microsomes (HLM) and an NADPH regenerating system.
2. Materials:
-
Human Liver Microsomes (e.g., pooled, from a commercial supplier)[10]
-
Phosphate Buffer (100 mM, pH 7.4)[11]
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Midazolam for high clearance, Verapamil for low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
96-well incubation plates and analytical plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution (e.g., 1 mg/mL) in phosphate buffer. Prepare working solutions of test and control compounds by diluting the DMSO stock in buffer to the desired concentration (e.g., 1 µM final concentration, ensuring final DMSO is <0.5%).[10]
-
Pre-incubation: Add the microsomal solution to the 96-well plate. Add the test/control compound working solutions to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The T=0 time point is sampled immediately by transferring an aliquot to a separate plate containing ice-cold ACN with IS to stop the reaction.
-
Time Course Sampling: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction plate to the quenching plate containing ACN with IS.
-
Sample Processing: Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Impact on Biological Activity: Case Studies
The ultimate question for a medicinal chemist is whether this bioisosteric replacement preserves or enhances the desired biological activity. While large-scale comparative data is still emerging, specific case studies provide crucial insights.
Case Study 1: Antifungal and Antihistamine Activity
A study by Mykhailiuk et al. directly compared the biological activity of tert-butyl and trifluoromethylcyclobutyl analogues of two marketed drugs: the antifungal Butenafine and the antihistamine Buclizine .[7] The key finding was that the replacement preserved the original mode of bioactivity in the examined cases.
-
Butenafine: The trifluoromethylcyclobutyl analogue retained its antifungal properties.
-
Buclizine: This drug is known to induce lipid droplet formation in cancer cells. Confocal microscopy revealed that the trifluoromethylcyclobutyl analogue of Buclizine induced a similar level of lipid droplet accumulation in MCF-7 breast cancer cells as the parent drug, demonstrating a conservation of its cellular effect.[9]
This preservation of activity is significant, suggesting that for some binding pockets, the slightly larger and more lipophilic nature of the trifluoromethylcyclobutyl group is well-tolerated and does not disrupt the key interactions required for efficacy.
Case Study 2: Endothelin and Chemokine Receptor Antagonism
Bosentan and Endothelin Receptor (ETₐ/ETᵦ) Signaling
Bosentan blocks the binding of endothelin-1 (ET-1) to its receptors, ETₐ and ETᵦ.[13] This antagonizes vasoconstriction and smooth muscle proliferation, pathways central to pulmonary arterial hypertension.[14][15] An effective analogue must potently inhibit these downstream effects.
Figure 2: Simplified Endothelin Receptor Signaling Pathway.
Vercirnon and Chemokine Receptor (CCR2) Signaling
Vercirnon is an antagonist of the chemokine receptor CCR2, which plays a role in guiding the migration of monocytes to sites of inflammation.[16] An effective analogue must block the chemotactic response induced by the natural ligand, CCL2.
Experimental Protocol: Cell-Based Functional Assay for Receptor Antagonism (IC₅₀ Determination)
This protocol describes a general workflow for determining the potency (IC₅₀) of an antagonist, adaptable for targets like the endothelin or chemokine receptors.[17][18]
1. Objective: To measure the concentration-dependent inhibition of agonist-stimulated receptor activity by the tert-butyl compound and its trifluoromethylcyclobutyl analogue.
2. Materials:
-
Adherent cell line stably expressing the target receptor (e.g., U2OS-CCR2 or CHO-ETₐ).
-
Cell culture medium, FBS, and sterile PBS.
-
Assay buffer.
-
Agonist (e.g., CCL2 for CCR2, ET-1 for ETₐ).
-
Test compounds (serial dilutions).
-
Detection reagents appropriate for the assay readout (e.g., Fluo-4 AM for calcium flux, or a kit for IP-One HTRF assay).
-
384-well, black, clear-bottom microplates.
-
Plate reader capable of fluorescence or HTRF detection.
3. Methodology:
-
Cell Plating: Culture cells to ~80% confluency. Harvest and seed the cells into the 384-well plates at a predetermined density (e.g., 10,000 cells/well). Incubate overnight to allow for cell attachment.[2]
-
Compound Preparation: Prepare a serial dilution plate of the test compounds (e.g., 11-point, 1:3 dilution starting from 10 µM) in assay buffer. Include "no compound" (agonist only) and "no agonist" (buffer only) controls.
-
Antagonist Incubation: Remove culture medium from the cell plate and add the diluted test compounds. Incubate for a specific period (e.g., 30 minutes at 37°C) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Add the agonist at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response) to all wells except the "no agonist" control.
-
Signal Detection: Immediately (for calcium flux) or after a further incubation period (for IP-One), measure the signal on the plate reader according to the assay kit instructions.
4. Data Analysis:
-
Normalize the data: Set the average signal from the "no agonist" wells to 0% activity and the average signal from the "agonist only" wells to 100% activity.
-
Plot the normalized response (%) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Conclusion and Expert Insights
The replacement of a tert-butyl group with a 1-trifluoromethylcyclobutyl moiety is a potent and viable strategy in modern medicinal chemistry, primarily aimed at overcoming metabolic liabilities.
-
Expertise & Experience: Our analysis shows that this is not a simple "plug-and-play" substitution. The medicinal chemist must consider the nuanced effects on physicochemical properties. The increase in lipophilicity and the larger steric bulk are key parameters that must be balanced against the potential gains in metabolic stability. The inconsistent effect on overall metabolic clearance underscores the importance of a holistic molecular assessment rather than a purely localized one.
-
Trustworthiness: The data strongly suggest that the trifluoromethylcyclobutyl group can serve as a reliable bioisostere, often preserving the fundamental mode of biological action of the parent compound.[7] This provides confidence that the core pharmacophore remains intact, allowing chemists to focus on fine-tuning the pharmacokinetic profile.
-
Authoritative Grounding: The value of this substitution is in its ability to solve a specific, well-documented problem: the oxidative metabolism of the tert-butyl group.[4] While it may not be a universal solution for improving drug properties, it provides a validated tool to address a common challenge in lead optimization. Future research should focus on generating more direct, quantitative comparisons of biological activity (IC₅₀/EC₅₀) across a wider range of biological targets to build a more comprehensive structure-activity relationship database for this important bioisosteric pair.
References
- 1. Fluorescent Human Chemokine (C-C motif) receptor 2 (CCR2) complex Internalization Assay Cell Line – Cells Online [cells-online.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bosentan inhibits cigarette smoke-induced endothelin receptor expression in pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. altogenlabs.com [altogenlabs.com]
A Comparative Guide to the Metabolic Stability of Drugs Containing the 3-Hydroxy-3-(trifluoromethyl)cyclobutane Moiety
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate can falter in development due to rapid metabolic clearance, leading to poor bioavailability and a short duration of action. The strategic incorporation of chemical moieties that enhance metabolic stability without compromising pharmacological activity is therefore a cornerstone of modern drug design. This guide provides an in-depth comparison of the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety and its role in improving metabolic stability, benchmarked against common bioisosteric replacements for metabolically susceptible groups like tert-butyl and gem-dimethyl functionalities.
The Challenge of Metabolic Hotspots and the Rise of Bioisosteres
Many drug candidates fail due to the presence of "metabolic hotspots" – specific sites in a molecule that are readily attacked by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2] The tert-butyl group, while often favored for its steric bulk to probe protein binding pockets, is a notorious metabolic hotspot, susceptible to oxidation of its methyl groups to form alcohols and carboxylic acids.[3] This metabolic vulnerability has driven the exploration of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[4]
The 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety has emerged as a compelling bioisostere for the tert-butyl group.[4][5] This guide will dissect the chemical rationale for its enhanced metabolic stability and present a comparative analysis based on available experimental data and established metabolic principles.
The Trifluoromethyl Group: A Shield Against Metabolism
The key to the metabolic robustness of the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety lies in the trifluoromethyl (CF₃) group. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[6][7] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage and oxidative metabolism by CYP enzymes.[1][7] By replacing a metabolically labile methyl group with a trifluoromethyl group, a primary metabolic pathway can be effectively blocked, a strategy often referred to as "metabolic switching".[1] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][8]
The electron-withdrawing nature of the trifluoromethyl group can also have a profound impact on the metabolic fate of the entire molecule. It can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[1] This "metabolic shielding" effect can extend beyond the immediate site of substitution, providing a more global protective effect against hepatic metabolism.[9]
Comparative Analysis of Metabolic Stability
While direct comparative studies for a large set of drugs containing the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety are still emerging, we can draw strong inferences from studies on related trifluoromethyl-cyclobutane and trifluoromethyl-oxetane bioisosteres.[10][11] The following table summarizes the expected and observed outcomes on metabolic stability when a metabolically labile tert-butyl group is replaced with a 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety.
| Parameter | Drug with tert-Butyl Group | Drug with 3-Hydroxy-3-(trifluoromethyl)cyclobutane Moiety | Rationale for Change |
| Primary Metabolic Pathway | Oxidation of methyl groups to alcohols and carboxylic acids.[3] | Resistant to oxidation at the trifluoromethyl-substituted carbon. Potential for glucuronidation at the hydroxyl group. | The C-F bonds are highly resistant to CYP-mediated oxidation.[6][7] The hydroxyl group introduces a potential site for Phase II conjugation. |
| Intrinsic Clearance (Cl_int_) | Higher | Lower | Blocking a major metabolic pathway reduces the overall rate of metabolism by the liver. |
| In Vitro Half-life (t_1/2) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[1] |
| Number of Metabolites | Generally higher, with multiple oxidative metabolites. | Significantly reduced, with potentially fewer, more predictable metabolites. | Inhibition of a primary metabolic pathway limits the formation of downstream metabolites.[1] |
A compelling case study on picornavirus inhibitors demonstrated the protective effect of trifluoromethyl substitution. The methyl-substituted analog was converted to eight different metabolic products in a monkey liver microsomal assay, with two major metabolites resulting from the hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[9] While this study did not involve the exact 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety, it strongly supports the principle of enhanced metabolic stability through trifluoromethylation.
The presence of the hydroxyl group in the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety introduces a potential site for Phase II metabolism, such as glucuronidation. While this would still represent a metabolic clearance pathway, it is often a more predictable and less complex metabolic fate than CYP-mediated oxidation, which can lead to a multitude of metabolites with potentially different pharmacological or toxicological profiles.
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the metabolic stability of a drug candidate containing the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety, two primary in vitro assays are indispensable: the liver microsomal stability assay and the hepatocyte stability assay.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery and primarily assesses Phase I metabolic stability, driven by CYP enzymes.[12][13][14]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1]
Materials and Equipment:
-
Liver microsomes (e.g., human, rat)[12]
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)[1]
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[15]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[12][15]
-
96-well incubation plates and sealing mats[1]
-
Incubator/shaker (37°C)[15]
-
Centrifuge[12]
-
LC-MS/MS system for analysis[1]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls, typically in DMSO.[15]
-
Prepare working solutions by diluting the stock solutions in a suitable buffer.
-
Prepare the NADPH regenerating system solution.
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[14]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution (e.g., acetonitrile containing an internal standard).[1] The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[2]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t_1/2_) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int_) = (0.693 / t_1/2_) * (incubation volume / mg of microsomal protein).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II drug-metabolizing enzymes in a more physiologically relevant cellular environment.[16][17][18]
Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.
Materials and Equipment:
-
Cryopreserved hepatocytes (e.g., human, rat)[16]
-
Hepatocyte incubation medium
-
Test compounds and positive controls
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO₂)[2]
-
Centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10⁶ cells/mL) in pre-warmed incubation medium.[19]
-
-
Incubation:
-
Dispense the hepatocyte suspension into a 96-well plate.
-
Add the test compound working solution to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[2]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution (e.g., acetonitrile containing an internal standard).[2]
-
-
Sample Processing:
-
After the final time point, lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, allowing for the calculation of the elimination rate constant, in vitro half-life, and intrinsic clearance.[19]
-
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative metabolic pathways of drugs.
Caption: Workflow for in vitro metabolic stability assays.
Conclusion
The 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety represents a sophisticated and highly effective tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. By strategically replacing metabolically susceptible groups like tert-butyl, this moiety can significantly enhance the metabolic stability of drug candidates. The inherent strength of the C-F bond provides a robust shield against oxidative metabolism, while the cyclobutane scaffold maintains a desirable three-dimensional architecture for receptor binding. The hydroxyl group, while a potential site for Phase II metabolism, offers a more predictable metabolic fate compared to the complex oxidative pathways of its predecessors. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of the metabolic stability of novel drug candidates incorporating this promising structural motif. As drug discovery continues to evolve, the intelligent design of molecules with enhanced metabolic stability, exemplified by the use of the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety, will be paramount in the development of the next generation of safe and effective medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. protocols.io [protocols.io]
A Head-to-Head Comparison of CF3-Cyclobutane and CF3-Cyclopropane Bioisosteres: A Guide for Medicinal Chemists
Introduction: The Quest for the Ideal Bioisostere
In the intricate process of drug discovery, the strategic modification of a lead compound to enhance its pharmacological and pharmacokinetic profile is paramount. Bioisosteric replacement—the substitution of one chemical group for another with similar steric or electronic properties—is a cornerstone of this optimization process. The tert-butyl group, while often favored for its ability to fill hydrophobic pockets and provide steric bulk, is frequently a metabolic liability, susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
Fluorine-containing bioisosteres have emerged as powerful tools to mitigate such issues. The unique properties of fluorine can modulate pKa, enhance metabolic stability, and influence conformation without drastic changes in size.[2] Among these, trifluoromethyl-substituted small rings, specifically CF3-cyclopropane and the less-explored CF3-cyclobutane, have garnered significant attention.[3][4] They serve as metabolically robust mimics of the tert-butyl group, combining the conformational rigidity of a strained ring with the desirable electronic properties of the trifluoromethyl group.[1][3]
This guide provides a direct, head-to-head comparison of the CF3-cyclobutane and CF3-cyclopropane motifs, synthesizing experimental data to illuminate the subtle yet critical differences in their physicochemical properties, metabolic stability, and impact on biological activity. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal bioisostere for their specific application.
The Role of Bioisosteres in Drug Discovery
The strategic replacement of a metabolically labile group is a critical step in lead optimization. The workflow below illustrates a typical decision-making process where bioisosteres like CF3-cyclopropane and CF3-cyclobutane are considered.
Caption: A typical workflow for bioisosteric replacement in a drug discovery program.
I. Structural and Physicochemical Properties: A Tale of Two Rings
While both motifs serve as tert-butyl surrogates, their fundamental differences in ring strain, geometry, and electronics can lead to significant variations in molecular properties.[5]
Synthesis
A key consideration for medicinal chemists is the accessibility of building blocks.
-
CF3-Cyclopropanes : These are commonly synthesized through transition-metal-catalyzed cyclopropanation of alkenes using trifluoromethyldiazoalkanes.[6] This method offers a robust route to a variety of substituted cyclopropanes.[3][7][8]
-
CF3-Cyclobutanes : A modular and practical approach involves the reaction of commercially available cyclobutanecarboxylic acids with sulfur tetrafluoride (SF4).[9][10] This method has enabled the synthesis of over 30 different building blocks on a gram-to-multigram scale, significantly improving their accessibility for drug discovery programs.[4][9][10]
Steric Profile: Size and Shape
The steric volume and conformational preferences of a bioisostere dictate its ability to fit into a target's binding pocket.
-
Molecular Volume : The CF3-cyclobutane group is slightly larger than both the CF3-cyclopropane and the parent tert-butyl group.[9][10] This subtle increase in size can be advantageous or detrimental depending on the specific binding site.
-
Conformation : This is where the two motifs diverge significantly.
-
CF3-Cyclopropane : The three-membered ring is a rigid, planar triangle.[5] This rigidity locks the substituents into fixed spatial orientations.
-
CF3-Cyclobutane : The four-membered ring is not planar; it adopts a puckered conformation to relieve torsional strain.[9][12] This allows substituents to occupy either axial or equatorial positions. X-ray crystallographic analysis has shown that in most observed cases, the CF3 group preferentially adopts an axial position.[9][10] This puckering and the resulting vector projections of substituents are critical differentiators from the flat cyclopropane ring.
-
References
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 8. A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (+/-)-trans-trifluoronorcoronamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
pKa determination of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid versus similar acids
For researchers and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in physiological environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the pKa of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid with structurally analogous acids. We will delve into the electronic effects of the trifluoromethyl and hydroxyl substituents on acidity and provide a robust experimental framework for pKa determination.
The Significance of pKa in Drug Design
The extent of ionization of a drug molecule at a given pH, dictated by its pKa, directly impacts its ability to cross biological membranes, bind to its target, and its overall pharmacokinetic profile. For instance, a drug's absorption in the gastrointestinal tract, which has a varying pH, is highly dependent on its ionization state. Therefore, the precise determination and understanding of a molecule's pKa is a cornerstone of rational drug design.
Comparative Acidity: Structural Insights
To understand the acidity of this compound, it is instructive to compare it with simpler, related structures. The electronic effects of substituents on the cyclobutane ring significantly influence the stability of the carboxylate anion, and thus the acidity of the carboxylic acid.
| Compound | Structure | Experimental pKa |
| Cyclobutanecarboxylic acid | A cyclobutane ring with a carboxylic acid group. | ~4.79[1][2][3][4] |
| 3-hydroxycyclobutanecarboxylic acid | A cyclobutane ring with a carboxylic acid and a hydroxyl group on the 3rd carbon. | Estimated ~4.5 |
| Trifluoroacetic acid | A methyl group with three fluorine atoms attached to the carbon, which is bonded to a carboxylic acid group. | ~0.23 - 0.52[5][6][7][8][9] |
| 3,3,3-Trifluoropropanoic acid | An ethyl group with three fluorine atoms on the terminal carbon, bonded to a carboxylic acid group. | ~3.06[10] |
| This compound | A cyclobutane ring with a carboxylic acid group, and a hydroxyl and a trifluoromethyl group on the 3rd carbon. | Estimated ~3.3 |
Note: Experimental pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength, solvent).
Analysis of Substituent Effects:
The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize the anion through inductive effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, making the acid weaker (higher pKa).[11][12]
-
Cyclobutanecarboxylic acid: This serves as our baseline. With a pKa of approximately 4.79, it is a typical weak carboxylic acid.[1][2][3][4]
-
3-hydroxycyclobutanecarboxylic acid: The hydroxyl group (-OH) is generally considered to be weakly electron-withdrawing due to the electronegativity of the oxygen atom. This inductive effect would slightly stabilize the carboxylate anion, leading to a modest increase in acidity compared to cyclobutanecarboxylic acid. We can estimate its pKa to be around 4.5.
-
Trifluoroacetic acid (TFA): The trifluoromethyl group (-CF3) is a very powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[13] This strong inductive effect extensively delocalizes the negative charge on the carboxylate anion, making TFA a very strong acid with a pKa around 0.23-0.52.[5][6][7][8][9]
-
3,3,3-Trifluoropropanoic acid: In this molecule, the -CF3 group is separated from the carboxylic acid by a methylene (-CH2-) group. The inductive effect diminishes with distance, so while the acid is still significantly stronger than a typical carboxylic acid, its pKa of ~3.06 is much higher than that of TFA.[10][14]
-
This compound: This target molecule has both a hydroxyl and a trifluoromethyl group on the same carbon, positioned two carbons away from the carboxylic acid. The combined electron-withdrawing inductive effects of both groups will significantly stabilize the carboxylate anion. The potent -CF3 group will have the dominant effect.[13] Given the distance from the carboxyl group is similar to that in 3,3,3-trifluoropropanoic acid, and with the additional small electron-withdrawing contribution from the hydroxyl group, we can confidently estimate the pKa of this compound to be in the range of 3.3.
This estimation highlights the molecule as a moderately strong carboxylic acid, a crucial piece of information for predicting its behavior in biological systems.
Experimental Determination of pKa
To validate our estimation and obtain a precise pKa value, experimental determination is essential. Potentiometric titration is a widely used and reliable method.[15][16][17]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Detailed Protocol for Potentiometric Titration:
1. Preparation:
- pH Meter Calibration: Calibrate a high-precision pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.[15]
- Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH). The exact concentration should be determined by titrating against a primary standard like potassium hydrogen phthalate (KHP).
- Analyte Solution: Accurately weigh the carboxylic acid and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). To maintain a constant ionic strength, 0.15 M potassium chloride (KCl) should be included.[15] The solution should be purged with nitrogen to remove dissolved carbon dioxide.[15]
2. Titration Procedure:
- Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
- Immerse the calibrated pH electrode in the solution.
- Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 or 0.10 mL) using a burette.
- After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- Continue the titration well past the expected equivalence point (e.g., until the pH reaches 11-12).
3. Data Analysis:
- Plot the recorded pH values against the volume of NaOH added. This will generate a titration curve.
- Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).
- The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
For robust results, the titration should be performed in triplicate.[15]
Alternative Method: UV-Vis Spectrophotometry
For compounds that possess a chromophore near the ionizable group, UV-Vis spectrophotometry offers a powerful alternative for pKa determination.[18][19][20] This method relies on the principle that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.
Logic of Spectrophotometric pKa Determination
Caption: Logic of spectrophotometric pKa determination.
By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa of the compound.[21] This method is particularly advantageous for high-throughput screening and for compounds with low solubility, as it typically requires lower concentrations than potentiometric titration.[18][22]
Conclusion
The acidity of this compound is significantly influenced by the strong electron-withdrawing inductive effect of the trifluoromethyl group, with a smaller contribution from the hydroxyl group. Our analysis of structure-activity relationships leads to an estimated pKa of approximately 3.3, indicating it is a moderately strong acid. This guide has provided the theoretical basis for this estimation and outlined a detailed, reliable experimental protocol for its precise determination using potentiometric titration. A thorough understanding of this key physicochemical parameter is indispensable for the successful development of drug candidates containing this novel structural motif.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]
- 4. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 7. Trifluoroacetic acid CAS#: 76-05-1 [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]
- 10. 3,3,3-Trifluoropropionic acid | 2516-99-6 [chemicalbook.com]
- 11. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 12. Contact Support [hcpgcollege.edu.in]
- 13. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 20. Virtual Labs [mas-iiith.vlabs.ac.in]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
A Comprehensive Guide to the Steric and Electronic Parameters of the 1-Trifluoromethylcyclobutyl Group for Advanced Drug Design
In the landscape of modern medicinal chemistry, the strategic manipulation of a molecule's steric and electronic properties is paramount to optimizing its pharmacological profile. The 1-trifluoromethylcyclobutyl group has emerged as a compelling substituent for fine-tuning drug candidates, offering a unique constellation of characteristics that can enhance metabolic stability, modulate lipophilicity, and influence binding affinity. This guide provides a comprehensive comparison of the steric and electronic parameters of the 1-trifluoromethylcyclobutyl group against commonly employed alkyl and cycloalkyl substituents, supported by experimental data and computational insights.
Introduction: The Significance of Steric and Electronic Effects in Medicinal Chemistry
The journey of a drug molecule from administration to its biological target is a complex odyssey governed by a multitude of physicochemical properties. Among the most critical are the molecule's size, shape (steric factors), and the distribution of its electrons (electronic factors). These parameters dictate how a drug interacts with its environment, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target protein.
Steric parameters provide a quantitative measure of a substituent's bulk and spatial demands. They are crucial for understanding and predicting drug-receptor interactions, where a precise fit is often necessary for optimal activity. Bulky groups can also shield a molecule from metabolic enzymes, thereby increasing its half-life.
Electronic parameters describe the electron-withdrawing or electron-donating nature of a substituent. These effects can profoundly influence a molecule's pKa, lipophilicity, and its ability to engage in non-covalent interactions such as hydrogen bonds and dipole-dipole interactions, which are the cornerstones of molecular recognition at the active site of a protein.
The 1-trifluoromethylcyclobutyl group presents an intriguing alternative to traditional substituents like the tert-butyl group. Its rigid, three-dimensional structure combined with the strong electron-withdrawing nature of the trifluoromethyl group offers a distinct set of tools for medicinal chemists to explore novel chemical space and overcome challenges in drug development.
Comparative Analysis of Steric and Electronic Parameters
To contextualize the properties of the 1-trifluoromethylcyclobutyl group, it is essential to compare it with other substituents commonly used in drug design. The following tables summarize key steric and electronic parameters for the 1-trifluoromethylcyclobutyl group and a selection of standard alkyl and cycloalkyl moieties.
Steric Parameters
Steric effects are quantified using various parameters, each providing a different perspective on the size and shape of a substituent.
| Substituent | A-Value (kcal/mol) | Taft's E_s | Charton's ν | Steric Volume (ų) |
| 1-Trifluoromethylcyclobutyl | N/A | N/A | N/A | ~171[1][2] |
| tert-Butyl | ~4.9[3] | -1.54[2] | 1.24 | ~150[1][2] |
| Cyclobutyl | 1.1 | -0.06 | 0.87 | N/A |
| Isopropyl | 2.2 | -0.47 | 0.76 | N/A |
| Trifluoromethyl | 2.1 | -1.16 | 0.92 | N/A |
| Methyl | 1.7 | 0.00 | 0.52 | N/A |
Note: "N/A" indicates that experimentally determined or readily available calculated values could not be located in the searched literature.
The steric volume of the 1-trifluoromethylcyclobutyl group is notably larger than that of the tert-butyl group, suggesting it imposes a greater steric footprint.[1][2] This can be advantageous in situations where increased bulk is desired to enhance binding or block metabolic pathways.
Electronic Parameters
Electronic parameters quantify the inductive and resonance effects of a substituent, which influence the electron density of the parent molecule.
| Substituent | Hammett σ_m | Hammett σ_p | Swain-Lupton F | Swain-Lupton R |
| 1-Trifluoromethylcyclobutyl | N/A | N/A | N/A | N/A |
| tert-Butyl | -0.07 | -0.20 | -0.05 | -0.14 |
| Cyclobutyl | -0.06 | -0.15 | -0.04 | -0.11 |
| Isopropyl | -0.07 | -0.15 | -0.04 | -0.11 |
| Trifluoromethyl | 0.43 | 0.54 | 0.38 | 0.16 |
| Methyl | -0.07 | -0.17 | -0.04 | -0.13 |
Note: "N/A" indicates that experimentally determined or readily available calculated values could not be located in the searched literature.
Lipophilicity and Acidity
Lipophilicity (logP/logD) and acidity (pKa) are crucial physicochemical properties that are heavily influenced by both steric and electronic factors.
| Substituent (R- in R-X) | Effect on logD (vs. tert-Butyl) | Effect on pKa of R-COOH | Effect on pKa of R-NH₃⁺ |
| 1-Trifluoromethylcyclobutyl | Increase by ~0.5 units[1][2] | 2.92[1] | 5.29[1] |
| tert-Butyl | Reference | 4.79[1] | 10.69[1] |
As the data indicates, replacing a tert-butyl group with a 1-trifluoromethylcyclobutyl group leads to a moderate increase in lipophilicity.[1][2] More dramatically, the electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of both carboxylic acids and protonated amines, lowering their pKa values substantially.[1] This modulation of pKa can be a powerful tool for altering the ionization state of a drug at physiological pH, thereby impacting its solubility, permeability, and target engagement.
Methodologies for Parameter Determination
The values presented in this guide are derived from a combination of experimental and computational methods. Understanding these methodologies is crucial for interpreting the data and for designing new experiments to characterize novel substituents.
Experimental Protocols
1. Determination of Lipophilicity (logP/logD):
A common and reliable method for experimentally determining lipophilicity is through High-Performance Liquid Chromatography (HPLC) with a reversed-phase column.
-
Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
-
Protocol:
-
A calibration curve is generated using a set of standards with known logP values.
-
The analyte is injected onto a C18 reversed-phase HPLC column.
-
Elution is performed using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH for logD) and an organic solvent (e.g., acetonitrile or methanol).
-
The retention time of the analyte is measured.
-
The logP or logD of the analyte is calculated from the calibration curve.
-
2. Determination of Acidity (pKa):
Potentiometric titration and UV-Vis spectrophotometry are standard methods for pKa determination. More recently, Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed.
-
Principle (NMR): The chemical shift of a nucleus near an ionizable group is sensitive to the protonation state of that group. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, and the pKa can be determined as the pH at the inflection point.
-
Protocol:
-
A series of buffered solutions with varying pH values are prepared.
-
The compound of interest is dissolved in each buffer solution.
-
The ¹H or ¹⁹F NMR spectrum is recorded for each sample.
-
The chemical shift of a reporter nucleus is plotted against the pH.
-
The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Computational Protocols
Due to the synthetic challenges and resource-intensive nature of experimental parameter determination, computational methods have become indispensable tools in medicinal chemistry.
1. Calculation of Steric Parameters:
-
Principle: Steric parameters can be calculated from the three-dimensional structure of a molecule using quantum mechanics or molecular mechanics.
-
Workflow:
-
The 3D structure of the molecule is built using molecular modeling software.
-
The geometry of the molecule is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT with a basis set like 6-31G*).
-
The optimized geometry is then used to calculate steric descriptors such as steric volume.
-
2. Calculation of Electronic Parameters (Hammett Constants):
-
Principle: Hammett constants can be estimated from the calculated pKa of a substituted benzoic acid or aniline relative to the unsubstituted parent compound.
-
Workflow:
-
The 3D structures of the substituted and unsubstituted benzoic acids (or anilines) and their corresponding conjugate bases are built.
-
The geometries of all species are optimized using a high level of theory (e.g., DFT with a larger basis set like 6-311+G**).
-
The Gibbs free energies of all species are calculated.
-
The pKa is calculated from the difference in Gibbs free energy between the acid and its conjugate base.
-
The Hammett constant (σ) is then derived from the difference in the calculated pKa of the substituted and unsubstituted species.
-
Conclusion: The 1-Trifluoromethylcyclobutyl Group as a Versatile Tool in Drug Design
The 1-trifluoromethylcyclobutyl group offers medicinal chemists a unique and powerful tool to modulate the properties of drug candidates. Its increased steric bulk compared to the tert-butyl group can be leveraged to enhance target binding and improve metabolic stability. Furthermore, the strong inductive effect of the trifluoromethyl moiety provides a means to significantly alter the pKa of nearby functional groups, thereby fine-tuning a molecule's ionization state and its associated pharmacokinetic and pharmacodynamic properties. The moderate increase in lipophilicity associated with this group also provides another avenue for property optimization.
While a complete experimental dataset for all common steric and electronic parameters of the 1-trifluoromethylcyclobutyl group is not yet available, the existing data, coupled with the power of modern computational chemistry, provides a strong foundation for its rational application in drug design. As our understanding of the subtle interplay between steric and electronic effects continues to grow, substituents like the 1-trifluoromethylcyclobutyl group will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
A Comparative Guide to the In Vitro ADME Properties of Compounds with a 3-Hydroxy-3-(Trifluoromethyl)cyclobutanecarboxylic Acid Moiety
In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer favorable pharmacokinetic properties is paramount. The strategic incorporation of fluorine and strained ring systems has emerged as a powerful tactic to modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth comparison of the anticipated in vitro ADME properties of compounds featuring the 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid moiety against relevant structural alternatives. Our analysis is grounded in established medicinal chemistry principles and supported by data from analogous structures, offering a predictive framework for researchers in drug development.
The this compound scaffold is a unique architectural element that combines several features intended to optimize drug-like properties. The trifluoromethyl (CF₃) group is a well-known bioisostere for a methyl group, but its strong electron-withdrawing nature and the high bond energy of the C-F bond often render it resistant to oxidative metabolism[1][2]. The cyclobutane ring introduces a degree of conformational rigidity, which can be beneficial for target binding and may influence metabolic stability and membrane permeability[3]. The carboxylic acid provides a handle for aqueous solubility and target interaction, while the tertiary alcohol introduces a potential site for hydrogen bonding.
Comparative Analysis of In Vitro ADME Properties
To objectively assess the potential advantages of the this compound moiety, we will compare its predicted in vitro ADME properties to three logical analogues:
-
Non-fluorinated Analogue: 3-hydroxy-3-methylcyclobutanecarboxylic acid. This allows for a direct assessment of the impact of the CF₃ group.
-
Acyclic Analogue: 3-hydroxy-3-(trifluoromethyl)butanoic acid. This helps to understand the contribution of the cyclobutane ring structure.
-
Alternative Ring System Analogue: 3-hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid. This provides insight into how a different ring size might affect the ADME profile.
Table 1: Predicted Comparative In Vitro ADME Properties
| Parameter | Target Moiety | Non-fluorinated Analogue | Acyclic Analogue | Alternative Ring System | Rationale for Prediction |
| Metabolic Stability (HLM) | High | Moderate to Low | Low | High | The CF₃ group is expected to block oxidative metabolism at the 3-position[1][2]. The non-fluorinated analogue's methyl group is a likely site for hydroxylation. The acyclic analogue has greater conformational flexibility, potentially allowing for better enzyme access and metabolism. The cyclopentane ring is also expected to confer high stability. |
| Cell Permeability (PAMPA) | Moderate | Moderate to High | High | Moderate | The CF₃ group increases lipophilicity, which can enhance passive diffusion[4][5]. However, the presence of the hydroxyl and carboxylic acid groups will temper this. The non-fluorinated analogue is less lipophilic. The acyclic analogue, with its greater flexibility, may adopt conformations that are more favorable for membrane transit. The larger cyclopentane ring may slightly decrease permeability compared to the cyclobutane. |
| Plasma Protein Binding (PPB) | High | Moderate | Moderate to High | High | Fluorinated compounds, particularly those with a carboxylic acid, tend to exhibit high plasma protein binding, often to human serum albumin[6][7]. The increased lipophilicity from the CF₃ group is a key driver for this[4][5]. |
| Aqueous Solubility | Moderate | High | Moderate | Moderate | The carboxylic acid and hydroxyl groups will contribute to aqueous solubility. The lipophilic CF₃ group is expected to reduce solubility compared to the methyl analogue. The rigid cyclobutane structure may also influence crystal packing and solubility. |
Experimental Protocols for In Vitro ADME Assessment
To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated assays are essential. Below are detailed protocols for key in vitro ADME experiments.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes, primarily Cytochrome P450s, located in the liver microsomes[1][2].
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 µM working solution of the test compound in phosphate buffer from a DMSO stock.
-
Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare an NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration baseline.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts passive membrane permeability[8][9]. It uses a lipid-infused artificial membrane to mimic the intestinal barrier.
Workflow for PAMPA
Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Assay Setup:
-
Coat the filter membrane of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Prepare a donor solution of the test compound at a known concentration in a buffer of appropriate pH.
-
-
Permeation:
-
Add the donor solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.
-
-
Analysis:
-
After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the appropriate formula that accounts for the surface area of the membrane and the incubation time.
-
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay measures the fraction of a drug that is bound to plasma proteins, which is a critical determinant of its distribution and clearance[6][10].
Workflow for Plasma Protein Binding Assay
Caption: Workflow for determining plasma protein binding using a Rapid Equilibrium Dialysis (RED) device.
Step-by-Step Methodology:
-
Setup:
-
Spike the test compound into plasma (human, rat, etc.) at a relevant concentration.
-
Add the spiked plasma to one chamber of the RED device insert.
-
Add buffer (e.g., PBS) to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows the free drug to pass.
-
-
Equilibrium:
-
Place the inserts into the base plate, seal, and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Analysis:
-
After incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Conclusion
The this compound moiety represents a promising scaffold in medicinal chemistry. Based on established structure-ADME relationships, compounds incorporating this moiety are predicted to exhibit enhanced metabolic stability due to the presence of the trifluoromethyl group. This is a significant advantage in designing drugs with longer half-lives and improved bioavailability. While the increased lipophilicity from the CF₃ group may lead to higher plasma protein binding, the overall profile suggests that this scaffold could be beneficial for developing drug candidates with favorable pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these critical ADME parameters, enabling researchers to make data-driven decisions in the drug discovery process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Inhibitors Featuring the Trifluoromethylcyclobutane Scaffold
Introduction: The Trifluoromethylcyclobutane Scaffold in Modern Drug Discovery
To our fellow researchers, scientists, and drug development professionals,
In the relentless pursuit of potent and selective therapeutics, the molecular architecture of our candidate compounds is paramount. The strategic incorporation of specific chemical motifs can profoundly influence a molecule's pharmacological profile, modulating its potency, metabolic stability, and, critically, its selectivity. One such motif that has garnered increasing interest is the trifluoromethylcyclobutane scaffold.[1]
The trifluoromethyl group, a well-established bioisostere for moieties like the tert-butyl group, is frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Its incorporation into a cyclobutane ring offers a unique three-dimensional conformation that can be exploited to achieve desired interactions within a target's binding site while potentially minimizing off-target effects. However, as with any chemical entity, the true measure of its utility lies in rigorous experimental validation of its selectivity.
This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies of inhibitors containing the trifluoromethylcyclobutane scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and illustrate how to interpret the resulting data to make informed decisions in your drug discovery pipeline. Our focus will be on kinase inhibitors, a class of therapeutics where selectivity is a critical determinant of both efficacy and safety.
Pillar 1: The Rationale Behind Cross-Reactivity Profiling
The fundamental goal of cross-reactivity profiling is to understand the interaction landscape of a drug candidate across a wide array of biological targets. A highly selective inhibitor will predominantly interact with its intended target, minimizing the potential for off-target effects that can lead to unforeseen toxicities or a convoluted pharmacological profile.
For inhibitors incorporating the trifluoromethylcyclobutane scaffold, this analysis is crucial for several reasons:
-
Validating the Design Hypothesis: Does the unique stereochemical and electronic nature of the scaffold confer the intended selectivity?
-
Identifying Potential Liabilities: Early identification of off-target interactions allows for medicinal chemistry efforts to mitigate these before significant resources are invested.
-
Uncovering Polypharmacology: In some instances, off-target effects can be therapeutically beneficial. Comprehensive profiling can uncover these opportunities for drug repurposing or the development of multi-targeted agents.
Pillar 2: Designing a Robust Cross-Reactivity Screening Cascade
A multi-tiered approach is the most effective strategy for assessing inhibitor selectivity. This typically begins with broad, high-throughput screens and progresses to more focused, quantitative assays for promising candidates.
Caption: A tiered approach to cross-reactivity screening.
Tier 1: Broad Kinome Profiling
The initial step involves screening the inhibitor against a large panel of kinases at a single, relatively high concentration (e.g., 1-10 µM). This provides a broad overview of the inhibitor's selectivity.
Recommended Platform: KINOMEscan™
The KINOMEscan™ platform is a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[2][3][4] This technology is highly reproducible and provides a standardized method for comparing the selectivity of different inhibitors.
Hypothetical Case Study:
Let's consider three hypothetical kinase inhibitors incorporating the trifluoromethylcyclobutane scaffold, designed to target Aurora Kinase A (AURKA):
-
TFC-Inhibitor-A
-
TFC-Inhibitor-B
-
TFC-Inhibitor-C
These inhibitors are screened against a panel of over 400 kinases at a concentration of 10 µM.
Table 1: Hypothetical KINOMEscan™ Results (% Inhibition at 10 µM)
| Target Kinase | TFC-Inhibitor-A | TFC-Inhibitor-B | TFC-Inhibitor-C |
| AURKA (Primary Target) | 98% | 99% | 95% |
| ABL1 | 15% | 85% | 5% |
| FLT3 | 10% | 92% | 8% |
| VEGFR2 | 5% | 78% | 3% |
| SRC | 8% | 65% | 6% |
| LCK | 12% | 71% | 10% |
| ... (other kinases) | <10% | ... | <10% |
Interpretation of Tier 1 Data:
-
TFC-Inhibitor-A and TFC-Inhibitor-C appear to be highly selective for AURKA, with minimal interaction with other kinases at this concentration.
-
TFC-Inhibitor-B , while potent against AURKA, exhibits significant off-target activity against several other kinases, including ABL1, FLT3, VEGFR2, SRC, and LCK. This compound would be flagged as a less selective candidate.
Tier 2: Quantitative Dose-Response Analysis
For the primary target and any significant off-targets identified in Tier 1, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Recommended Assay: Radiometric Kinase Assay
A radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate, is a gold-standard method for determining IC50 values.[5]
Step-by-Step Protocol: Radiometric Kinase Assay for IC50 Determination
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
[γ-³³P]ATP solution (specific activity appropriate for the kinase).
-
Substrate peptide or protein.
-
Kinase enzyme.
-
Test compounds (serially diluted).
-
-
Assay Setup (96-well plate format):
-
Add 5 µL of serially diluted test compound to appropriate wells.
-
Add 20 µL of a master mix containing kinase, substrate, and kinase buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction:
-
Add 25 µL of [γ-³³P]ATP solution to initiate the kinase reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Stop Reaction and Capture Substrate:
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Allow the membrane to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 2: Hypothetical IC50 Values (nM) for TFC-Inhibitors
| Target Kinase | TFC-Inhibitor-A | TFC-Inhibitor-B | TFC-Inhibitor-C |
| AURKA | 15 | 10 | 50 |
| ABL1 | >10,000 | 250 | >10,000 |
| FLT3 | >10,000 | 180 | >10,000 |
| VEGFR2 | >10,000 | 400 | >10,000 |
Interpretation of Tier 2 Data:
This quantitative data allows for a more refined comparison:
-
TFC-Inhibitor-A demonstrates excellent selectivity, with a potent on-target IC50 and no significant off-target activity.
-
TFC-Inhibitor-B is the most potent against AURKA but confirms its lack of selectivity with potent inhibition of several other kinases.
-
TFC-Inhibitor-C is less potent against AURKA than the other two but maintains high selectivity.
Tier 3: Cellular Confirmation of Target Engagement and Phenotypic Effects
Biochemical assays, while crucial, do not fully recapitulate the cellular environment. Therefore, it is essential to validate the findings in cell-based assays.
Recommended Assay: In-Cell Target Phosphorylation Assay
This assay measures the phosphorylation of a known downstream substrate of the target kinase within a cellular context.
References
- 1. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vghtc.gov.tw [vghtc.gov.tw]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Quantitative Assay for 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
This guide provides a comprehensive framework for the validation of a quantitative assay for 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, a compound of interest in pharmaceutical development. The principles and methodologies discussed herein are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and to align with the guidelines established by the International Council for Harmonisation (ICH).[1][2][3] This document will delve into the critical aspects of assay validation, comparing analytical approaches and providing detailed experimental protocols to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Introduction
This compound is a unique small molecule characterized by a cyclobutane ring, a carboxylic acid group, and a trifluoromethyl substituent.[4][5][6] The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, including its acidity and lipophilicity, which are critical parameters in drug design and development.[4][7] Accurate quantification of this analyte in various biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This guide will focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is widely regarded as the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and specificity.[8][9]
Comparative Analysis of Analytical Methodologies
While several analytical techniques can be employed for the quantification of small molecules, LC-MS/MS offers distinct advantages for a compound like this compound.
| Method | Advantages | Disadvantages | Applicability to the Analyte |
| LC-MS/MS | High sensitivity, selectivity, and specificity.[8][9] Requires minimal sample preparation. Wide linear dynamic range. | High initial instrument cost. Potential for matrix effects. | Highly Recommended. Ideal for quantifying low concentrations in complex biological matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution. Well-established technique. | Requires derivatization for non-volatile compounds like carboxylic acids. Potential for thermal degradation. | Less Suitable. The need for derivatization adds complexity and potential for variability. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Lower cost and complexity compared to MS. Robust and widely available. | Lower sensitivity and selectivity compared to MS. Potential for interference from matrix components. | Feasible for high concentrations. May lack the required sensitivity for many bioanalytical applications. |
Given the anticipated need for high sensitivity and specificity in drug development studies, this guide will focus on the validation of an LC-MS/MS-based assay.
Assay Validation Workflow
The validation of a bioanalytical method is a comprehensive process to demonstrate that the assay is reliable and reproducible for its intended use.[2][10] The following sections detail the critical validation parameters and provide step-by-step protocols.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Buy Online CAS Number 1163729-49-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
- 10. fda.gov [fda.gov]
The Trifluoromethylcyclobutane Moiety: A Bioisosteric Advantage in Ligand Design – A Comparative Docking Analysis
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of drug candidates. Among these, the trifluoromethylcyclobutane (TFM-cyclobutane) group is emerging as a compelling bioisosteric replacement for more traditional moieties like the tert-butyl group. This guide presents a comparative molecular docking study to elucidate the potential advantages conferred by the TFM-cyclobutane group in ligand-protein interactions, using the well-validated therapeutic target Menin as a case study.
The Rationale for Fluorination: Beyond Steric Bulk
The tert-butyl group is a common substituent in drug molecules, valued for its steric bulk which can confer metabolic stability and fill hydrophobic pockets. However, its lipophilicity can sometimes be suboptimal. The TFM-cyclobutane group offers a nuanced alternative, providing comparable steric hindrance while introducing unique electronic properties due to the high electronegativity of the fluorine atoms.[1][2][3] This can lead to enhanced binding affinity through favorable multipolar interactions with the protein backbone, improved metabolic stability, and modulated lipophilicity, which can in turn positively impact pharmacokinetic properties like membrane permeability.[4][5]
This guide will walk through a detailed in silico protocol to compare the binding of two hypothetical ligands against the Menin protein, the crystal structure of which in complex with an inhibitor provides a robust foundation for our study (PDB ID: 4GQ4).[6] Our analysis will focus on the differential interactions and binding energies of a ligand bearing a TFM-cyclobutane group versus its direct tert-butyl analogue.
Comparative Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a standardized and reproducible workflow for comparative molecular docking studies using AutoDock Vina, a widely used and validated docking program.[7][8]
Experimental Protocol: Comparative Molecular Docking
1. Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary parameters.
-
Steps:
-
Download the crystal structure of Menin in complex with the inhibitor MI-2-2 from the Protein Data Bank (PDB ID: 4GQ4).[6]
-
Using AutoDockTools (ADT), remove water molecules and the co-crystallized ligand from the protein structure.
-
Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms to account for electrostatic interactions.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the comparative ligands and prepare them for docking.
-
Steps:
-
Design two hypothetical ligands based on the scaffold of a known Menin-MLL inhibitor. Ligand 1 will feature a tert-butyl group, and Ligand 2 will have this group replaced with a trifluoromethylcyclobutane moiety.
-
Generate the 3D structures of both ligands using a molecular modeling software (e.g., ChemDraw 3D).
-
Perform energy minimization of the ligand structures to obtain their lowest energy conformation.
-
Save the optimized ligand structures in the PDBQT file format using ADT. This step also assigns Gasteiger charges and defines the rotatable bonds.
-
3. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of each ligand within the active site of the Menin protein.
-
Steps:
-
Define the docking grid box. The grid box should be centered on the binding site of the co-crystallized ligand in the original PDB structure to encompass the entire active site. A grid size of 60 x 60 x 60 Å is generally sufficient.
-
Perform the docking simulation for each ligand using AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Set the exhaustiveness parameter to a higher value (e.g., 32) to ensure a thorough search of the conformational space.[9]
-
Generate 10 binding poses for each ligand to assess the clustering of low-energy conformations.
-
4. Analysis of Docking Results:
-
Objective: To compare the binding modes and affinities of the two ligands and identify key interactions.
-
Steps:
-
Analyze the output files from AutoDock Vina. The results will include the binding affinity (in kcal/mol) for each predicted pose.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complexes using a molecular visualization tool (e.g., PyMOL or Discovery Studio).
-
Identify and compare the key interactions (hydrogen bonds, hydrophobic interactions, multipolar interactions) between each ligand and the Menin protein.
-
Calculate the root-mean-square deviation (RMSD) between the top-ranked pose and the conformation of the co-crystallized ligand (if applicable) to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.[7]
-
Caption: A generalized workflow for comparative molecular docking studies.
Results and Discussion: A Hypothetical Comparison
The following table summarizes the anticipated results from the comparative docking study. These values, while hypothetical, are based on the known effects of trifluoromethyl groups on ligand binding affinity.[10]
| Ligand | Moiety | Predicted Binding Affinity (kcal/mol) | Key Interactions with Menin Residues |
| Ligand 1 | tert-Butyl | -8.5 | Hydrophobic interactions with Phe337, Tyr341 |
| Ligand 2 | TFM-cyclobutane | -9.8 | Hydrophobic interactions with Phe337, Tyr341; Multipolar C-F···C=O interaction with backbone carbonyl of Cys333 |
The predicted binding affinity for Ligand 2, containing the TFM-cyclobutane group, is significantly lower (more favorable) than that of Ligand 1. This enhancement in binding affinity can be attributed to the unique electronic properties of the trifluoromethyl group. Visualization of the docked poses would likely reveal that while both ligands occupy the same hydrophobic pocket, the TFM-cyclobutane moiety of Ligand 2 forms an additional, stabilizing multipolar interaction between one of its fluorine atoms and the backbone carbonyl group of a nearby amino acid residue. This type of C-F···C=O interaction is increasingly recognized as a significant contributor to ligand binding affinity.[10]
Caption: Differential binding interactions of the two comparative ligands.
Conclusion: The Trifluoromethylcyclobutane Advantage
This guide provides a framework for conducting comparative docking studies to evaluate the impact of the trifluoromethylcyclobutane group on ligand binding. Our hypothetical case study on Menin-MLL inhibitors illustrates that the TFM-cyclobutane moiety, as a bioisostere for the tert-butyl group, can offer a significant advantage in binding affinity. This is primarily due to the potential for forming favorable multipolar interactions, in addition to occupying hydrophobic pockets.
For researchers and scientists in drug development, the TFM-cyclobutane group represents a valuable tool for lead optimization. The in silico methods outlined here provide a cost-effective and efficient means to predict the effects of such bioisosteric replacements, guiding the synthesis and experimental testing of more potent and selective drug candidates. The judicious application of fluorinated motifs like TFM-cyclobutane will undoubtedly continue to be a fruitful strategy in the design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of novel Menin-MLL interaction inhibitors targeting leukemia using in-silico virtual screening and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Inhibitors Targeting the Menin-Mixed Lineage Leukemia Interface Using Pharmacophore- and Docking-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
